molecular formula C29H52N2O11 B609670 N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)

Número de catálogo: B609670
Peso molecular: 604.7 g/mol
Clave InChI: WPRVFLKXCQXMJG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a branched alkyne PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Propiedades

IUPAC Name

tert-butyl N-[2-[2-[2-[bis[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52N2O11/c1-6-11-33-16-21-38-23-18-35-13-8-31(9-14-36-19-24-39-22-17-34-12-7-2)10-15-37-20-25-40-26-27-41-30-28(32)42-29(3,4)5/h1-2H,8-27H2,3-5H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRVFLKXCQXMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCN(CCOCCOCCOCC#C)CCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl): A Versatile Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the heterobifunctional linker, N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), tailored for researchers, scientists, and professionals in the field of drug development. This advanced molecule is instrumental in the synthesis of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a polyethylene glycol (PEG)-based linker characterized by a branched structure. It features a t-Boc protected aminooxy group and two terminal propargyl groups.[1][2] The t-Boc protecting group allows for controlled, selective reactions, while the propargyl groups are reactive handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4] The inherent PEG backbone enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate, which can reduce immunogenicity and improve in-vivo performance.

The key functional components of this linker are:

  • t-Boc-Aminooxy Group: This moiety, after deprotection, serves as a specific point of attachment to molecules containing aldehyde or ketone groups, forming a stable oxime bond.[5][6][7]

  • Branched PEG Core: The central branched structure allows for the attachment of multiple molecules, a critical feature for developing multi-drug or dual-payload platforms.[5]

  • Two Propargyl Groups (-C≡CH): These terminal alkyne groups are primed for "click chemistry," enabling the efficient and specific conjugation of azide-functionalized molecules.[3][5]

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl).

Identifier Value Source
CAS Number2112737-60-5[1][3][4][6][8]
Molecular FormulaC29H52N2O11[1][6][8]
Molecular Weight604.7 g/mol [1][8][9]
Purity>95% - >98%[1][6][8]
AppearanceWhite to off-white solidVendor Datasheets
SolubilitySoluble in DMSO, DMF[10]
Storage-20°C for long-term storage[1][11]

Mechanism of Action: PROTAC Synthesis and Targeted Protein Degradation

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a key component in the synthesis of PROTACs.[3][11] PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[3][11] A PROTAC molecule consists of two ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Target_Protein Target Protein PROTAC PROTAC (Linker + Ligands) Target_Protein->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub Ubiquitin Ubiquitinated_Target Ubiquitinated Target Protein Ub->Ubiquitinated_Target E1, E2, E3 enzymes Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation workflow.

Experimental Protocols

The following are detailed protocols for the use of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) in the synthesis of a dual-payload Antibody-Drug Conjugate (ADC).[5]

Protocol 1: Site-Specific Generation of Aldehydes on a Monoclonal Antibody

Objective: To selectively oxidize the glycan moieties in the Fc region of a monoclonal antibody (mAb) to generate aldehyde groups for subsequent linker conjugation.[5]

Materials:

  • Monoclonal antibody (mAb)

  • Sodium periodate (NaIO₄)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PD-10 desalting columns

Procedure:

  • Adjust the concentration of the mAb to 5-10 mg/mL in cold PBS, pH 7.4.

  • Freshly prepare a 20 mM solution of NaIO₄ in cold PBS.

  • Add the NaIO₄ solution to the mAb solution to a final concentration of 1-2 mM.

  • Incubate the reaction in the dark for 30 minutes at room temperature.

  • Immediately remove excess NaIO₄ using a PD-10 desalting column equilibrated with a conjugation buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0).

Protocol 2: Conjugation of the Linker via Oxime Ligation

Objective: To attach the N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) linker to the aldehyde-modified antibody (mAb-CHO).[5]

Materials:

  • Aldehyde-modified mAb (mAb-CHO) from Protocol 1

  • N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) linker

  • Aniline solution (500 mM in DMSO)

  • Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0)

  • DMSO

Procedure:

  • The t-Boc protecting group on the aminooxy functionality must first be removed. This is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA). The deprotected linker, N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl), is then used in the conjugation reaction.

  • Dissolve the deprotected linker in DMSO to create a 10 mM stock solution.

  • Adjust the concentration of the mAb-CHO to 5 mg/mL in the Conjugation Buffer.

  • Add a 20-fold molar excess of the linker stock solution to the mAb-CHO solution.

  • Add aniline catalyst to the reaction mixture to a final concentration of 10-20 mM.

  • Incubate the reaction at room temperature for 12-18 hours with gentle agitation.

  • Remove excess linker and catalyst by size-exclusion chromatography.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate two azide-functionalized payload molecules to the propargyl arms of the linker-conjugated antibody.

Materials:

  • Linker-conjugated antibody from Protocol 2

  • Azide-functionalized payload (e.g., cytotoxic drug, fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Click Chemistry Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-functionalized payload in DMSO to prepare a stock solution.

  • In a separate tube, prepare the copper catalyst complex by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

  • To the linker-conjugated antibody in the Click Chemistry Buffer, add the azide-payload solution (typically a 5-10 fold molar excess per alkyne).

  • Add the pre-mixed CuSO₄/THPTA solution to the antibody-payload mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the final ADC conjugate to remove excess reagents and byproducts using size-exclusion chromatography or tangential flow filtration.

Experimental Workflow Visualization

The synthesis of a dual-payload ADC using N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) follows a sequential, multi-step process.

ADC_Synthesis_Workflow Dual-Payload ADC Synthesis Workflow Start Antibody Monoclonal Antibody (mAb) Start->Antibody Oxidation Oxidation of Glycans (NaIO₄) Antibody->Oxidation Purification1 Purification Oxidation->Purification1 Aldehyde_mAb Aldehyde-Modified mAb (mAb-CHO) Linker_Conjugation Oxime Ligation with Deprotected Linker Aldehyde_mAb->Linker_Conjugation Purification2 Purification Linker_Conjugation->Purification2 Linker_mAb Linker-mAb Conjugate Click_Chemistry CuAAC with Azide-Payloads Linker_mAb->Click_Chemistry Purification3 Purification Click_Chemistry->Purification3 ADC Dual-Payload ADC End ADC->End Purification1->Aldehyde_mAb Purification2->Linker_mAb Purification3->ADC

Sequential workflow for ADC synthesis.

Conclusion

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a highly versatile and enabling chemical tool for the construction of sophisticated bioconjugates. Its unique trifunctional nature, combining a protected aminooxy group with two alkyne handles, allows for a modular and controlled approach to synthesizing next-generation therapeutics. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers to leverage this linker in their drug discovery and development endeavors. As the demand for targeted therapies continues to grow, the importance of well-defined and versatile linkers like N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) will undoubtedly increase.

References

An In-depth Technical Guide to Branched Aminooxy Propargyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation, linker molecules are critical components that dictate the efficacy, stability, and pharmacokinetic profiles of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Branched linkers have emerged as a superior architectural choice, offering distinct advantages over their linear counterparts, including the potential for higher drug-to-antibody ratios (DARs), improved solubility of the final conjugate, and unique spatial arrangements of attached molecules.[4][5]

This technical guide focuses on a specific class of these advanced reagents: branched aminooxy propargyl linkers. These heterotrifunctional molecules possess a unique combination of reactive groups: a single aminooxy moiety for highly selective oxime ligation and two propargyl groups for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[2][6] This architecture enables the controlled, sequential attachment of up to three different molecules, making them powerful tools in the development of next-generation bioconjugates.[1][6] This guide will use N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) as a primary example to detail the physicochemical properties, experimental protocols, and functional advantages of this linker class.

Physicochemical Properties

The core of a branched aminooxy propargyl linker is typically a tertiary amine, which serves as the branching point.[6] Polyethylene glycol (PEG) chains are incorporated into the arms to enhance hydrophilicity and biocompatibility, which can improve the solubility and pharmacokinetic properties of the final bioconjugate.[3][4][6] The defining functional groups are the terminal aminooxy (-ONH₂) group on one arm and the terminal propargyl (alkyne) groups (-C≡CH) on the other two arms.[6]

Data Presentation

The quantitative properties of the representative branched linker, N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl), are summarized below.

PropertyValueReference(s)
CAS Number 2112737-71-8[6][7][8]
Molecular Formula C₂₄H₄₄N₂O₉[6][7][8]
Molecular Weight 504.6 g/mol [6][7][8]
Appearance Solid[7]
Purity Typically ≥95-98%[7][9]
Solubility Soluble in Water, DMSO, DCM, DMF[6]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[7]
IUPAC Name O-[2-[2-[2-[bis[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethyl]hydroxylamine[6][8]

Core Chemical Reactions and Signaling Pathways

Branched aminooxy propargyl linkers leverage two powerful and orthogonal bio-conjugation reactions: oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). The orthogonality of these reactions allows for a controlled, stepwise conjugation strategy.[6]

Oxime Ligation

The aminooxy group reacts chemoselectively with an aldehyde or ketone to form a highly stable oxime bond.[6] This reaction is efficient under mild, slightly acidic to neutral aqueous conditions (pH 4.5-7.5), making it ideal for modifying sensitive biomolecules.[10] The reaction rate can be significantly accelerated at neutral pH by using a nucleophilic catalyst, such as aniline.[11]

Caption: Oxime ligation between the linker and an aldehyde.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The two propargyl arms of the linker each contain a terminal alkyne, which is a key component for "click chemistry".[2] In the presence of a Cu(I) catalyst, these alkynes react with azide-functionalized molecules with high efficiency and specificity to form a stable 1,4-disubstituted triazole ring.[6]

CuAAC_Reaction cluster_reactants Reactants cluster_product Product PropargylArm Linker-R-CH₂-C≡CH Triazole PropargylArm->Triazole Cu(I) (e.g., CuSO₄/NaAsc) AzideMolecule N₃-Payload AzideMolecule->Triazole

Caption: CuAAC reaction between a propargyl arm and an azide.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of a dual-payload Antibody-Drug Conjugate (ADC) using N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl). These steps should be optimized for specific antibodies and payloads.

Protocol 1: Site-Specific Generation of Aldehydes on a Monoclonal Antibody (mAb)

Objective: To selectively oxidize the glycan moieties in the Fc region of a mAb to generate aldehyde groups for subsequent oxime ligation.[11]

Materials:

  • Monoclonal Antibody (mAb)

  • Sodium periodate (NaIO₄)

  • Propylene glycol

  • Phosphate-buffered saline (PBS), pH 7.4

  • PD-10 desalting columns (or equivalent for size-exclusion chromatography)

Procedure:

  • Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in cold PBS, pH 7.4.[11]

  • Oxidation: Prepare a fresh 20 mM NaIO₄ solution. Add it to the mAb solution to a final concentration of 1-2 mM.[11]

  • Incubation: Incubate the reaction mixture in the dark at 4°C for 1 hour.[11]

  • Quenching: Stop the reaction by adding propylene glycol to a final concentration of 20 mM.[11]

  • Purification: Purify the aldehyde-modified mAb (mAb-CHO) using a PD-10 desalting column, exchanging the buffer to a suitable conjugation buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0).[11]

Protocol 2: Conjugation of Branched Linker via Oxime Ligation

Objective: To attach the N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) linker to the aldehyde-modified antibody.[11]

Materials:

  • Purified mAb-CHO from Protocol 1

  • N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) linker

  • Aniline solution (e.g., 500 mM in DMSO)

  • Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0)

  • DMSO

Procedure:

  • Preparation: Adjust the mAb-CHO concentration to ~5 mg/mL in the Conjugation Buffer.[11]

  • Linker Solution: Dissolve the linker in DMSO to create a 10 mM stock solution.[11]

  • Reaction Setup: Add a 20-fold molar excess of the linker stock solution to the mAb-CHO solution.[11]

  • Catalysis: Add aniline catalyst to the reaction mixture to a final concentration of 10-20 mM.[11]

  • Incubation: Incubate the reaction at room temperature for 12-18 hours with gentle agitation.[11]

  • Purification: Remove excess linker and catalyst by purification with a PD-10 desalting column, exchanging the buffer back to PBS, pH 7.4. The product is the antibody-linker conjugate (mAb-Linker).[11]

Protocol 3: Dual Payload Attachment via Click Chemistry (CuAAC)

Objective: To attach two azide-functionalized payloads to the two propargyl arms of the mAb-Linker conjugate.

Materials:

  • Purified mAb-Linker from Protocol 2

  • Azide-Payload 1 and Azide-Payload 2

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Ligand (e.g., THPTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of Azide-Payload 1 and Azide-Payload 2 in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of a Cu(I)-stabilizing ligand (e.g., THPTA) in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.[12]

  • Reaction Setup: In a reaction tube, combine the mAb-Linker conjugate with a 5- to 10-fold molar excess of each Azide-Payload.

  • Catalyst Addition:

    • In a separate tube, prepare the catalyst premix by adding the CuSO₄ solution to the ligand solution.[13]

    • Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution.[13] The final concentration of copper is typically 0.01-0.1 equivalents relative to the alkyne groups.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.[13]

  • Purification: Once the reaction is complete (monitored by LC-MS or HPLC), purify the final dual-payload ADC using size-exclusion chromatography to remove excess reagents and catalyst.[13]

  • Characterization: Characterize the final ADC using methods such as Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC), and SDS-PAGE to determine the final DAR and confirm conjugate integrity.[11]

Experimental and Logical Workflows

Visualizing the workflow is crucial for planning and executing the multi-step synthesis of a complex bioconjugate using a branched linker.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation Steps cluster_analysis Purification & Analysis mAb Monoclonal Antibody (mAb) Oxidation Glycan Oxidation (NaIO₄) mAb->Oxidation mAb_CHO Aldehyde-Modified mAb (mAb-CHO) Oxidation->mAb_CHO OximeLigation Oxime Ligation (+ Aniline) mAb_CHO->OximeLigation Linker Branched Aminooxy Propargyl Linker Linker->OximeLigation mAb_Linker mAb-Linker (2 Propargyl Arms) OximeLigation->mAb_Linker ClickChem CuAAC Click Chemistry (CuSO₄/Ascorbate) mAb_Linker->ClickChem Payloads Azide-Payload 1 Azide-Payload 2 Payloads->ClickChem FinalADC Final Dual-Payload ADC ClickChem->FinalADC Purify Purification (SEC) FinalADC->Purify Characterize Characterization (MS, HIC, SDS-PAGE) Purify->Characterize

Caption: General workflow for dual-payload ADC synthesis.

Conclusion

Branched aminooxy propargyl linkers, exemplified by N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl), represent a sophisticated and powerful class of tools for drug development. Their unique trifunctional architecture enables the precise, stepwise assembly of complex bioconjugates through orthogonal oxime ligation and click chemistry reactions.[6] The inherent advantages of the branched PEG structure, such as enhanced hydrophilicity and the ability to attach multiple payloads, can address key challenges in the development of ADCs and PROTACs, potentially leading to therapeutics with improved potency, stability, and safety profiles.[4][5] The detailed protocols and data provided in this guide offer a solid foundation for researchers and scientists to harness the potential of these advanced linkers in their own drug discovery and development programs.

References

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl): A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability of the bifunctional linker, N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl). As a molecule combining a protected aminooxy group with two propargyl-terminated polyethylene glycol (PEG) chains, its physicochemical properties are critical for its successful application in bioconjugation, drug delivery, and the development of complex therapeutics such as antibody-drug conjugates (ADCs). This document outlines the expected solubility in various solvents, details potential degradation pathways, and provides robust experimental protocols for empirical determination of these key parameters.

Core Molecular Features

The structure of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) incorporates three key functional domains that dictate its overall solubility and stability profile:

  • t-Boc-Aminooxy Group: A protected aminooxy moiety that, upon deprotection, can react chemoselectively with aldehydes and ketones to form stable oxime linkages.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is crucial for preventing premature reactions during synthesis and purification.[1]

  • Polyethylene Glycol (PEG) Spacers: The molecule contains both a PEG2 and two PEG3 chains. PEGylation is a well-established strategy to enhance the aqueous solubility and biocompatibility of molecules.[3][4][5] The PEG chains create a hydrophilic shield, which can improve pharmacokinetic properties in therapeutic applications.[4]

  • Propargyl Groups: The two terminal alkyne groups are key for "click chemistry" reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, enabling efficient ligation to azide-modified molecules.[6][7]

Solubility Profile

Table 1: Expected Qualitative Solubility

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMF, DMSO, NMPHighThe polarity of these solvents is well-suited for solvating the PEG chains and the functional end groups.[10]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighPEGs are generally soluble in chlorinated solvents.[8][11]
Aqueous Buffers PBS (pH 7.4), WaterHighThe hydrophilic nature of the PEG chains is the primary driver for aqueous solubility.[3][9]
Alcohols Methanol, EthanolModerateSolubility may be slightly lower compared to polar aprotic solvents but is generally expected to be sufficient for most applications.[8]
Ethers Tetrahydrofuran (THF)ModerateTHF is a common solvent for many organic reactions involving similar linkers.[10]
Non-Polar Hexanes, TolueneLowThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.[8]

Note: For optimal results, particularly in organic reactions, the use of anhydrous solvents is recommended to prevent unwanted side reactions.[8]

Stability Assessment

The chemical stability of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a function of the stability of its individual functional groups under various conditions such as pH, temperature, and light exposure.

t-Boc-Aminooxy Group Stability

The Boc protecting group is notoriously labile under acidic conditions.[12][13] This is the intended mechanism for its removal to reveal the reactive aminooxy group.[1] Conversely, it is generally stable to basic and nucleophilic conditions.[13] The N-O bond of the aminooxy group itself is generally stable, though prolonged exposure to very strong acids could potentially lead to its cleavage.[1]

PEG Chain Stability

Polyethylene glycol chains are generally stable but can be susceptible to oxidative degradation, especially in the presence of transition metals or under harsh conditions.[6][14] This degradation can proceed via chain cleavage.

Propargyl Group Stability

The terminal alkyne of the propargyl groups is a reactive moiety. While essential for its function in click chemistry, this reactivity also makes it susceptible to certain degradation pathways:[6][14]

  • Oxidation: Strong oxidizing agents can lead to the cleavage of the carbon-carbon triple bond.[6]

  • Hydration: In aqueous solutions, particularly under certain catalytic conditions (e.g., presence of mercury salts), the alkyne can undergo hydration to form a ketone.[6][14]

  • Polymerization: Elevated temperatures, exposure to light, or the presence of certain catalysts can potentially lead to polymerization of the propargyl group.[14]

Table 2: Summary of Potential Stability Issues

Functional GroupConditionPotential Degradation Pathway
t-Boc Group Acidic pH (e.g., < 4)Cleavage of the Boc group, exposing the aminooxy functionality.[12][13]
Propargyl Groups Strong Oxidizing AgentsCleavage of the C≡C bond.[6]
Acidic conditions with catalystsHydration to a ketone.[6]
Elevated Temperature/LightPolymerization.[14]
PEG Chains Oxidative StressChain cleavage.[14]

Recommended Storage and Handling

To ensure the long-term integrity of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), proper storage is critical.

Table 3: Recommended Storage Conditions

FormTemperatureAtmosphereLight
Solid (Neat) -20°C[6][12]Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[6]Protect from light.[8][14]
Stock Solutions -20°C for long-termPrepare in anhydrous solvents. Avoid repeated freeze-thaw cycles.[8]Store in amber vials or protect from light.[8]

Experimental Protocols

To empirically determine the solubility and stability of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), the following detailed experimental protocols are recommended.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard approach to determine the equilibrium solubility of a compound in an aqueous buffer.[3]

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of the compound to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.[3] The excess solid should be visible.

  • Equilibration: Place the vial in a thermostatically controlled shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the vial for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the solution at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector, or Mass Spectrometer).[3]

  • Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

G cluster_prep Solution Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_quantify Quantification A Add excess compound to buffer B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility G->H

Diagram 1: Workflow for Aqueous Solubility Determination.
Protocol 2: Stability Assessment via Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[15]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a buffer in which it is stable) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to a range of stress conditions. A control sample, protected from stress, should be maintained at -20°C.

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.

    • Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.[15] If necessary, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method (e.g., a C18 reversed-phase column with a gradient elution). The method should be capable of separating the parent compound from its degradation products.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the time 0 sample.[15] Identify and, if possible, characterize major degradation products using techniques like LC-MS.

G cluster_stress Forced Degradation Conditions A Prepare Stock Solution (1 mg/mL) B Acidic (0.1 M HCl) A->B C Basic (0.1 M NaOH) A->C D Oxidative (3% H2O2) A->D E Thermal (60°C) A->E F Photolytic (ICH light) A->F G Sample at Time Points (0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by Stability-Indicating HPLC H->I J Quantify Parent Peak & Identify Degradants I->J

Diagram 2: Experimental Workflow for Stability Assessment.

Conclusion

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a promising heterobifunctional linker with an anticipated favorable solubility profile in a range of solvents due to its PEG content. Its stability is largely dictated by the acid-labile Boc group and the reactive propargyl termini. Careful consideration of pH, temperature, and exposure to oxidative conditions is necessary to maintain its integrity during storage and handling. The provided experimental protocols offer a robust framework for researchers to empirically determine the precise solubility and stability parameters, ensuring reliable and reproducible results in their research and development endeavors.

References

A Comprehensive Technical Guide to the Reactivity of Terminal Alkynes in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and simple to perform.[1] This reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide, has become an indispensable tool in drug discovery, bioconjugation, and materials science due to its remarkable efficiency and bioorthogonality.[2][3][4] This guide provides an in-depth exploration of the reactivity of terminal alkynes in CuAAC, offering insights into the reaction mechanism, factors influencing reactivity, quantitative data, and detailed experimental protocols.

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a catalytic cycle that dramatically accelerates the rate of triazole formation by up to 10⁷ to 10⁸ fold compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[1] The reaction is typically catalyzed by a Cu(I) species, which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[3][5]

The currently accepted mechanism involves the following key steps:

  • Formation of a Copper-Acetylide Intermediate: The catalytically active Cu(I) ion coordinates with the terminal alkyne. This coordination significantly increases the acidity of the terminal proton, facilitating its removal to form a copper-acetylide intermediate.[6]

  • Coordination of the Azide: The azide then coordinates to the copper center of the copper-acetylide complex.[6]

  • Cycloaddition and Formation of a Six-Membered Metallacycle: The coordinated azide undergoes a cycloaddition with the acetylide, forming a six-membered copper-containing metallacycle intermediate.[1][]

  • Ring Contraction and Protonation: This metallacycle rearranges and undergoes protonation to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, which can then enter another catalytic cycle.[]

Recent computational studies suggest that dicopper species may be more active than their monomeric counterparts, and the exact mechanism can be influenced by the ligands and reaction conditions.[8]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_output Product Cu_I Cu(I) Catalyst Cu_Acetylide R-C≡C-Cu(I) (Copper Acetylide) Cu_I->Cu_Acetylide + Alkyne - H+ Alkyne R-C≡CH (Terminal Alkyne) Complex [Azide-Cu(I)-Acetylide] Complex Cu_Acetylide->Complex + Azide Azide R'-N3 (Azide) Metallacycle Six-Membered Cu-Metallacycle Complex->Metallacycle Cycloaddition Triazole_Cu Triazolyl-Cu(I) Intermediate Metallacycle->Triazole_Cu Ring Contraction Triazole_Cu->Cu_I Regeneration Product 1,4-Disubstituted Triazole Triazole_Cu->Product + H+ Product_output Triazole Alkyne_input Terminal Alkyne Azide_input Azide

Catalytic cycle of the CuAAC reaction.

Factors Influencing the Reactivity of Terminal Alkynes

The rate and efficiency of the CuAAC reaction are influenced by several factors related to the structure of the terminal alkyne, as well as the overall reaction conditions.

2.1. Electronic Effects:

The electronic nature of the substituent attached to the alkyne can have a modest effect on the reaction rate. It has long been known that alkynes can be activated toward uncatalyzed [3+2] cycloaddition by conjugating the alkyne unit with electron-withdrawing groups due to a lowering of the LUMO energy of the alkyne.[9] In the copper-catalyzed reaction, electron-withdrawing groups can also enhance reactivity. For instance, propiolamides are considered to have a good combination of synthetic accessibility and electronic activation for the CuAAC process.[9] However, highly electron-deficient alkynes, such as acetylenic ketones and propiolates, can be susceptible to side reactions like Michael addition, which can be a drawback in biological applications.[9]

2.2. Steric Effects:

While the CuAAC reaction is generally tolerant of a wide range of functional groups, steric hindrance around the alkyne can impact the reaction rate.[6] Bulky substituents near the alkyne can hinder the approach of the copper catalyst and the azide, leading to slower reaction times. However, the use of appropriate ligands can often mitigate these steric effects.[10] For example, certain abnormal N-heterocyclic carbene (NHC) complexes of copper have been shown to be particularly effective for reactions between sterically hindered azides and alkynes.[1]

2.3. Role of Ligands:

Accelerating ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and enhancing the reaction rate.[3] The choice of ligand can significantly influence the outcome of the reaction, especially in biological systems where copper toxicity is a concern.[11] Commonly used ligands include tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), with THPTA being particularly suitable for bioconjugation due to its high water solubility.[12][13] The ligand can also play a role in overcoming steric hindrance.[10]

2.4. Solvent and pH:

The CuAAC reaction is remarkably versatile and can be performed in a variety of solvents, including organic solvents, water, and mixtures thereof.[2][12] The choice of solvent is primarily dictated by the solubility of the reactants.[12] The reaction is also tolerant of a wide pH range, typically between 4 and 12, making it suitable for biological applications.[1]

Quantitative Data on Alkyne Reactivity

Alkyne ClassSubstituent TypeRelative ReactivityNotes
Propargyl Compounds -CH₂-X (X = OH, OAc, N₃, etc.)ExcellentGood combination of reactivity, ease of installation, and cost.[9]
Propiolamides -C(O)NR₂Slightly HigherElectronically activated, but may have increased propensity for Michael addition.[9]
Aromatic Alkynes -ArGoodGenerally reactive, with some influence from substituents on the aromatic ring.[14]
Electron-Deficient Alkynes -C(O)R, -COORHighMore reactive but also more susceptible to side reactions like Michael addition.[9]
Tertiary Propargyl Carbamates -C(R₂)-OC(O)NR'₂Not Suitable for BioconjugationProne to copper-induced fragmentation.[9]
Sterically Hindered Alkynes Bulky substituents near the alkyneLowerReaction rate can be improved with appropriate ligands.[1][10]

This table provides a qualitative summary. Actual reaction rates will depend on the specific substrates, catalyst, ligand, and reaction conditions.

Experimental Protocols

The following protocols provide detailed methodologies for performing a standard CuAAC reaction and a bioconjugation reaction.

4.1. General Protocol for a Standard CuAAC Reaction in Organic Synthesis

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Azide (1.0 equiv)

  • Terminal Alkyne (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, THF)

Procedure:

  • Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture.

  • Immediately following, add the CuSO₄·5H₂O solution to the reaction mixture.

  • Stir the reaction at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.[15]

4.2. Protocol for CuAAC Bioconjugation

This protocol is a general guideline for labeling biomolecules.

Materials:

  • Biomolecule with an alkyne or azide handle

  • Labeling reagent with the complementary azide or alkyne handle

  • Buffer (e.g., phosphate buffer, pH 7.4)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Ligand solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine solution (optional, to prevent oxidative damage)

Procedure:

  • In a microcentrifuge tube, dissolve the biomolecule in the appropriate buffer.

  • Add the labeling reagent to the solution.

  • Prepare a premixed solution of CuSO₄ and the accelerating ligand (e.g., THPTA). A 1:5 ratio of copper to ligand is often recommended.[16]

  • Add the premixed catalyst-ligand solution to the reaction mixture.

  • If using, add the aminoguanidine solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature or 37 °C for 1-4 hours.

  • Purify the labeled biomolecule using a method appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.[15]

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve Azide and Alkyne in Solvent D Add Sodium Ascorbate to Reaction Mixture A->D B Prepare Fresh Sodium Ascorbate Solution B->D C Prepare CuSO4 Solution E Add CuSO4 Solution to Initiate C->E D->E F Stir at Room Temperature & Monitor Progress E->F G Quench Reaction & Aqueous Workup F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Chromatography or Recrystallization I->J

General experimental workflow for a CuAAC reaction.

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition has proven to be a robust and versatile reaction with broad applicability in chemical synthesis and bioconjugation. The reactivity of terminal alkynes in CuAAC is influenced by a combination of electronic and steric factors, with the choice of catalyst, ligand, and reaction conditions playing a critical role in optimizing the reaction outcome. While electron-withdrawing groups can enhance reactivity, care must be taken to avoid side reactions. The use of accelerating ligands is key to achieving high efficiency, especially in demanding applications such as bioconjugation. By understanding the principles outlined in this guide, researchers can effectively harness the power of CuAAC for their specific research and development needs.

References

The Strategic Imperative of PEG Spacers in PROTAC and ADC Linker Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics, specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), has revolutionized the landscape of drug discovery. These modalities offer unprecedented precision in modulating protein levels and delivering cytotoxic payloads, respectively. Central to their design and efficacy is the linker, a component that has evolved from a simple tether to a critical determinant of a drug's overall performance. Among the various linker technologies, polyethylene glycol (PEG) spacers have emerged as an indispensable tool, offering a unique combination of properties that address key challenges in the development of these complex molecules.

This technical guide provides an in-depth exploration of the multifaceted role of PEG spacers in the linkers of both PROTACs and ADCs. It summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying mechanisms and workflows to aid researchers in the rational design of next-generation targeted therapies.

Part 1: The Role of PEG Spacers in PROTAC Linkers

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1][2] A PROTAC consists of a ligand that binds to the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer but a crucial element that dictates the PROTAC's efficacy, selectivity, and physicochemical properties.[3]

Core Functions of PEG Spacers in PROTACs

PEG linkers are prized for their unique ability to favorably modulate the properties of PROTACs:

  • Enhanced Solubility: The hydrophilic nature of the repeating ethylene glycol units significantly improves the aqueous solubility of PROTACs, which are often large and lipophilic molecules. This is a critical factor for their development and formulation.[4][5]

  • Modulated Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexibility of PEG linkers allows the PROTAC to adopt conformations that can shield its polar surface area, thereby improving cell permeability. However, finding the optimal balance is crucial, as excessively long PEG chains can impede cellular uptake.[4]

  • Optimized Ternary Complex Formation: The primary function of a PROTAC is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase. The length and flexibility of the PEG linker are paramount in achieving the correct orientation and proximity for efficient ubiquitination of the target protein.[1][3] A linker that is too short may cause steric hindrance, while one that is too long can lead to an unstable and unproductive complex.[2]

Quantitative Data on PEG Linker Length and PROTAC Activity

The optimal PEG linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[1][2] The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.

Target ProteinE3 Ligase LigandLinker LengthDC50 (nM)Dmax (%)Reference
BRD4PomalidomidePEG325>90[3]
BRD4PomalidomidePEG410>95[3]
BRD4PomalidomidePEG550~80[3]
ERαVHL Ligand12 atoms>1000<20[6]
ERαVHL Ligand16 atoms~200~80[6]
TBK1VHL Ligand< 12 atomsInactive-[6]
TBK1VHL Ligand21 atomsPotent>90[6]

Data is synthesized for illustrative purposes based on trends observed in the literature. Actual values may vary depending on specific experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of PROTACs and a typical experimental workflow for their development.

PROTAC_MoA cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_opt Optimization Design PROTAC Design (Ligands & Linker) Synthesis Chemical Synthesis of PROTAC Library Design->Synthesis Permeability Cell Permeability (e.g., PAMPA) Synthesis->Permeability Ternary_Assay Ternary Complex Formation Assay Permeability->Ternary_Assay Degradation Protein Degradation (Western Blot) Ternary_Assay->Degradation Cytotoxicity Cell Viability (e.g., MTT Assay) Degradation->Cytotoxicity Optimization Structure-Activity Relationship (SAR) Analysis & Optimization Cytotoxicity->Optimization Optimization->Design Iterative Design

A typical experimental workflow for PROTAC development.
Experimental Protocols

This protocol outlines a general two-step synthesis of a PROTAC using a bifunctional PEG linker.[7]

Step 1: Amide Coupling of POI Ligand to PEG Linker

  • To a solution of an amine-functionalized POI ligand (1.0 eq) and a carboxy-PEG-alcohol linker (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI-Linker-OH intermediate.

Step 2: Synthesis of the Final PROTAC (Tosylation and Nucleophilic Substitution)

  • Dissolve the POI-Linker-OH intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.5 eq) and triethylamine (2.0 eq). Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Once the tosylation is complete (monitored by LC-MS), add the amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH₂, 1.2 eq) and a non-nucleophilic base such as DIPEA (3.0 eq).

  • Stir the reaction at room temperature overnight.

  • Purify the final PROTAC product by preparative reverse-phase HPLC.

This protocol is used to quantify the level of a target protein in cells after treatment with a PROTAC.[8][9]

  • Cell Culture and Treatment: Plate a cell line that expresses the target protein in 6-well plates and allow the cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

This assay measures the passive diffusion of a PROTAC across an artificial lipid membrane.[2][10]

  • Preparation of Plates: Add 300 µL of PBS to each well of a 96-well acceptor plate. Carefully pipette 5 µL of a phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) onto the membrane of each well of a 96-well filter donor plate.

  • Sample Preparation: Prepare the PROTAC compound in PBS at a final concentration of 10-50 µM. The final DMSO concentration should be <1%.

  • Assay Setup: Add 200 µL of the PROTAC solution to each well of the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter from the donor plate is in contact with the buffer in the acceptor plate. Incubate the assembled plate at room temperature for 4-16 hours.

  • Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Part 2: The Role of PEG Spacers in ADC Linkers

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells.[11] They consist of a monoclonal antibody that targets a tumor-associated antigen, a cytotoxic payload, and a linker that connects them. The linker is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy.[5]

Core Functions of PEG Spacers in ADCs

The incorporation of PEG spacers into ADC linkers addresses several key challenges in their development:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation. The hydrophilic nature of PEG spacers mitigates these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's desirable properties.[6][11]

  • Improved Pharmacokinetics (PK): PEGylation can increase the hydrodynamic volume of the ADC, leading to a longer plasma half-life and increased accumulation in tumor tissues by reducing renal clearance.[11][12]

  • Modulated In Vitro Potency: While improving PK properties, longer PEG chains can sometimes lead to a reduction in in vitro potency. Therefore, the length of the PEG spacer must be carefully optimized to achieve the best therapeutic index.[6]

  • Facilitated Conjugation: The hydrophilic properties of PEG can improve the efficiency of the conjugation process, especially with hydrophobic payloads, leading to a more consistent DAR.[7]

Quantitative Data on PEG Spacer Length and ADC Properties

The optimal PEG spacer length for an ADC is dependent on the specific antibody, payload, and target antigen.[6] The following tables summarize general trends observed in preclinical studies.

PEG Spacer LengthDrug-to-Antibody Ratio (DAR)In Vitro Potency (IC50)In Vivo EfficacyPlasma Half-lifeReference
Short (e.g., PEG2, PEG4)Can be optimal in some casesGenerally higherMay be lowerShorter[6][7]
Intermediate (e.g., PEG8, PEG12)Often a good balanceModerateOften improvedLonger[6][13]
Long (e.g., PEG24, >4kDa)Can be higherMay be lowerOften significantly improvedLongest[6][14]

Data is synthesized for illustrative purposes based on trends observed in the literature. Actual values may vary depending on specific experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of ADCs and a typical experimental workflow for their evaluation.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

ADC internalization and payload release pathway.

ADC_Workflow cluster_synthesis Synthesis & Characterization cluster_eval In Vitro Evaluation cluster_vivo In Vivo Evaluation Synthesis ADC Synthesis (Conjugation) Purification Purification Synthesis->Purification DAR_Analysis DAR Analysis (HIC, MS) Purification->DAR_Analysis Binding_Assay Antigen Binding Affinity (ELISA) DAR_Analysis->Binding_Assay Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Binding_Assay->Cytotoxicity PK_Study Pharmacokinetics (PK) Study Cytotoxicity->PK_Study Efficacy_Study In Vivo Efficacy (Xenograft Model) PK_Study->Efficacy_Study

A typical experimental workflow for ADC development.
Experimental Protocols

This protocol describes the synthesis of an ADC using a PEG4 linker and bioorthogonal oxime ligation.[5]

  • Antibody Oxidation:

    • Adjust the antibody concentration to 5-10 mg/mL in an appropriate buffer.

    • Add freshly prepared sodium periodate solution to a final concentration of 1-15 mM.

    • Incubate the reaction for 30 minutes at 4°C, protected from light, to oxidize the carbohydrate moieties on the antibody, generating aldehyde groups.

    • Quench the reaction and remove excess periodate by buffer exchange.

  • Conjugation:

    • Prepare a stock solution of the PEG4-aminooxy-drug linker in anhydrous DMSO.

    • Add the drug-linker stock solution to the oxidized antibody solution at a desired molar excess.

    • If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction.

    • Incubate the reaction for 12-16 hours at room temperature, protected from light.

  • Purification:

    • Purify the ADC from excess drug-linker and other reagents using Size Exclusion Chromatography (SEC).

    • Collect the fractions containing the purified ADC.

    • Perform a buffer exchange into a suitable formulation buffer for storage.

This method separates ADC species based on hydrophobicity to determine the DAR.[4]

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A (e.g., a high salt buffer).

  • Column Equilibration: Equilibrate a hydrophobic interaction chromatography (HIC) column with 100% Mobile Phase A until a stable baseline is achieved.

  • Injection: Inject 10-50 µg of the prepared ADC sample.

  • Chromatographic Separation: Elute the ADC species using a decreasing salt gradient (e.g., from 100% Mobile Phase A to 100% Mobile Phase B, a low salt buffer). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.

  • Detection: Monitor the elution at 280 nm.

  • Data Analysis: Integrate the peak areas for each DAR species. Calculate the average DAR by taking the weighted average of the different DAR species.

This assay measures the metabolic activity of cells to determine cell viability after ADC treatment.[15][16]

  • Cell Seeding: Seed a target cancer cell line in a 96-well plate at a density that will result in 70-80% confluency at the end of the assay. Allow cells to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in cell culture medium. Add the ADC solutions to the cells and incubate for a specified period (e.g., 72-120 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression.

Conclusion

PEG spacers are a cornerstone of modern PROTAC and ADC design, offering a versatile means to overcome significant challenges in drug development, including poor solubility and unfavorable pharmacokinetic profiles. The strategic incorporation and optimization of PEG linker length are critical for enhancing the therapeutic index of these advanced modalities. A systematic, empirical approach to linker design, guided by the principles and methodologies outlined in this guide, is essential for the successful development of potent, safe, and effective targeted therapies.

References

An In-depth Technical Guide to Oxime Ligation for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxime ligation has emerged as a powerful and versatile tool in the field of bioconjugation, offering a robust method for the precise modification of proteins. This guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with oxime ligation, enabling researchers to effectively harness this chemistry for a wide range of applications, from basic research to the development of targeted therapeutics.

Core Principles of Oxime Ligation

Oxime ligation is a chemoselective reaction that forms a stable oxime bond through the condensation of an aminooxy-functionalized molecule with an aldehyde or a ketone.[1][2][3][4] This bioorthogonal "click" chemistry is prized for its high specificity and the stability of the resulting conjugate, particularly under physiological conditions.[3][5] The reaction proceeds efficiently in aqueous environments and typically does not require metal catalysts that can be detrimental to biological systems.[5]

The fundamental mechanism involves the nucleophilic attack of the aminooxy group (R-O-NH₂) on the electrophilic carbonyl carbon of an aldehyde or ketone.[4][6] This is followed by a dehydration step, resulting in the formation of a stable C=N-O oxime bond.[4][6] Aldehydes are generally more reactive than ketones in this ligation.[5]

The reaction rate is significantly influenced by pH, with optimal conditions typically found in a slightly acidic environment (pH 4-5).[6][7] However, the reaction can be effectively performed at neutral pH, which is often crucial for maintaining the integrity of sensitive proteins.[3][4] To enhance reaction kinetics, especially at neutral pH, nucleophilic catalysts such as aniline and its derivatives are often employed.[4][7][8]

Key Advantages of Oxime Ligation:

  • Exceptional Stability: The oxime bond is significantly more stable than linkages formed by many other common bioconjugation reactions, such as those resulting from maleimide-thiol coupling, particularly under physiological conditions.[1][3] This stability is critical for applications requiring long-term conjugate integrity, such as in vivo drug delivery.[3]

  • High Chemoselectivity: The reaction is highly specific for the targeted carbonyl and aminooxy groups, which are generally absent in native biological systems.[3] This bioorthogonality minimizes off-target reactions with other functional groups present in proteins.[3]

  • Mild Reaction Conditions: Oxime ligation proceeds efficiently under mild aqueous conditions, typically at a slightly acidic to neutral pH (pH 4.5-7), which helps to preserve the native structure and function of proteins.[3]

Quantitative Data Comparison

The choice of a bioconjugation strategy often involves a trade-off between reaction kinetics, bond stability, and biocompatibility. The following tables summarize key quantitative parameters for oxime ligation in comparison to other common techniques.

FeatureOxime LigationNHS Ester ChemistryMaleimide-Thiol CouplingStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reaction Principle Formation of a stable oxime bond between an aminooxy group and a carbonyl group.[2]Acylation of primary amines by an N-hydroxysuccinimide ester.Michael addition of a thiol to a maleimide.[3+2] cycloaddition between a strained alkyne and an azide.[2]
Reaction Speed Generally slower (hours to days), can be accelerated with catalysts.[9] Rate constant: ~0.03 M⁻¹s⁻¹ at pH 4.6.[9]Fast (minutes to hours).Very fast (seconds to minutes).Fast, catalyst-free.[9]
Linkage Stability High stability under physiological conditions.[3][9] Stable in a broad pH range (2-9).[5]Susceptible to hydrolysis, especially at higher pH.Thioether bond can undergo retro-Michael reaction, leading to dissociation.[1]Exceptionally stable triazole linkage.[9]
pH Range Optimal at pH 4.5-5.0, but effective up to neutral pH with catalysts.[3][9]Optimal at pH 7.2-8.5.Optimal at pH 6.5-7.5.Broad pH range, physiological conditions.
Bioorthogonality High, as carbonyl and aminooxy groups are rare in native systems.[3]Lower, as it targets abundant amine groups.Moderate, targets less abundant free thiols.High, azide and strained alkyne are abiotic.[2]
CatalystpHReactantsRate Enhancement (vs. uncatalyzed)
Aniline (100 mM)4.5Peptide-aldehyde and aminooxy-peptideUp to 400-fold[4]
Aniline (100 mM)7.0Peptide-aldehyde and aminooxy-peptideUp to 40-fold[4]
p-Phenylenediamine7.0Model systemMore efficient than aniline[7]
m-Phenylenediamine (mPDA)7.0Aldehyde/ketone small moleculesUp to 15 times more efficient than aniline[10]

Experimental Protocols

This section provides detailed methodologies for key applications of oxime ligation in protein modification.

General Protocol for Protein Labeling with a Small Molecule

This protocol describes the labeling of a protein containing a genetically encoded or chemically introduced carbonyl group with an aminooxy-functionalized small molecule (e.g., a fluorescent dye).

Materials:

  • Protein with an accessible aldehyde or ketone group (e.g., 10 µM solution).

  • Aminooxy-functionalized small molecule (e.g., Aminooxy-Alexa Fluor™ 488, 13 µM solution).

  • Aniline stock solution (1 M in DMSO).

  • Sodium phosphate buffer (0.1 M, pH 7.0).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Prepare a 10 µM solution of the carbonyl-containing protein in 0.1 M sodium phosphate buffer (pH 7.0).[4]

  • Prepare a 13 µM solution of the aminooxy-functionalized small molecule in the same buffer.[4]

  • Add the aminooxy-functionalized small molecule solution to the protein solution.[4]

  • Initiate the reaction by adding the aniline stock solution to a final concentration of 100 mM.[4]

  • Incubate the reaction mixture at room temperature.[4]

  • Monitor the progress of the reaction using a suitable analytical method, such as RP-HPLC or UV-Vis spectroscopy.[4]

  • Once the reaction is complete, purify the labeled protein using size-exclusion chromatography to remove excess reagents.[4]

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This two-part protocol outlines the generation of aldehyde groups on an antibody via periodate oxidation of its carbohydrate moieties, followed by conjugation to an aminooxy-functionalized drug.

Part 1: Generation of Aldehyde Groups on the Antibody

Materials:

  • Antibody in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5).

  • Sodium periodate (NaIO₄) solution.

Procedure:

  • Prepare the antibody in the appropriate buffer.[9]

  • Add a solution of sodium periodate (NaIO₄) to the antibody solution to generate aldehyde groups on the carbohydrate chains.[9] This is typically achieved by treating a protein with an N-terminal serine or threonine with 1-2 mM sodium periodate.[4]

  • Incubate the reaction in the dark at room temperature for 15-30 minutes.[4][9]

  • Purify the aldehyde-modified antibody using a desalting column to remove excess periodate.[4]

Part 2: Oxime Ligation with Aminooxy-Functionalized Drug

Materials:

  • Aldehyde-functionalized antibody (from Part 1).

  • Aminooxy-functionalized drug-linker (dissolved in a suitable organic solvent like DMSO).

  • Sodium acetate buffer (0.1 M, pH 4.5).[1]

  • Aniline (optional catalyst).

  • 37°C incubator or water bath.[1]

  • Purification system (e.g., HIC, SEC).

Procedure:

  • In a reaction vessel, add the aldehyde-functionalized antibody.[1]

  • Add the aminooxy-functionalized drug-linker to the antibody solution. A 20- to 30-fold molar excess of the drug-linker is often used.[4]

  • If using a catalyst, add aniline to the reaction mixture.

  • Incubate the reaction mixture at 37°C for 1-4 days.[1][4]

  • Monitor the conjugation efficiency using SDS-PAGE and mass spectrometry.[4]

  • Purify the resulting ADC using protein A chromatography or size-exclusion chromatography to remove unreacted drug and other impurities.[4]

Protocol for Cell Surface Labeling

This protocol details the labeling of cell surface glycoproteins by inducing the formation of aldehyde groups through mild oxidation of sialic acid residues, followed by conjugation with an aminooxy-functionalized probe.

Materials:

  • Cell suspension (1-10 x 10⁶ cells/mL).

  • 1X Reaction Buffer (pH 5.5).

  • Sodium periodate (NaIO₄), freshly prepared 100 mM solution.

  • Ethylene glycol (optional).

  • Ice-cold 1X PBS.

  • Aminooxy-PEG4-alcohol conjugate (e.g., Aminooxy-PEG4-Biotin).

  • Aniline catalyst.

Procedure:

  • Cell Preparation: Wash cells with ice-cold 1X PBS and resuspend them to a final concentration of 1-10 x 10⁶ cells/mL in ice-cold 1X Reaction Buffer (pH 5.5).[11]

  • Oxidation of Glycoproteins:

    • Add freshly prepared 100 mM sodium periodate (NaIO₄) to the cell suspension to achieve a final concentration of 1-2 mM.[11]

    • Incubate the cells on ice (4°C) for 15-30 minutes in the dark with gentle agitation.[11]

    • (Optional) Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 5 minutes on ice.[11]

    • Wash the cells three times with ice-cold 1X PBS to remove unreacted periodate.[11]

  • Oxime Ligation:

    • Prepare the ligation solution by adding the Aminooxy-PEG4-alcohol conjugate to the cell suspension. A final concentration of 100-250 µM is a good starting point.[11]

    • To accelerate the reaction, add the aniline catalyst to a final concentration of 10 mM.[11]

    • Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle, continuous agitation, protected from light.[11]

    • Wash the cells three times with ice-cold 1X PBS to remove unreacted aminooxy conjugate and catalyst.[11]

  • Analysis: The labeled cells are now ready for downstream analysis (e.g., flow cytometry, fluorescence microscopy).[11]

Visualizations

The following diagrams illustrate the core concepts and workflows of oxime ligation.

Oxime_Ligation_Mechanism Mechanism of Oxime Ligation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Carbonyl Aldehyde or Ketone (R1-C(=O)-R2) Tetrahedral Tetrahedral Intermediate Carbonyl->Tetrahedral Nucleophilic Attack Aminooxy Aminooxy Compound (R3-O-NH2) Aminooxy->Tetrahedral Oxime Stable Oxime Bond (R1-C(=N-O-R3)-R2) Tetrahedral->Oxime Dehydration Water Water (H2O) Tetrahedral->Water

Caption: The two-step mechanism of oxime bond formation.

ADC_Workflow Workflow for Antibody-Drug Conjugate (ADC) Synthesis Start Monoclonal Antibody (mAb) Oxidation Periodate Oxidation (e.g., NaIO4) Start->Oxidation Aldehyde_mAb Aldehyde-Modified mAb Oxidation->Aldehyde_mAb Ligation Oxime Ligation Aldehyde_mAb->Ligation ADC Antibody-Drug Conjugate (ADC) Ligation->ADC Drug Aminooxy-Functionalized Drug-Linker Drug->Ligation Purification Purification (e.g., SEC, HIC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: A typical workflow for creating an ADC using oxime ligation.

Targeted_Drug_Delivery Targeted Drug Delivery via Oxime Ligation cluster_conjugate Bioconjugate cluster_system Biological System Targeting_Moiety Targeting Moiety (e.g., Antibody, Peptide) Oxime_Linker Stable Oxime Linker Targeting_Moiety->Oxime_Linker Payload Payload (e.g., Drug, Imaging Agent) Payload->Oxime_Linker Target_Cell Target Cell (e.g., Cancer Cell) Oxime_Linker->Target_Cell Specific Binding Non_Target_Cell Non-Target Cell Oxime_Linker->Non_Target_Cell Minimal Interaction Internalization Target_Cell->Internalization Internalization Payload_Release Therapeutic Effect or Imaging Internalization->Payload_Release Payload Release

Caption: Logical relationship in targeted drug delivery using an oxime-linked conjugate.

Conclusion

Oxime ligation provides a reliable and efficient method for the site-specific modification of proteins, enabling the synthesis of stable and homogeneous bioconjugates.[1] Its high chemoselectivity, the stability of the resulting bond, and the mild reaction conditions make it an invaluable technique for a wide range of applications in research and drug development.[2][3] By understanding the core principles and following detailed protocols, researchers can successfully implement this powerful bioconjugation strategy to advance their scientific endeavors.

References

An In-depth Technical Guide to N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2112737-60-5

This technical guide provides a comprehensive overview of the heterobifunctional linker, N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), for researchers, scientists, and drug development professionals. This advanced linker is a critical tool in the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Properties

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a branched polyethylene glycol (PEG) derivative designed for sequential and orthogonal conjugation strategies.[1][2][3] Its structure features a central nitrogen atom from which three PEG arms extend. One arm is terminated with a tert-butyloxycarbonyl (Boc)-protected aminooxy group, while the other two arms are terminated with propargyl groups.[2][3] This unique architecture allows for the precise and controlled assembly of three distinct molecular components. The PEG spacers enhance the solubility and bioavailability of the resulting conjugates.[4]

Table 1: Physicochemical Properties

PropertyValueReferences
CAS Number 2112737-60-5[5]
Molecular Formula C29H52N2O11[5]
Molecular Weight 604.7 g/mol [5]
Purity Typically >95% or >98%[2][5]
Appearance Not specified in search results
Solubility Soluble in DMSO, DMF, DCM[1]

Table 2: Storage and Handling

ConditionRecommendationReferences
Storage Temperature -20°C[1][2]
Handling Protect from light. For in-solvent storage, -80°C for up to one year is recommended.[1][6]

Mechanism of Action and Applications

The primary application of this linker is in the construction of PROTACs.[1][7] PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[4][8] They typically consist of a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][9]

The trifunctional nature of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) allows for the assembly of PROTACs in a modular fashion. The reactive moieties of the linker enable two key types of bioorthogonal conjugation reactions:

  • Oxime Ligation: Following the deprotection of the t-Boc group, the free aminooxy group can react with an aldehyde or ketone to form a stable oxime bond. This is often used to attach the linker to a ligand for the protein of interest.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The two terminal propargyl groups can react with azide-functionalized molecules, such as an E3 ligase ligand and potentially a second molecule like a fluorescent probe or a solubilizing group, via "click chemistry".[2][3][7]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[10][11][12]

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP E2->Ternary Ub Ub Ubiquitin Ub->E1 PolyUb Polyubiquitinated POI Ternary->PolyUb Polyubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.

Experimental Protocols

The synthesis of a PROTAC using N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a multi-step process. The following protocols are generalized and may require optimization for specific molecules.

Experimental Workflow

Experimental_Workflow start Start deprotection Step 1: t-Boc Deprotection of Linker start->deprotection oxime_ligation Step 2: Oxime Ligation with POI Ligand deprotection->oxime_ligation purification1 Purification of Intermediate 1 oxime_ligation->purification1 cuaac Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with E3 Ligand purification1->cuaac purification2 Final Purification of PROTAC cuaac->purification2 end Final PROTAC purification2->end

Caption: General experimental workflow for PROTAC synthesis.

Protocol 1: t-Boc Deprotection of the Aminooxy Group

This protocol removes the Boc protecting group to reveal the reactive aminooxy functionality.

Materials:

  • N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene (optional)

Procedure:

  • Dissolve the t-Boc protected linker in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the complete removal of TFA.

  • For applications requiring the free base, dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker.

Protocol 2: Oxime Ligation

This protocol conjugates the deprotected linker to a molecule containing an aldehyde or ketone functional group.

Materials:

  • Deprotected N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)

  • Aldehyde or ketone-containing molecule (e.g., POI ligand)

  • Anhydrous DMSO or DMF

  • Acetate buffer (pH 4.5-5.5)

  • Aniline (as a catalyst, optional)

Procedure:

  • Dissolve the aldehyde or ketone-containing molecule in a minimal amount of DMSO or DMF.

  • Add the appropriate volume of acetate buffer to the solution.

  • Dissolve the deprotected linker in the same solvent system and add it to the reaction mixture (typically a 1.1 to 1.5 molar excess of the linker).

  • If using a catalyst, add aniline to a final concentration of 10-20 mM.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the formation of the oxime-linked intermediate by LC-MS.

  • Upon completion, purify the product by reverse-phase HPLC.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol attaches an azide-functionalized molecule (e.g., an E3 ligase ligand) to the propargyl arms of the linker.

Materials:

  • Oxime-linked intermediate from Protocol 2

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • tert-Butanol and water (or other suitable solvent system)

Procedure:

  • Dissolve the oxime-linked intermediate and the azide-functionalized molecule (a slight excess per propargyl group) in a mixture of t-butanol and water.

  • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 1 M in water).

  • If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).

  • In a separate tube, premix the CuSO₄ and THPTA (if used) before adding to the main reaction.

  • Add the copper source to the reaction mixture, followed by the sodium ascorbate to reduce Cu(II) to the active Cu(I) species.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within an hour.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the final PROTAC can be purified by reverse-phase HPLC.

Safety and Handling

A safety data sheet for a similar compound indicates that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[13] Standard laboratory safety precautions should be taken when handling this compound, including wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Disclaimer: This document is for informational purposes only and is intended for use by qualified professionals. The experimental protocols provided are general guidelines and may require optimization for specific applications. Always consult the relevant safety data sheets before handling any chemical compounds.

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide for Dual-Payload ADC Construction with Branched Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.[1] The next evolution in this powerful class of therapeutics is the development of dual-payload ADCs, which can deliver two distinct cytotoxic agents to the same cancer cell.[2] This strategy holds immense potential for overcoming drug resistance, achieving synergistic anti-tumor effects, and combating tumor heterogeneity.[2][3]

A critical component in the design of these advanced ADCs is the linker technology. Branched linkers have emerged as a versatile platform, enabling the attachment of multiple payload molecules to a single conjugation site on the antibody.[4][5] This approach allows for a higher drug-to-antibody ratio (DAR) without excessive modification of the antibody structure, which can preserve its pharmacokinetic properties and stability.[5][6] The construction of dual-payload ADCs typically relies on heterobifunctional branched linkers and orthogonal conjugation chemistries, such as click chemistry, to ensure precise and controlled attachment of each distinct payload.[2][7][8]

This document provides a detailed, step-by-step guide for the construction, purification, and characterization of a dual-payload ADC using a branched linker. The protocols outlined are designed for researchers, scientists, and drug development professionals.

Experimental Workflow Overview

The overall process involves the synthesis of a branched linker-payload cassette, site-specific enzymatic conjugation of the cassette to a prepared antibody, purification of the resulting ADC, and comprehensive characterization to ensure quality and potency.

G Overall Experimental Workflow for Dual-Payload ADC Construction cluster_0 Part 1: Linker-Payload Cassette Synthesis cluster_1 Part 2: Antibody Preparation cluster_2 Part 3: Conjugation & Purification cluster_3 Part 4: Characterization Linker_Synth Synthesize Branched Heterobifunctional Linker Payload1_Attach Conjugate Payload 1 (e.g., via NHS ester) Linker_Synth->Payload1_Attach Payload2_Attach Conjugate Payload 2 (e.g., via Click Chemistry) Payload1_Attach->Payload2_Attach Enz_Conj Enzymatic Conjugation (e.g., MTGase) Payload2_Attach->Enz_Conj mAb_Prep Deglycosylate mAb (for enzymatic conjugation) mAb_Prep->Enz_Conj Purify_1 Purification Step 1: Size-Exclusion Chromatography (SEC) Enz_Conj->Purify_1 Purify_2 Purification Step 2: Hydrophobic Interaction Chromatography (HIC) Purify_1->Purify_2 DAR_Analysis DAR Analysis (HIC-HPLC, MS) Purify_2->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purify_2->Purity_Analysis InVitro_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) DAR_Analysis->InVitro_Assay Purity_Analysis->InVitro_Assay

Caption: High-level overview of the dual-payload ADC construction process.

Part 1: Synthesis of a Branched Linker-Dual Payload Cassette

This protocol describes a representative synthesis using a lysine-based branched linker with two orthogonal reactive handles: an N-hydroxysuccinimide (NHS) ester for the first payload and an azide group for attaching the second payload via copper-free click chemistry.

Materials:

  • Fmoc-Lys(N₃)-OH

  • Boc-Lys(Boc)-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Payload 1 with a primary amine (e.g., PBD derivative)

  • Payload 2 with a DBCO group (e.g., DBCO-PEG4-MMAE)

  • Anhydrous Dimethylformamide (DMF) and Dichloromethane (DCM)

  • Standard reagents for solid-phase peptide synthesis (SPPS)

Protocol:

  • Core Linker Synthesis:

    • Couple Fmoc-Lys(N₃)-OH to a resin support using standard SPPS techniques.

    • Remove the Fmoc protecting group using a 20% piperidine in DMF solution.

    • Couple Boc-Lys(Boc)-OH to the deprotected amine. This creates the branched core.

  • Payload 1 Attachment:

    • Remove the two Boc protecting groups using TFA in DCM.

    • Activate the carboxyl group of the lysine core using DCC and NHS to form an NHS ester.

    • React the NHS-activated linker with an amine-containing first payload (Payload 1).

  • Final Cassette Assembly:

    • Cleave the linker-payload construct from the resin.

    • The resulting molecule is a branched linker with Payload 1 attached and a terminal azide group ready for click chemistry.

  • Payload 2 Attachment (Click Chemistry):

    • Dissolve the linker-Payload 1 construct in a suitable solvent (e.g., DMSO).

    • Add the second payload, which has been pre-functionalized with a dibenzocyclooctyne (DBCO) group (Payload 2-DBCO).[9]

    • Allow the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to proceed at room temperature for 2-4 hours.[8]

    • The final product is the branched linker-dual payload cassette. Purify using reverse-phase HPLC.

Part 2: Antibody Preparation (for Enzymatic Conjugation)

This protocol prepares a monoclonal antibody for site-specific conjugation using microbial transglutaminase (MTGase), which targets a specific glutamine residue (Q295) on the heavy chain.[6][10]

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in PBS

  • Endoglycosidase S (Endo-S)

  • Reaction Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

Protocol:

  • Buffer Exchange: Exchange the antibody into the reaction buffer using a desalting column or dialysis. Adjust the antibody concentration to 5-10 mg/mL.

  • Deglycosylation: Add Endo-S to the antibody solution at an enzyme-to-antibody ratio of 1:100 (w/w).

  • Incubation: Incubate the reaction mixture at 37°C for 12-18 hours with gentle agitation. This removes the N-linked glycans, making the Q295 residue accessible to MTGase.[10]

  • Enzyme Removal: Purify the deglycosylated antibody using Protein A chromatography to remove Endo-S.

Part 3: Dual-Payload ADC Conjugation and Purification

Materials:

  • Deglycosylated antibody

  • Branched linker-dual payload cassette

  • Microbial Transglutaminase (MTGase)

  • Conjugation Buffer (e.g., 50 mM Tris, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system and column

  • Hydrophobic Interaction Chromatography (HIC) system and column[11]

  • HIC Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[11]

  • HIC Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[11]

Protocol:

  • Enzymatic Conjugation:

    • In the conjugation buffer, combine the deglycosylated antibody, the linker-payload cassette (at a 10-20 fold molar excess), and MTGase.

    • Incubate at 37°C for 4-6 hours. MTGase will catalyze the formation of a covalent bond between the Q295 residue of the antibody and a primary amine on the linker cassette.[6]

  • Purification Step 1: Size-Exclusion Chromatography (SEC):

    • The first purification step is to remove excess, unreacted linker-payload cassette and the MTGase enzyme.[][13]

    • Equilibrate an SEC column (e.g., Superdex 200) with PBS, pH 7.4.

    • Load the conjugation reaction mixture onto the column.

    • Collect the fractions corresponding to the main protein peak (approx. 150 kDa), which contains the ADC.[13]

  • Purification Step 2: Hydrophobic Interaction Chromatography (HIC):

    • HIC is used to separate ADC species with different drug-to-antibody ratios (DARs) and remove any remaining unconjugated antibody.[11][14]

    • Adjust the salt concentration of the ADC pool from the SEC step to match the HIC starting conditions (e.g., 1.0 M Ammonium Sulfate).

    • Equilibrate the HIC column (e.g., Phenyl or Butyl) with Mobile Phase A.

    • Load the sample and elute using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 column volumes.[11]

    • Species with higher DAR values are more hydrophobic and will elute later. Collect fractions corresponding to the desired DAR species (e.g., DAR4, DAR8).

Part 4: Characterization of the Dual-Payload ADC

Comprehensive analytical methods are required to confirm the identity, purity, and potency of the final ADC product.[15]

Protocol 4.1: Drug-to-Antibody Ratio (DAR) Determination

  • Method: Hydrophobic Interaction Chromatography (HIC-HPLC) is the primary method.[16][]

  • Procedure:

    • Inject the purified ADC onto a HIC column.

    • Run the same gradient as in the purification step.

    • Peaks corresponding to different species (DAR0, DAR2, DAR4, etc.) will be resolved. Unconjugated antibody (DAR0) elutes first, followed by species with increasing drug loads.[18]

    • Calculate the area of each peak.

    • The average DAR is calculated using the weighted average of the peak areas.[][18]

  • Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of each peak and verify the DAR distribution.[19]

Protocol 4.2: Purity and Aggregation Analysis

  • Method: Size-Exclusion Chromatography (SEC).

  • Procedure:

    • Inject the final ADC product onto an SEC column.

    • Elute with a suitable mobile phase (e.g., PBS).

    • The primary peak corresponds to the monomeric ADC. The presence of earlier-eluting peaks indicates aggregation.

    • Purity is typically expressed as the percentage of the main monomer peak area relative to the total peak area. A purity of >95% is generally desired.

Protocol 4.3: In Vitro Cytotoxicity Assay

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to measure cell viability.[20][21][22]

  • Procedure:

    • Cell Plating: Seed target cancer cells (expressing the antigen of interest) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[22]

    • ADC Treatment: Prepare serial dilutions of the dual-payload ADC and control antibodies in cell culture medium. Add the solutions to the cells.

    • Incubation: Incubate the plate for 72-120 hours at 37°C with 5% CO₂.[22]

    • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[21]

    • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals and incubate overnight.[22]

    • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[22]

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot cell viability against the logarithm of the ADC concentration to determine the IC₅₀ value (the concentration of ADC that inhibits 50% of cell growth).[20]

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Characterization Summary of Dual-Payload ADC

ParameterMethodResultAcceptance Criteria
Average DARHIC-HPLC3.83.5 - 4.5
DAR4 SpeciesHIC-HPLC92%>90%
Monomer PuritySEC98.5%>95%
AggregatesSEC1.2%<5%
EndotoxinLAL Test<0.5 EU/mg<1.0 EU/mg

Table 2: In Vitro Cytotoxicity (IC₅₀ Values) in HER2-Positive SK-BR-3 Cells

ADC ConstructPayload(s)Average DARIC₅₀ (ng/mL)
Dual-Payload ADCMMAE + PBD3.80.5
Single-Payload ADCMMAE3.92.1
Single-Payload ADCPBD3.71.5
Unconjugated mAbNone0>10,000

Example Signaling Pathway Visualization

Dual-payload ADCs are designed to induce cell death through multiple, often synergistic, mechanisms of action. For an ADC carrying a microtubule inhibitor (like MMAE) and a DNA-damaging agent (like a PBD dimer), the payloads target distinct cellular processes.[23][24][25]

G Dual-Payload ADC Mechanism of Action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA DNA_Damage DNA Damage & Replication Block PBD Payload 2 (PBD) PBD->DNA Crosslinks DNA Apoptosis Apoptosis DNA_Damage->Apoptosis Microtubules Microtubules Mitotic_Arrest G2/M Phase Mitotic Arrest MMAE Payload 1 (MMAE) MMAE->Microtubules Inhibits Polymerization Mitotic_Arrest->Apoptosis Lysosome Lysosome Lysosome->PBD Payload Release Lysosome->MMAE Payload Release ADC_Internalized Internalized ADC ADC_Internalized->Lysosome Trafficking ADC Dual-Payload ADC Receptor Antigen Receptor ADC->Receptor Binding Receptor->ADC_Internalized Internalization

Caption: Synergistic cell killing by a dual-payload ADC.

References

Application Notes and Protocols for Site-Specific Antibody Conjugation using N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the heterobifunctional linker, N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) , in the site-specific conjugation of antibodies. This linker enables the creation of homogeneous antibody-drug conjugates (ADCs) with a controlled drug-to-antibody ratio (DAR) by combining site-specific oxime ligation with highly efficient click chemistry.

Introduction

The development of next-generation antibody-drug conjugates relies on precise control over conjugation sites and stoichiometry to ensure homogeneity, stability, and optimal therapeutic efficacy.[1][2][] The N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) linker offers a versatile platform for achieving this control. Its unique architecture comprises three key functional elements:

  • A t-Boc protected Aminooxy Group: This moiety, after deprotection, reacts specifically with aldehyde or ketone groups to form a stable oxime bond.[4][5] A common strategy for introducing aldehydes onto an antibody is the mild periodate oxidation of the carbohydrate moieties (glycans) naturally present in the antibody's Fc region.[1][6][7] This site-specific conjugation method helps ensure the homogeneity of the final product.[5][8]

  • Two Terminal Propargyl Groups: These alkyne groups serve as reactive handles for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[9][10][11] This allows for the highly efficient and specific attachment of two azide-containing molecules, such as cytotoxic payloads.

  • Polyethylene Glycol (PEG) Spacers: The PEG chains enhance the aqueous solubility and stability of the linker and the resulting ADC, which can improve pharmacokinetic properties and reduce aggregation.[6][12][13]

This combination of features allows for a modular and precise approach to constructing advanced ADCs, including those with dual payloads.

Principle of the Conjugation Strategy

The overall strategy involves a three-stage process:

  • Antibody Modification: Generation of aldehyde groups on the antibody, typically through mild oxidation of Fc glycans.

  • Linker Conjugation: Attachment of the deprotected N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) linker to the aldehyde-modified antibody via oxime ligation.

  • Payload Attachment: Conjugation of azide-functionalized payloads to the dual propargyl arms of the linker through a copper-catalyzed click reaction.

// Invisible edges for ordering edge [style=invis]; mAb -> Linker -> Payload; } caption: "Overall experimental workflow for site-specific ADC synthesis."

Experimental Protocols

These protocols are based on established bioconjugation techniques and should be optimized for specific antibodies and payloads.[9]

Protocol 1: Generation of Aldehyde Groups on the Antibody

This protocol describes the selective oxidation of glycan moieties in the Fc region of a monoclonal antibody (mAb) to generate aldehyde groups for oxime ligation.[5]

Materials:

  • Monoclonal Antibody (mAb)

  • Sodium periodate (NaIO₄)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Propylene glycol or Ethylene glycol

  • PD-10 desalting columns or equivalent size-exclusion chromatography (SEC) system

Procedure:

  • Antibody Preparation:

    • Exchange the buffer of the mAb to cold PBS, pH 7.4, using a desalting column.

    • Adjust the concentration of the mAb to 5-10 mg/mL.[5][6]

  • Oxidation Reaction:

    • Prepare a fresh solution of 20 mM NaIO₄ in cold PBS.

    • Protect the antibody solution from light. Add the freshly prepared NaIO₄ solution to the mAb solution to achieve a final concentration of 1-2 mM NaIO₄.[5]

    • Incubate the reaction mixture in the dark at 4°C for 30 minutes.[6]

  • Quenching the Reaction:

    • To stop the oxidation, add propylene glycol or ethylene glycol to a final concentration of 10-20 mM.[6]

    • Incubate for 10-15 minutes at room temperature.[6]

  • Purification of the Oxidized Antibody:

    • Remove excess periodate and quenching reagent by buffer exchange into a suitable conjugation buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0) using a desalting column.

    • The resulting aldehyde-modified antibody (mAb-CHO) is now ready for linker conjugation.

Protocol 2: Deprotection and Conjugation of the Linker via Oxime Ligation

This protocol details the removal of the t-Boc protecting group and the subsequent attachment of the N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) linker to the mAb-CHO.

Materials:

  • mAb-CHO from Protocol 1

  • N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

  • Aniline solution (e.g., 500 mM in DMSO)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

  • PD-10 desalting columns

Procedure:

  • Linker Deprotection (perform in a chemical fume hood):

    • Dissolve the N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) linker in a solution of 50% TFA in DCM.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under vacuum to yield the deprotected aminooxy linker.

  • Linker Preparation:

    • Dissolve the deprotected N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) linker in DMSO to create a 10 mM stock solution.[5]

  • Conjugation Reaction:

    • Adjust the concentration of the mAb-CHO in Conjugation Buffer (pH 6.0) to 5 mg/mL.[5]

    • Add a 20-fold molar excess of the deprotected linker stock solution to the mAb-CHO solution.[5]

    • Add aniline catalyst to the reaction mixture to a final concentration of 10-20 mM.[5]

    • Incubate the reaction at room temperature for 12-18 hours with gentle agitation.[5]

  • Purification of the mAb-Linker Conjugate:

    • Remove excess linker and aniline by purifying the reaction mixture using a desalting column or SEC, exchanging the buffer to PBS, pH 7.4.

    • The resulting mAb-linker conjugate is ready for payload attachment.

Protocol 3: Payload Conjugation via Click Chemistry (CuAAC)

This protocol describes the conjugation of an azide-functionalized payload to the propargyl groups on the mAb-linker conjugate.

Materials:

  • mAb-linker conjugate from Protocol 2

  • Azide-functionalized cytotoxic payload

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper-chelating ligand

  • Sodium ascorbate

  • DMSO

  • PBS, pH 7.4

  • Desalting columns or SEC system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-functionalized payload in DMSO.

    • Prepare a fresh catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio in water.[9]

    • Prepare a fresh solution of sodium ascorbate in water (e.g., 100 mM).[13]

  • Conjugation Reaction:

    • To the mAb-linker conjugate (in PBS, pH 7.4), add a 5-fold molar excess of the azide-payload per alkyne group.[9]

    • Add the CuSO₄/THPTA premix to a final copper concentration of 0.25 mM.[9]

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[13]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[10]

  • Purification of the Final ADC:

    • Purify the final ADC using a desalting column or SEC to remove excess payload and catalyst components.[10]

Data Presentation and Characterization

The successful synthesis of the ADC should be confirmed by a suite of analytical techniques.

G Start Purified ADC HIC Hydrophobic Interaction Chromatography (HIC) Start->HIC MS Mass Spectrometry (LC-MS) Start->MS SEC Size-Exclusion Chromatography (SEC) Start->SEC UVVis UV-Vis Spectroscopy Start->UVVis DAR Determine Average DAR and Drug Distribution HIC->DAR MS->DAR Purity Assess Purity and Detect Aggregation SEC->Purity Concentration Determine Final Concentration UVVis->Concentration

Table 1: Representative Parameters for ADC Synthesis and Characterization

ParameterTypical ValueMethod of Analysis
Antibody Concentration5-10 mg/mLUV-Vis at 280 nm[6]
Linker Molar Excess5-20 fold-
Payload Molar Excess5-10 fold per alkyne-
Conjugation Efficiency> 90%HIC, LC-MS[6]
Average Drug-to-Antibody Ratio (DAR)1.5 - 3.5HIC, Mass Spectrometry[6]
Purity (Monomer Content)> 95%SEC[6]
Aggregation Level< 5%SEC

Characterization Methods:

  • Hydrophobic Interaction Chromatography (HIC): HIC is used to determine the drug-to-antibody ratio by separating ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.[6]

  • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) can determine the molecular weights of the different ADC species, allowing for precise DAR calculation and confirmation of successful conjugation.[6]

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to detect and quantify the presence of aggregates.[6]

  • UV-Vis Spectroscopy: Used to determine the final concentration of the purified ADC.

References

Orthogonal Conjugation Using Aminooxy and Propargyl Functional Groups: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthogonal conjugation chemistry provides a powerful toolkit for the precise construction of complex biomolecules. This document details the application of a highly efficient and specific orthogonal conjugation strategy utilizing aminooxy and propargyl functional groups. This combination allows for the sequential or simultaneous attachment of different molecular entities to a central scaffold, a critical capability in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

The aminooxy group undergoes a highly selective reaction with aldehydes or ketones to form a stable oxime linkage, a process known as oxime ligation.[3][4] Concurrently, the propargyl group, a terminal alkyne, participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form a robust triazole ring with an azide-functionalized molecule.[5] The orthogonality of these reactions stems from the fact that the aminooxy and propargyl groups do not react with each other or with the functional groups typically found in biological systems, ensuring specific and controlled conjugation.[6][7]

This application note provides a comprehensive overview of the principles, quantitative data, and detailed experimental protocols for utilizing aminooxy and propargyl functional groups in bioconjugation.

Principle of Orthogonal Conjugation

The core of this strategy lies in the distinct reactivity of the aminooxy and propargyl moieties. A bifunctional linker, such as Aminooxy-PEG4-Propargyl, serves as a common scaffold, presenting both an aminooxy group at one terminus and a propargyl group at the other, often separated by a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance.[1][2]

The conjugation process can be performed in two key steps:

  • Oxime Ligation: The aminooxy group of the linker reacts with an aldehyde or ketone on the first molecule of interest (e.g., a protein, antibody, or small molecule). This reaction is highly chemoselective and can be performed under mild aqueous conditions, often accelerated by a nucleophilic catalyst like aniline.[3][8]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group of the linker is then available to react with an azide-functionalized second molecule of interest (e.g., a payload drug, a fluorescent dye, or another biomolecule). This reaction is highly efficient and specific, forming a stable triazole linkage in the presence of a copper(I) catalyst.[5][9]

The order of these reactions can often be reversed depending on the stability and compatibility of the molecules being conjugated.

Quantitative Data

The efficiency and kinetics of the oxime ligation and CuAAC reactions are influenced by several factors. The following tables summarize key quantitative data for these conjugation methods.

Table 1: Oxime Ligation Performance [10]

ParameterAldehyde SubstrateKetone Substrate
Typical Conjugation Yield > 90%60 - 80%
Optimal pH (uncatalyzed) 4.0 - 5.04.0 - 5.0
Optimal pH (catalyzed) 6.5 - 7.56.5 - 7.5
Typical Catalyst Aniline (10-100 mM)Aniline (10-100 mM)
Typical Reaction Time 2 - 16 hours2 - 24 hours
Resulting Linkage OximeOxime
Linkage Stability HighHigh

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Performance

ParameterValue
Typical Conjugation Yield > 95%
Reaction pH 4.0 - 12.0 (typically neutral)
Catalyst System Copper(II) sulfate with a reducing agent (e.g., sodium ascorbate)
Typical Copper Concentration 50 µM - 250 µM
Typical Reducing Agent Concentration 1 - 5 mM
Ligand (optional) THPTA, BTTAA
Typical Reaction Time 1 - 4 hours
Resulting Linkage 1,2,3-Triazole
Linkage Stability Very High

Experimental Protocols

The following are detailed protocols for performing orthogonal conjugation using a bifunctional linker containing both aminooxy and propargyl groups. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Oxime Ligation of an Aldehyde/Ketone-Containing Molecule with Aminooxy-PEG-Propargyl

This protocol describes the conjugation of an aminooxy-functionalized linker to a molecule containing a carbonyl group.

Materials:

  • Aldehyde or ketone-functionalized molecule

  • Aminooxy-PEG-Propargyl linker

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 (for catalyzed reaction) or 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5 (for uncatalyzed reaction)

  • Aniline stock solution (1 M in DMSO, for catalyzed reaction)

  • Quenching reagent (optional, e.g., a small molecule with an aminooxy or aldehyde group)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde or ketone-containing molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL for proteins or an appropriate molar concentration for small molecules.[8]

    • Dissolve the Aminooxy-PEG-Propargyl linker in the reaction buffer to create a 10-100 mM stock solution.[8]

  • Conjugation Reaction:

    • In a reaction tube, add the solution of the aldehyde or ketone-containing molecule.

    • Add the Aminooxy-PEG-Propargyl stock solution to achieve a final 10-20 fold molar excess over the carbonyl-containing molecule.[9]

    • For catalyzed reaction at neutral pH: Add the aniline stock solution to a final concentration of 10-100 mM.[9]

    • For uncatalyzed reaction at acidic pH: Ensure the reaction mixture pH is between 4.5 and 5.5.[9]

    • Gently mix the reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature for 2-16 hours or at 4°C for 16-24 hours.[9]

    • Monitor the reaction progress using an appropriate analytical technique such as SDS-PAGE (for proteins), LC-MS, or HPLC.[1][10]

  • Quenching (Optional):

    • Add a quenching reagent to consume any excess unreacted linker.

  • Purification:

    • Purify the resulting propargyl-functionalized conjugate using a suitable method to remove excess linker and other reagents.[1] For proteins, size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis are common methods.[1] For small molecules, reverse-phase HPLC may be appropriate.[1]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to the propargyl-functionalized molecule obtained from Protocol 1.

Materials:

  • Propargyl-functionalized molecule (from Protocol 1)

  • Azide-containing molecule (e.g., drug, dye)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.4

  • Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)[9]

  • Ligand stock solution (e.g., THPTA, 50 mM in water) (optional, but recommended for proteins)[9]

  • Sodium Ascorbate stock solution (100 mM in water, prepare fresh )[9]

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Reagent Preparation:

    • Ensure the purified propargyl-functionalized molecule is in the reaction buffer at a suitable concentration.

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water) to create a stock solution.

  • Catalyst Premix (if using a ligand):

    • In a separate microcentrifuge tube, mix the Copper(II) Sulfate and ligand solutions. For example, mix 5 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.[9]

    • Let this mixture sit for 1-2 minutes.[9]

  • Conjugation Reaction:

    • In the reaction tube containing the propargyl-functionalized molecule, add the azide-containing molecule to a final 2-5 fold molar excess.[9]

    • Add the Copper/Ligand premix (or just the CuSO₄ solution if no ligand is used) to the reaction mixture. The final concentration of copper is typically between 50 µM and 250 µM.[9]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[9]

    • Gently mix the reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours.[1]

    • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC, or SDS-PAGE).

  • Purification:

    • Upon completion, purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts.[1] Size-exclusion chromatography or dialysis are commonly used for biomolecules.[5]

Visualizations

The following diagrams illustrate the chemical reactions and experimental workflows described in this application note.

G cluster_oxime Oxime Ligation cluster_cuaac CuAAC Reaction Molecule_CHO Molecule-CHO Oxime_Product Molecule-CH=N-O-Linker-Propargyl Molecule_CHO->Oxime_Product Aminooxy_Linker H2N-O-Linker-Propargyl Aminooxy_Linker->Oxime_Product H2O H2O Oxime_Product->H2O Propargyl_Molecule Propargyl-Functionalized Molecule Triazole_Product Triazole-Linked Conjugate Propargyl_Molecule->Triazole_Product Azide_Molecule N3-Molecule' Azide_Molecule->Triazole_Product Catalyst Cu(I) Catalyst->Triazole_Product

Caption: Chemical reactions in orthogonal conjugation.

G start Start: Aldehyde/Ketone -containing Molecule reagent_prep Prepare Reagents: - Carbonyl-Molecule Solution - Aminooxy-Linker Solution start->reagent_prep conjugation1 Oxime Ligation: - Mix Reactants - Add Catalyst (optional) reagent_prep->conjugation1 incubation1 Incubate (RT, 2-16h) conjugation1->incubation1 monitoring1 Monitor Reaction (LC-MS, HPLC, SDS-PAGE) incubation1->monitoring1 purification1 Purify Propargyl- Functionalized Molecule monitoring1->purification1 reagent_prep2 Prepare for CuAAC: - Propargyl-Molecule - Azide-Molecule - Catalyst System purification1->reagent_prep2 conjugation2 CuAAC Reaction: - Mix Reactants - Add Catalyst reagent_prep2->conjugation2 incubation2 Incubate (RT, 1-4h) conjugation2->incubation2 monitoring2 Monitor Reaction (LC-MS, HPLC, SDS-PAGE) incubation2->monitoring2 purification2 Purify Final Conjugate monitoring2->purification2 end End: Final Conjugate purification2->end

Caption: Experimental workflow for orthogonal conjugation.

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 start Bifunctional Linker (Aminooxy-PEG-Propargyl) oxime Oxime Ligation + Aldehyde/Ketone Molecule start->oxime cuaac_first CuAAC + Azide Molecule start->cuaac_first propargyl_intermediate Propargyl-Functionalized Intermediate oxime->propargyl_intermediate cuaac CuAAC + Azide Molecule propargyl_intermediate->cuaac final_conjugate Final Conjugate cuaac->final_conjugate aminooxy_intermediate Aminooxy-Functionalized Intermediate cuaac_first->aminooxy_intermediate oxime_second Oxime Ligation + Aldehyde/Ketone Molecule aminooxy_intermediate->oxime_second oxime_second->final_conjugate

Caption: Logical relationship of conjugation pathways.

References

Application Note: Stepwise Dual-Labeling Using N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise construction of complex biomolecular conjugates is a cornerstone of modern drug development, diagnostics, and materials science. Bifunctional linkers that enable the controlled, sequential conjugation of different molecular entities are invaluable tools in this endeavor. N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a branched, heterobifunctional crosslinker designed for advanced bioconjugation strategies.[1][2][3] It features a tert-butyloxycarbonyl (t-Boc) protected aminooxy group and two terminal propargyl (alkyne) groups.[1][2]

This design permits a powerful two-step orthogonal conjugation strategy:

  • Oxime Ligation: Following acid-mediated deprotection of the t-Boc group, the revealed aminooxy moiety can react with an aldehyde or ketone on a target molecule (Molecule A) to form a highly stable oxime bond.[4][5][6]

  • Click Chemistry: The two propargyl groups are available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction, with one or two azide-containing molecules (Molecule B).[1][7][8]

The polyethylene glycol (PEG) spacers enhance the aqueous solubility and reduce steric hindrance of the final conjugate.[9] This application note provides a detailed protocol for the stepwise conjugation of two different molecules using this versatile linker.

Reaction Scheme and Workflow

The overall strategy involves a sequential, three-stage process: deprotection of the linker, conjugation to the first molecule via oxime ligation, and conjugation to the second molecule via CuAAC.

G cluster_0 Stage 1: Linker Activation cluster_1 Stage 2: Oxime Ligation cluster_2 Stage 3: Click Chemistry (CuAAC) Linker_Protected t-Boc-Aminooxy Linker Linker_Deprotected Aminooxy Linker Linker_Protected->Linker_Deprotected  TFA / DCM   Molecule_A Molecule A (Aldehyde/Ketone) Conjugate_1 Molecule A-Linker (Propargyl x2) Linker_Deprotected->Conjugate_1  Oxime  Bond   Molecule_A->Conjugate_1 Molecule_B Molecule B (Azide) Final_Conjugate Molecule A-Linker-Molecule B Conjugate_1->Final_Conjugate Conjugate_1->Final_Conjugate  Triazole  Linkage   Molecule_B->Final_Conjugate

Caption: Chemical conjugation strategy using the dual-functionality linker.

Quantitative Data Summary

The efficiency of each conjugation step is critical for the overall yield and purity of the final product. The following table summarizes typical quantitative parameters for each stage of the process.

StageParameterTypical Value RangeMethod of Analysis
Stage 1: t-Boc Deprotection Reaction Completion>99%LC-MS, TLC
Stage 2: Oxime Ligation Conjugation Efficiency>90%SDS-PAGE, HPLC, Mass Spectrometry
Purified Yield70-85%UV-Vis Spectroscopy
Stage 3: CuAAC Conjugation Efficiency>95%[8]SDS-PAGE, HPLC, Mass Spectrometry
Purified Yield80-95%UV-Vis Spectroscopy
Final Product Overall Purity>95%HPLC, SEC

Note: Values are representative and can vary based on the specific properties of the molecules being conjugated.

Experimental Protocols

Protocol 1: t-Boc Deprotection of the Linker

This protocol describes the removal of the t-Boc protecting group to activate the aminooxy functionality using trifluoroacetic acid (TFA).[4][5][10]

Materials:

  • N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask, magnetic stir bar, ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the t-Boc-aminooxy-PEG linker in anhydrous DCM (e.g., 10-20 mg/mL) in a clean, dry round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution to achieve a final concentration of 50% (v/v) TFA in DCM.[4][10]

  • Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 1-2 hours.

  • Monitor the reaction for completion by LC-MS or TLC. The deprotected product is more polar and will have a lower Rf value on TLC.[4][11]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).[10]

  • The resulting product is the TFA salt of the deprotected linker, which can often be used directly in the next step without neutralization. Store under inert gas at -20°C.

Protocol 2: Oxime Ligation to an Aldehyde-Containing Protein (Molecule A)

This protocol details the conjugation of the deprotected linker to a protein that has been modified to contain an aldehyde or ketone group.

Materials:

  • Deprotected linker from Protocol 1

  • Aldehyde-modified protein (Molecule A) in a suitable buffer (e.g., Phosphate Buffer, pH 6.5-7.5)

  • Aniline (catalyst) stock solution (e.g., 1 M in DMSO or water)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Dissolve the aldehyde-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the deprotected linker in the same buffer and add it to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a typical starting point.

  • To accelerate the reaction, add aniline catalyst to a final concentration of 10-100 mM.[11] The optimal pH for oxime ligation is typically between 6.5 and 7.5.[11]

  • Incubate the reaction at room temperature or 37°C for 2-16 hours with gentle shaking, protected from light.[11]

  • Monitor the conjugation progress using SDS-PAGE (observing a shift in molecular weight) or Mass Spectrometry.

  • Once the reaction is complete, remove the excess unreacted linker and catalyst using Size Exclusion Chromatography (SEC) or dialysis.

  • Characterize the purified propargyl-functionalized protein (Molecule A-Linker) by UV-Vis spectroscopy and Mass Spectrometry to determine the degree of labeling.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-functionalized protein from Protocol 2 and an azide-containing molecule (Molecule B).[7][12]

Materials:

  • Propargyl-functionalized protein (Molecule A-Linker) in a suitable buffer (e.g., PBS)

  • Azide-containing molecule (Molecule B)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[12]

  • THPTA ligand stock solution (e.g., 200 mM in water)

  • Purification system (e.g., SEC)

Procedure:

  • In a reaction tube, combine the propargyl-functionalized protein with the azide-modified molecule. A molar ratio of 1:4 to 1:10 (protein:azide molecule) is a common starting point.[12]

  • Prepare the catalyst premix: mix CuSO₄ and THPTA ligand in a 1:5 molar ratio (e.g., 1 part CuSO₄ stock to 1 part THPTA stock). Let it stand for 2-3 minutes. The ligand stabilizes the Cu(I) ion and protects the protein from oxidative damage.[13][14]

  • Add the Cu(I)/THPTA complex to the reaction mixture to a final copper concentration of 0.25-1 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2-5 mM.[13]

  • Mix gently and incubate at room temperature for 1-4 hours, protected from light.[12]

  • Monitor the reaction by SDS-PAGE or LC-MS to confirm the formation of the final conjugate.

  • Purify the final conjugate using SEC or affinity chromatography to remove unreacted reagents, catalyst, and by-products.

  • Analyze the final product for purity, identity, and aggregation state using HPLC, Mass Spectrometry, and SEC.

Workflow Visualization

G start Start deprotection 1. t-Boc Deprotection (TFA/DCM) start->deprotection purify1 Evaporation / Co-evaporation (Remove TFA) deprotection->purify1 ligation 2. Oxime Ligation (Molecule A + Linker) purify1->ligation purify2 Purification (SEC) (Remove excess linker) ligation->purify2 cuaac 3. CuAAC Reaction (Intermediate + Molecule B) purify2->cuaac purify3 Purification (SEC) (Remove excess reagents) cuaac->purify3 analysis Characterization (LC-MS, SDS-PAGE, HPLC) purify3->analysis end_node End Product analysis->end_node

Caption: Experimental workflow for stepwise dual-molecule conjugation.

References

Applications of Branched PEG Linkers in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to specific cells or tissues is a cornerstone of modern drug development, aiming to enhance efficacy while minimizing off-target toxicity. Antibody-drug conjugates (ADCs) exemplify this approach by combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's overall performance. Among the various linker technologies, branched polyethylene glycol (PEG) linkers have emerged as a superior choice for optimizing the physicochemical and pharmacological properties of targeted drug delivery systems.[1][2]

Branched PEG linkers are characterized by a central core from which multiple PEG arms extend.[2] This unique three-dimensional architecture offers several advantages over traditional linear PEG linkers, including the ability to attach a higher number of drug molecules per antibody, known as the Drug-to-Antibody Ratio (DAR), without inducing aggregation.[1][3] The hydrophilic nature of the branched PEG structure effectively shields the often-hydrophobic drug payload, improving solubility and stability.[4] This enhanced shielding also contributes to a larger hydrodynamic volume, which can reduce renal clearance and extend the circulation half-life of the drug conjugate, leading to greater accumulation in the target tissue.[5][]

These application notes provide a comprehensive overview of the use of branched PEG linkers in targeted drug delivery, with a focus on ADCs. We present quantitative data comparing the performance of branched versus linear PEG linkers, detailed protocols for key experimental procedures, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Linker Architectures

The selection of a linker architecture has a profound impact on the pharmacokinetic and cytotoxic properties of an ADC. The following tables summarize quantitative data from preclinical studies, highlighting the differential effects of linear and branched PEG linkers.

Table 1: Comparative Pharmacokinetic Profile of ADCs with Linear vs. Branched PEG Linkers

ADC ConfigurationDrug-to-Antibody Ratio (DAR)Clearance Rate (mL/hr/kg)Area Under the Curve (AUC) (µg*hr/mL)Reference
Anti-CD30 ADC with Linear L-PEG24 Linker81.5800[4]
Anti-CD30 ADC with Branched P-(PEG12)2 Linker80.52300[4]
TNF Nanobody with Linear 1 x 40 kDa PEGN/AHigherLower[7]
TNF Nanobody with Branched 2 x 20 kDa PEGN/ALowerHigher[7]
TNF Nanobody with Branched 4 x 10 kDa PEGN/ALowerHigher[7]

This data indicates that for a heavily loaded ADC (DAR 8), a branched PEG linker architecture is more effective at reducing the rate of clearance from circulation compared to a linear PEG of similar molecular weight.[3][4] The superior pharmacokinetic profile of branched PEG conjugates has been observed across different molecular formats and species.[7]

Table 2: In Vitro Cytotoxicity of Trastuzumab-Based ADCs with Different Linkers against a HER2-Positive Cell Line

Cell LineLinker TypeIC50 (ng/mL)Reference
SK-BR-3Non-cleavable (SMCC)15.3[8]
SK-BR-3Cleavable (vc-PAB)8.7[8]
SK-BR-3Branched PEG12 - Cleavable (vc-PAB)10.2[4]
Karpas-299No PEG~10[4]
Karpas-299PEG8~10[4]
Karpas-299PEG24~10[4]

The impact of PEG linker architecture on in vitro cytotoxicity can be complex. While some studies show a slight decrease in potency with the inclusion of a PEG linker, others indicate that the cytotoxicity is largely maintained.[4][8] It is often observed that despite a potential slight decrease in in vitro potency, the improved pharmacokinetic properties conferred by branched PEG linkers translate to enhanced in vivo efficacy.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are protocols for key experiments in the development and characterization of ADCs utilizing branched PEG linkers.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This protocol describes a common and rapid method for determining the average DAR of an ADC.[1]

Principle: The Beer-Lambert law is applied to determine the concentrations of the antibody and the conjugated drug by measuring the absorbance of the ADC solution at two different wavelengths, typically at 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug.[1][]

Materials:

  • ADC sample

  • Unconjugated antibody (for determining extinction coefficient)

  • Free drug-linker (for determining extinction coefficient)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Calibrated UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Extinction Coefficients:

    • Accurately measure the molar extinction coefficients (ε) of the unconjugated antibody at 280 nm (ε_Ab,280_) and at the drug's maximum absorbance wavelength (ε_Ab,drug_λmax_).

    • Accurately measure the molar extinction coefficients of the free drug-linker at 280 nm (ε_drug,280_) and at its maximum absorbance wavelength (ε_drug,drug_λmax_).

  • Sample Preparation:

    • Prepare a solution of the ADC in a suitable buffer (e.g., PBS) at a known approximate concentration.

  • Spectrophotometer Measurement:

    • Blank the spectrophotometer with the buffer used to prepare the ADC sample.

    • Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the drug's maximum absorbance wavelength (A_drug_λmax_).

  • Calculation of DAR:

    • Calculate the concentration of the antibody (C_Ab_) and the drug (C_drug_) using the following simultaneous equations derived from the Beer-Lambert law:

      • A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_drug,280_ * C_drug_)

      • A_drug_λmax_ = (ε_Ab,drug_λmax_ * C_Ab_) + (ε_drug,drug_λmax_ * C_drug_)

    • Calculate the average DAR using the following formula:

      • DAR = C_drug_ / C_Ab_

Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

This protocol outlines the use of SEC to assess the presence of high molecular weight species (aggregates) in an ADC preparation.[9][10]

Principle: SEC separates molecules based on their hydrodynamic size. Larger molecules, such as aggregates, are excluded from the pores of the stationary phase and elute earlier than smaller molecules like the monomeric ADC.[11]

Materials:

  • ADC sample

  • SEC column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC)[9]

  • HPLC or UHPLC system with a UV detector

  • Mobile phase (e.g., 50 mM sodium phosphate, 200 mM NaCl, pH 7.0)[9]

Procedure:

  • System and Column Equilibration:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Analysis:

    • Inject the prepared ADC sample onto the equilibrated SEC column.

    • Monitor the elution profile by measuring the absorbance at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the high molecular weight species (aggregates) and the main monomeric ADC peak.

    • Calculate the percentage of aggregation by dividing the area of the aggregate peak(s) by the total area of all peaks.

Protocol 3: In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This protocol describes a colorimetric assay to determine the cytotoxic effect of an ADC on a target cancer cell line.[12][13]

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[14]

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Complete cell culture medium

  • ADC samples (with branched PEG linkers and controls)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC samples in complete cell culture medium.

    • Remove the medium from the cells and add the ADC dilutions to the respective wells. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C with 5% CO2.

  • Addition of MTT/MTS Reagent:

    • Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plates for 1-4 hours to allow for formazan formation.

  • Solubilization (for MTT assay):

    • If using MTT, add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the percentage of cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by ADCs directed against HER2 and TROP-2, two common targets in cancer therapy.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER_dimer HER Dimer (HER2/HER3) HER2->HER_dimer Dimerization PI3K PI3K HER_dimer->PI3K RAS RAS HER_dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: HER2 Signaling Pathway.[2][15]

TROP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TROP2 TROP-2 PKC PKC TROP2->PKC IP3 IP3 TROP2->IP3 beta_catenin β-catenin TROP2->beta_catenin Ca_release Ca2+ Release IP3->Ca_release RAS RAS Ca_release->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration beta_catenin->Migration Invasion Invasion beta_catenin->Invasion

Caption: TROP-2 Signaling Pathway.[5][16]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the synthesis, characterization, and evaluation of ADCs with branched PEG linkers.

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) Conjugation Conjugation Reaction mAb->Conjugation Linker_Payload Branched PEG Linker-Payload Conjugate Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization Purification->Characterization DAR DAR Determination (UV/Vis, HIC, MS) Characterization->DAR Aggregation Aggregation Analysis (SEC) Characterization->Aggregation Purity Purity Analysis (SDS-PAGE, RP-HPLC) Characterization->Purity Final_ADC Purified and Characterized ADC Characterization->Final_ADC

Caption: ADC Synthesis and Characterization Workflow.[17][18]

Caption: Preclinical Evaluation Workflow for ADCs.[19]

References

Application Notes and Protocols for Glycoprotein Labeling via Periodate Oxidation and Oxime Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycoprotein labeling is a fundamental technique in glycobiology, proteomics, and drug development, enabling the visualization, tracking, and functional analysis of glycosylated proteins. One of the most robust and widely used methods for site-specific labeling of glycoproteins involves the chemical modification of their glycan moieties. This protocol details a two-step chemoenzymatic strategy: the selective oxidation of cis-diol groups within carbohydrate residues to generate aldehydes, followed by the covalent attachment of a probe via a stable oxime ligation.

The initial step, periodate oxidation, offers a high degree of selectivity. Mild oxidation conditions with sodium meta-periodate (NaIO₄) preferentially target the vicinal diols of sialic acids, which are often located at the termini of glycan chains.[1][2][3] This process creates reactive aldehyde groups on the glycoprotein.

The subsequent step, oxime ligation, is a bioorthogonal reaction where the newly formed aldehydes react with an aminooxy-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule) to form a stable oxime bond.[4][5][6] The efficiency of this reaction can be significantly enhanced by the use of nucleophilic catalysts, such as aniline, particularly at neutral pH.[1][2][7] This combined approach provides a powerful platform for the specific and efficient labeling of glycoproteins on purified proteins, on the surface of living cells, and in complex biological samples.[1][8]

Principle of the Method

The overall workflow for glycoprotein labeling via periodate oxidation and oxime ligation is a sequential two-step process. First, the glycoprotein of interest is treated with sodium periodate to oxidize the cis-diol groups present in the terminal sialic acid residues, converting them into aldehyde groups. The reaction is then quenched to remove excess periodate. Following quenching, an aminooxy-containing probe is introduced. The aminooxy group of the probe reacts with the aldehyde on the glycoprotein to form a stable oxime linkage. Aniline is often included as a catalyst to accelerate the rate of oxime bond formation.

G cluster_workflow Experimental Workflow start Start with Glycoprotein Sample oxidation Periodate Oxidation (NaIO₄) start->oxidation Step 1 quench Quench Reaction (e.g., Ethylene Glycol) oxidation->quench Step 2 ligation Oxime Ligation (Aminooxy Probe + Aniline Catalyst) quench->ligation Step 3 purification Purification of Labeled Glycoprotein ligation->purification Step 4 analysis Downstream Analysis purification->analysis Step 5

Caption: Experimental workflow for glycoprotein labeling.

Quantitative Data Summary

The efficiency of glycoprotein labeling via periodate oxidation and oxime ligation is influenced by several factors, including the concentration of reagents, pH, temperature, and the presence of catalysts. The following tables summarize key quantitative data from the literature to guide experimental design.

Table 1: Periodate Oxidation Conditions for Glycoproteins

Target SugarsNaIO₄ ConcentrationTemperatureReaction TimepHReference
Sialic Acids1 mM4°C or on ice30 minutes7.4[1][3]
Galactose, Mannose>10 mMRoom Temperature30 minutes5.5[3][9]
O-GlcNAcProlonged IncubationAcidic (3-6.5)Up to 24 hoursAcidic[10]

Table 2: Comparison of Catalysts for Oxime Ligation

CatalystConcentrationpHFold-Increase in Rate (vs. Uncatalyzed)Fold-Increase in Rate (vs. Aniline)Reference
Aniline10 mM6.7Dramatically enhances reactionN/A[1]
m-Phenylenediamine (mPDA)25 mM7.0~2-fold more effective than aniline at same concentration~2[7][11]
m-Phenylenediamine (mPDA)Up to 750 mM7.0Significantly more efficient due to higher solubilityUp to 15[4][7]
p-Phenylenediamine10 mM7.012019[12]

Table 3: Labeling Efficiency of Cell Surface Glycoproteins

Cell TypeAminooxy-biotin ConcentrationAniline ConcentrationLabeling Efficiency of CD45Reference
BJA-B K20100 µM10 mM40%[1]
BJA-B K20250 µM10 mM100%[1]

Experimental Protocols

Protocol 1: Labeling of Purified Glycoproteins (e.g., IgG Antibody)

This protocol is adapted for the labeling of purified antibodies but can be generalized for other glycoproteins.

Materials:

  • Glycoprotein (e.g., IgG antibody) at 3-15 mg/mL in PBS

  • 10X Reaction Buffer: 1 M Sodium Acetate, 1.5 M NaCl, pH 5.5

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • Aminooxy-functionalized probe (e.g., CF® Dye Aminooxy)

  • Anhydrous DMSO (for dissolving the probe)

  • Aniline

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Preparation of Glycoprotein:

    • Dissolve the glycoprotein in 1X PBS buffer to a final concentration of 20-100 µM (e.g., 3-15 mg/mL for IgG).[9]

  • Periodate Oxidation:

    • Prepare a fresh 100 mM stock solution of NaIO₄ in deionized water.

    • To your glycoprotein solution, add 1/10th volume of 10X Reaction Buffer and 1/10th volume of the 100 mM NaIO₄ stock solution.[9] This results in a final NaIO₄ concentration of approximately 10 mM.

    • Incubate the reaction for 30 minutes at room temperature, protected from light.[3]

    • Quench the oxidation by adding ethylene glycol to a final concentration of 100 mM and incubate for 10 minutes at room temperature.[5][9]

  • Oxime Ligation:

    • Prepare a stock solution of the aminooxy-functionalized probe in anhydrous DMSO.

    • Add the desired molar excess of the aminooxy probe to the oxidized glycoprotein solution.

    • For catalyzed ligation, add aniline to a final concentration of 10-100 mM.[5]

    • Incubate the reaction for 2 hours at room temperature.[5]

  • Purification:

    • Separate the labeled glycoprotein from unreacted probe and other reagents using a size-exclusion chromatography column (e.g., Sephadex G-25).[5]

Protocol 2: Labeling of Cell Surface Sialoglycoproteins on Living Cells

This protocol is designed for the specific labeling of sialic acid residues on the surface of living cells.

Materials:

  • Cells in suspension (e.g., BJA-B K20 cells)

  • Dulbecco's phosphate-buffered saline (DPBS), pH 7.4

  • Sodium periodate (NaIO₄)

  • Glycerol

  • Aminooxy-biotin

  • Aniline

  • DPBS/5% BSA, pH 6.7

Procedure:

  • Cell Preparation:

    • Wash cells with ice-cold DPBS, pH 7.4, and resuspend to a density of 1 x 10⁷ cells/mL.

  • Periodate Oxidation:

    • To the cell suspension, add NaIO₄ to a final concentration of 1 mM.

    • Incubate on ice for 30 minutes.[13]

    • Quench the reaction by adding glycerol to a final concentration of 1 mM, and wash the cells thoroughly with DPBS.[13]

  • Aniline-Catalyzed Oxime Ligation (PAL):

    • Resuspend the oxidized cells to 1 x 10⁷ cells/mL in DPBS/5% BSA, pH 6.7.

    • Add aminooxy-biotin to a final concentration of 250 µM and aniline to a final concentration of 10 mM.[1][13]

    • Incubate for 90 minutes at 4°C with gentle mixing.[1][13]

  • Washing and Analysis:

    • Wash the cells thoroughly with DPBS to remove unreacted reagents.

    • The biotin-labeled cells are now ready for downstream applications such as flow cytometry (after staining with fluorescently-labeled streptavidin) or western blot analysis.

Signaling Pathways and Logical Relationships

Chemical Reaction Pathway

The chemical transformation involves a two-step process. First, the cis-diol of a sialic acid residue is cleaved by periodate to form two aldehyde groups. Subsequently, these aldehydes react with an aminooxy-functionalized probe in the presence of an aniline catalyst to form a stable oxime bond.

G cluster_reaction Chemical Reaction Pathway glycan Glycoprotein with Sialic Acid (cis-diol) aldehyde Aldehyde-functionalized Glycoprotein glycan->aldehyde NaIO₄ (Periodate Oxidation) oxime Labeled Glycoprotein (Oxime bond) aldehyde->oxime R-ONH₂ (Aminooxy Probe) + Aniline Catalyst

Caption: Chemical reaction pathway of glycoprotein labeling.

Aniline Catalysis Mechanism

Aniline accelerates oxime ligation by forming a more reactive intermediate. It first reacts with the aldehyde on the glycoprotein to form a protonated Schiff base (an iminium ion). This intermediate is more electrophilic than the original aldehyde, making it more susceptible to nucleophilic attack by the aminooxy probe.

G cluster_catalysis Aniline Catalysis Mechanism aldehyde Aldehyde schiff_base Protonated Schiff Base (Iminium Ion) aldehyde->schiff_base + Aniline schiff_base->aldehyde - Aniline oxime Oxime Product schiff_base->oxime + Aminooxy Probe - Aniline aniline Aniline aminooxy Aminooxy Probe

Caption: Aniline catalysis mechanism for oxime ligation.

Applications in Research and Drug Development

  • Glycoproteomics: Selective labeling of glycoprotein subpopulations for enrichment and subsequent identification by mass spectrometry.[1][14]

  • Cell Surface Engineering: Modification of cell surface glycans to study cell adhesion, signaling, and other biological processes.[8]

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to the glycan moieties of antibodies, offering a homogenous product with a defined drug-to-antibody ratio.[15]

  • In Vivo Imaging: Labeling of glycoproteins with imaging agents to track their distribution and dynamics in living organisms.

  • Biomarker Discovery: Differential labeling of glycoproteins from healthy and diseased states to identify potential biomarkers.[16]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Incomplete oxidation.Ensure NaIO₄ solution is fresh. Optimize NaIO₄ concentration and reaction time.
Inefficient oxime ligation.Increase the concentration of the aminooxy probe. Ensure the pH is optimal for ligation (typically slightly acidic or neutral with a catalyst). Add or increase the concentration of the aniline catalyst.[1][7]
Inactive reagents.Prepare fresh stock solutions of reagents, especially moisture-sensitive ones.[17]
Non-specific Labeling Oxidation of other molecules.Use mild oxidation conditions (e.g., 1 mM NaIO₄ at 4°C) to favor sialic acid oxidation. Ensure thorough quenching of the periodate reaction.
Presence of interfering substances.Ensure buffers are free of primary amines (e.g., Tris) which can react with aldehydes.[17]
Protein Precipitation Over-labeling or modification.Reduce the molar excess of the labeling reagent. Check the solubility of the final conjugate.[17]
Low Recovery After Purification Protein loss during chromatography.Optimize the purification method. For low protein concentrations, consider using ultrafiltration instead of size-exclusion chromatography.[9]

References

Application Notes and Protocols: N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) for Advanced Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a versatile, heterotrifunctional linker designed for advanced surface functionalization and bioconjugation. Its unique architecture provides a platform for creating complex, highly organized molecular assemblies on a variety of substrates. This linker is particularly useful in fields such as biosensor development, drug delivery, and cell biology research.

The molecule features three key components:

  • A t-Boc-protected Aminooxy Group: This functionality allows for the chemoselective and stable conjugation of molecules containing aldehyde or ketone groups through oxime ligation.[1][2] The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the aminooxy moiety until it is ready for reaction, at which point it can be easily removed under mild acidic conditions.[1][3]

  • Two Propargyl Groups: These terminal alkyne groups are primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This highly efficient and specific reaction enables the covalent immobilization of two separate azide-containing molecules.[4]

  • Polyethylene Glycol (PEG) Spacers: The integrated PEG2 and PEG3 chains enhance water solubility, reduce non-specific protein adsorption on surfaces, and provide a flexible spacer arm to minimize steric hindrance, thereby improving the accessibility of the terminal functional groups for subsequent reactions.

This combination of orthogonal reactive groups allows for a stepwise and controlled strategy to functionalize surfaces with multiple distinct molecules, opening avenues for creating multifunctional biomaterials and devices.

Applications

The unique trifunctional nature of this linker makes it suitable for a wide range of applications, including:

  • Multiplexed Biosensors: Covalently attach a capture biomolecule (e.g., an antibody with a ketone group) via oxime ligation and subsequently immobilize two different signaling or reporter molecules (e.g., azide-modified enzymes or fluorophores) via click chemistry.

  • Targeted Drug Delivery Systems: Functionalize nanoparticles by first attaching a targeting ligand and then "clicking" on therapeutic agents and imaging probes.

  • Cell Culture Engineering: Create surfaces that present multiple biochemical cues to cells. For example, immobilize a cell adhesion peptide (e.g., RGD) via one propargyl group and a growth factor via the other, while using the aminooxy group to attach a signaling carbohydrate.

  • PROTAC Development: While primarily used for surface functionalization, the linker's architecture is also amenable to the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce targeted protein degradation.[6][7]

Experimental Protocols

Protocol 1: Surface Immobilization of the Linker

This protocol provides a general method for attaching the linker to an amine-reactive surface, such as one functionalized with N-Hydroxysuccinimide (NHS) esters.

Materials and Reagents:

  • N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)

  • NHS-activated substrate (e.g., glass slide, gold surface with NHS-ester-terminated self-assembled monolayer)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ethanol and deionized (DI) water for washing

  • Nitrogen or argon gas for drying

Procedure:

  • Prepare a 1-10 mM solution of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) in anhydrous DMF or DMSO.

  • Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to the linker solution to deprotonate the secondary amine, enhancing its reactivity.

  • Immediately apply the linker solution to the NHS-activated substrate, ensuring complete coverage.

  • Incubate in a humidified chamber for 2-4 hours at room temperature or overnight at 4°C to allow for the amide bond formation.

  • After incubation, wash the surface sequentially with DMF (or DMSO), ethanol, and DI water to remove any unreacted linker.

  • Dry the functionalized surface under a gentle stream of nitrogen or argon gas. The surface now presents both t-Boc-protected aminooxy and propargyl groups.

G sub NHS-activated Substrate linker_sol Prepare Linker Solution in DMF/DMSO + Base incubate Incubate on Substrate (2-4h, RT) linker_sol->incubate Apply to substrate wash Wash with DMF, Ethanol, DI Water incubate->wash dry Dry with N2/Ar wash->dry final_surface Linker-Immobilized Surface dry->final_surface

Workflow for linker immobilization on an NHS-activated surface.
Protocol 2: Deprotection of the t-Boc Group

This step exposes the reactive aminooxy group for subsequent oxime ligation.

Materials and Reagents:

  • Linker-immobilized surface

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DI water

  • Nitrogen or argon gas

Procedure:

  • Prepare a deprotection solution of 20-50% TFA in anhydrous DCM.[3]

  • Immerse the linker-functionalized surface in the TFA/DCM solution.

  • Incubate for 30 minutes to 1 hour at room temperature.

  • Remove the surface from the solution and wash thoroughly with DCM to remove TFA and the cleaved t-Boc groups.

  • Rinse the surface with DI water.

  • Dry the surface under a gentle stream of nitrogen or argon gas. The surface is now ready for oxime ligation.

Protocol 3: Biomolecule Conjugation via Oxime Ligation

This protocol attaches an aldehyde or ketone-containing biomolecule to the deprotected aminooxy group.

Materials and Reagents:

  • Aminooxy-activated surface (from Protocol 2)

  • Aldehyde or ketone-containing biomolecule (e.g., protein, peptide, carbohydrate)

  • Aniline or a aniline derivative (as catalyst)

  • Reaction Buffer: Acetate buffer (100 mM, pH 4.5-5.5)

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • DI water

Procedure:

  • Dissolve the aldehyde or ketone-containing biomolecule in the reaction buffer to the desired concentration (e.g., 0.1-1 mg/mL).

  • Add aniline to the biomolecule solution to a final concentration of 10-100 mM. Aniline acts as a catalyst to accelerate the oxime bond formation.[8]

  • Apply the biomolecule solution to the aminooxy-activated surface.

  • Incubate for 2-16 hours at room temperature in a humidified chamber.[7]

  • After incubation, wash the surface extensively with PBST and then DI water to remove non-covalently bound biomolecules.

  • Dry the surface under a gentle stream of nitrogen or argon gas.

G start_surface Aminooxy-activated Surface biomol_sol Prepare Aldehyde/Ketone Biomolecule Solution + Aniline Catalyst incubate Incubate on Surface (2-16h, RT) biomol_sol->incubate Apply to surface wash Wash with PBST and DI Water incubate->wash dry Dry with N2/Ar wash->dry final_surface Biomolecule-Conjugated Surface (Oxime Bond) dry->final_surface

Workflow for biomolecule conjugation via oxime ligation.
Protocol 4: Biomolecule Conjugation via CuAAC Click Chemistry

This protocol attaches azide-containing biomolecules to the propargyl groups. This can be done before or after the oxime ligation, depending on the experimental design.

Materials and Reagents:

  • Propargyl-functionalized surface

  • Azide-containing biomolecule(s)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Reaction Buffer: PBS, pH 7.4

  • DMSO or other suitable organic co-solvent

  • Washing Buffer: PBST and DI water

Procedure:

  • Prepare a stock solution of the azide-containing biomolecule in the reaction buffer.

  • Prepare the "click" catalyst solution. First, mix CuSO₄ and TBTA in a 1:5 molar ratio in a DMSO/water mixture. Then, prepare a fresh solution of sodium ascorbate in water.

  • Add the azide-biomolecule to the propargyl-functionalized surface.

  • Initiate the reaction by adding the CuSO₄/TBTA solution followed by the sodium ascorbate solution. Final concentrations are typically in the range of 100-500 µM CuSO₄, 500-2500 µM TBTA, and 1-5 mM sodium ascorbate.[5]

  • Incubate for 1-4 hours at room temperature, protected from light.

  • After incubation, wash the surface thoroughly with PBST and DI water to remove the catalyst and unbound biomolecules.

  • Dry the surface under a gentle stream of nitrogen or argon gas.

G start_surface Propargyl-functionalized Surface reagents Prepare Azide-Biomolecule and Click Catalyst (CuSO4, Ascorbate, Ligand) incubate Incubate on Surface (1-4h, RT) reagents->incubate Add reagents to surface wash Wash with PBST and DI Water incubate->wash dry Dry with N2/Ar wash->dry final_surface Biomolecule-Conjugated Surface (Triazole Linkage) dry->final_surface

Workflow for biomolecule conjugation via CuAAC click chemistry.

Surface Characterization

Successful surface functionalization at each step should be confirmed using appropriate surface-sensitive analytical techniques.[9][10]

Table 1: Exemplary Surface Characterization Data After Each Functionalization Step. Note: The following data are illustrative and will vary based on the substrate, linker density, and conjugated biomolecules.

Functionalization Step Technique Parameter Expected Result
Bare Substrate (e.g., Gold) Contact AngleWater Contact Angle~90° (hydrophobic)
XPSElemental CompositionAu, C
Linker Immobilization Contact AngleWater Contact AngleDecrease to ~60-70° (due to PEG)
XPSElemental CompositionIncreased C, O, N signals
t-Boc Deprotection Contact AngleWater Contact AngleSlight decrease due to exposed aminooxy
XPSC1s SpectrumDecrease in t-butyl peak (~287 eV)
Biomolecule Conjugation (Protein) Contact AngleWater Contact AngleDecrease to <30° (hydrophilic protein)
XPSElemental CompositionSignificant increase in N and C signals
AFMSurface TopographyIncreased surface roughness, visible protein domains

Application Example: Fabrication of a Dual-Signal Biosensor

This example describes the creation of a surface that captures a specific protein and uses two different fluorescently labeled antibodies for detection.

G sub Substrate linker Linker Aminooxy (Boc) Propargyl Propargyl sub->linker Immobilize & Deprotect capture_ab Capture Antibody Aldehyde-modified linker:f0->capture_ab Oxime Ligation detect_ab1 Detection Ab 1 Azide-Alexa488 linker:f1->detect_ab1 Click Chemistry detect_ab2 Detection Ab 2 Azide-Alexa647 linker:f2->detect_ab2 Click Chemistry

Logical relationship of components in a dual-signal biosensor.

Protocol:

  • Immobilize N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) on an NHS-activated glass slide as described in Protocol 1 .

  • Deprotect the t-Boc group as described in Protocol 2 .

  • Conjugate an aldehyde-modified capture antibody (specific to the target analyte) to the surface via oxime ligation as described in Protocol 3 .

  • Block any remaining reactive sites with a suitable blocking agent (e.g., BSA or casein).

  • Simultaneously or sequentially, conjugate two different azide-modified detection antibodies (labeled with distinct fluorophores, e.g., Alexa Fluor 488 and Alexa Fluor 647) to the propargyl groups using CuAAC click chemistry as detailed in Protocol 4 .

  • The resulting surface is now functionalized to capture a target analyte, which can then be detected by the two fluorescent antibodies, allowing for ratiometric or multiplexed analysis.

Table 2: Exemplary Quantitative Data for a Functionalized Biosensor Surface. Note: Data are for illustrative purposes.

Parameter Value Method of Determination
Linker Surface Density2.5 x 10¹³ molecules/cm²Quartz Crystal Microbalance (QCM)
Capture Antibody Immobilization150 ng/cm²Surface Plasmon Resonance (SPR)
Detection Antibody 1 (AF488)85 ng/cm²Fluorescence Microscopy
Detection Antibody 2 (AF647)90 ng/cm²Fluorescence Microscopy

Troubleshooting

Problem Possible Cause Suggested Solution
Low Biomolecule Immobilization Incomplete linker immobilization or deprotection.Verify each step with surface analysis (XPS, contact angle). Increase incubation times or reagent concentrations.
Inactive biomolecule.Check the activity and purity of the biomolecule. Ensure correct buffer conditions (pH, ionic strength).
High Non-specific Binding Insufficient washing or blocking.Increase the number and duration of washing steps. Use a more effective blocking agent after the final conjugation step.
Hydrophobic interactions with the surface.Ensure complete surface coverage of the hydrophilic PEG linker.
Inconsistent Results Surface contamination.Use rigorous cleaning procedures for the initial substrate. Work in a clean environment.
Degradation of reagents.Use fresh, high-purity reagents. Prepare catalyst solutions immediately before use.

References

Application Notes & Protocols: The Use of Trifunctional Linkers for Creating Complex Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of bioconjugation, the sophistication of therapeutic and diagnostic agents is perpetually advancing. While bifunctional linkers, which connect two molecular entities, have been the cornerstone of this field, the advent of trifunctional linkers marks a paradigm shift.[1] A trifunctional linker possesses three reactive sites, enabling the simultaneous conjugation of three distinct molecules.[1] This capability unlocks a vast potential for creating multifunctional bioconjugates with precisely controlled architectures, paving the way for the next generation of targeted therapies and diagnostics.[1][2]

Heterotrifunctional linkers, which feature three different reactive groups, are particularly powerful. They permit sequential, controlled conjugation through orthogonal chemistries, which is critical for developing complex constructs where specific stoichiometry and spatial orientation are essential.[3] This guide provides a comprehensive overview of the applications, quantitative data, and detailed protocols associated with the use of trifunctional linkers in modern bioconjugate chemistry.

Application Notes

Trifunctional linkers are instrumental in overcoming the limitations of simpler conjugation strategies, enabling the development of innovative constructs for various applications.

1. Advanced Antibody-Drug Conjugates (ADCs)

A primary application of trifunctional linkers is in the creation of dual-payload ADCs.[1] By attaching two different cytotoxic agents to a single monoclonal antibody (mAb), these ADCs can enhance therapeutic efficacy through synergistic mechanisms and potentially overcome drug resistance developed by cancer cells against a single agent.[1] This approach allows for a multi-pronged attack on tumor cells, improving the chances of a successful therapeutic outcome.[4]

2. Theranostics and Imaging

The architecture of trifunctional linkers is ideally suited for theranostic applications. A single bioconjugate can be designed to carry both a therapeutic payload and an imaging agent (e.g., a fluorescent dye or a chelator for a radionuclide). This allows for real-time monitoring of biodistribution, target engagement, and therapeutic response, providing invaluable data for personalized medicine.

3. Streamlined Biomanufacturing and Purification

In the production of complex bioconjugates, purification can be a significant challenge. A trifunctional linker can be used to attach the primary biomolecule and the payload, while the third arm is conjugated to a purification tag (like biotin).[5] This simplifies downstream processing, allowing for efficient and high-purity isolation of the final conjugate.[1]

4. Probing Complex Biological Systems

Trifunctional linkers are essential tools for creating sophisticated probes to study complex biological interactions.[2] For instance, they can be used to assemble Förster Resonance Energy Transfer (FRET) probes to investigate protein-protein interactions within a signaling pathway.[3] A linker can conjugate a donor fluorophore, an acceptor fluorophore, and a molecule that binds to a specific protein of interest, enabling the study of molecular proximity and conformational changes.[3]

Data Presentation

Quantitative data is crucial for selecting the appropriate linker and designing a successful bioconjugation strategy.

Table 1: Properties of Selected Commercial Heterotrifunctional PEG Linkers

This table summarizes the properties of representative heterotrifunctional Polyethylene Glycol (PEG) linkers, which are commonly used to improve the solubility and reduce the immunogenicity of bioconjugates.[3]

Product NameFunctional Group 1Functional Group 2Functional Group 3Molecular Weight ( g/mol )Source
Azide-PEG-Amine(Boc)-COOHAzide (-N₃)Protected Amine (-NHBoc)Carboxylic Acid (-COOH)Variable (e.g., ~600-2000)[3]
2-(Azido-PEG3-amido)-1,3-bis(NHS Ester)Azide (-N₃)NHS EsterNHS Ester~650[1]
LLP2A-(PEG-SU)2-Lys(Nε-Biotin)-Lys(Nε-maleimide)Targeting Peptide (LLP2A)BiotinMaleimide> 2000[5]
DBCO-PEG4-bis-PEG3-methyltetrazineDBCOMethyltetrazineMethyltetrazine~1200[6]

Table 2: Comparative In Vitro Efficacy of Single vs. Dual-Payload ADCs

This table presents a hypothetical comparison based on typical results from studies evaluating dual-payload ADCs constructed with trifunctional linkers against their single-payload counterparts.[1]

ADC ConstructTarget Cell LineIC₅₀ Value (nM)Description
Single-Payload ADC (Drug A)Cancer Cell Line X15.2Utilizes a traditional bifunctional linker.
Single-Payload ADC (Drug B)Cancer Cell Line X25.8Utilizes a traditional bifunctional linker.
Dual-Payload ADC (Drug A + Drug B)Cancer Cell Line X4.5Utilizes a trifunctional linker to carry both drugs.

Experimental Protocols & Methodologies

The following protocols provide detailed methodologies for the synthesis, conjugation, and analysis of bioconjugates using trifunctional linkers.

Protocol 1: General Synthesis of a Heterotrifunctional Linker

This protocol outlines a general strategy for synthesizing a heterotrifunctional linker with orthogonal protecting groups, allowing for sequential conjugation.[3]

Objective: To synthesize a linker with three distinct reactive groups (e.g., azide, protected amine, and carboxylic acid) for controlled, stepwise conjugation.

Materials:

  • Commercially available bifunctional PEG (e.g., HO-PEG-NHBoc)

  • Reagents for converting hydroxyl to azide (e.g., DPPA, DBU)

  • Reagents for activating carboxylic acid (e.g., NHS, EDC)

  • Appropriate solvents (e.g., DMF, DCM) and purification supplies (e.g., silica gel for chromatography).

Methodology:

  • Starting Material: Begin with a bifunctional linker containing two desired functional groups, one of which is protected (e.g., HO-PEG-NHBoc).

  • First Functionalization: Convert the free hydroxyl group into the first reactive moiety. For example, convert the -OH group to an azide (-N₃) using a reagent like diphenylphosphoryl azide (DPPA).

  • Purification: Purify the resulting product (N₃-PEG-NHBoc) using column chromatography to remove excess reagents.

  • Second Functionalization (Deprotection): Remove the protecting group from the second functional group. For example, remove the Boc group from the amine using trifluoroacetic acid (TFA).

  • Third Functionalization: The now-deprotected amine can be reacted to introduce the third functionality or used directly for conjugation. For instance, it can be coupled to a molecule containing an activated carboxylic acid.

  • Final Activation (Optional): If one of the ends is a carboxylic acid, it can be converted to an active ester (e.g., NHS ester) for efficient reaction with amine groups on a biomolecule.

Protocol 2: Sequential Conjugation Using a Heterotrifunctional Linker

This protocol describes the stepwise attachment of three different molecules to a heterotrifunctional linker.[3]

Objective: To conjugate a protein, a fluorescent dye, and a targeting ligand to a single linker.

Materials:

  • Heterotrifunctional linker (e.g., Azide-PEG-Amine(Boc)-COOH)

  • Molecule 1 (with an alkyne group for click chemistry)

  • Molecule 2 (with an NHS ester-reactive group, e.g., amine)

  • Molecule 3 (protein with available amine groups)

  • Click chemistry reagents (e.g., CuSO₄, sodium ascorbate)

  • Deprotection agent (e.g., TFA)

  • Amine-reactive activation reagents (e.g., EDC, Sulfo-NHS)

  • Size exclusion chromatography (SEC) column for purification.

Methodology:

  • Step 1: First Conjugation (Click Chemistry):

    • Dissolve the Azide-PEG-Amine(Boc)-COOH linker and Molecule 1 (containing an alkyne) in a suitable solvent mixture (e.g., water/t-butanol).[3]

    • Add freshly prepared sodium ascorbate and CuSO₄ to catalyze the azide-alkyne cycloaddition.[3]

    • Stir at room temperature for 12-24 hours and monitor the reaction by LC-MS.[3]

    • Purify the product (Molecule1-Linker-Amine(Boc)-COOH) by HPLC.

  • Step 2: Second Conjugation (Amine Coupling after Deprotection):

    • Remove the Boc protecting group from the amine using TFA.

    • Activate the newly freed amine or the carboxylic acid of Molecule 2 for coupling. Let's assume we are coupling Molecule 2 (containing a free amine) to the linker's carboxylic acid.

    • Activate the carboxylic acid on the linker using EDC and Sulfo-NHS in MES buffer (pH 6.0).

    • Add Molecule 2 and adjust the pH to 7.5. React for 2-4 hours at room temperature.

    • Purify the dual-conjugated product (Molecule1-Linker-Molecule2) by SEC.

  • Step 3: Third Conjugation (Protein Labeling):

    • The remaining functional group on the linker (e.g., an NHS ester activated in the previous step, or another orthogonal group) is now used to conjugate the protein.

    • React the purified dual-conjugate with the target protein in a suitable buffer (e.g., PBS, pH 7.4) for 2-4 hours.

    • Quench the reaction with an excess of a small molecule amine (e.g., Tris or glycine).

    • Purify the final trifunctional bioconjugate using SEC to remove unconjugated molecules.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC

Objective: To quantify the average number of drug-linker molecules conjugated to an antibody in an ADC preparation.

Materials:

  • Hydrophobic Interaction Chromatography (HIC) column

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7)

  • ADC sample

Methodology:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the column.

  • Gradient Elution: Elute the bound proteins using a linear gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).[1] More hydrophobic species (ADCs with higher DAR) will be retained longer on the column.[1]

  • Detection: Monitor the elution profile with a UV detector at 280 nm.[1]

  • Data Analysis:

    • Identify the peaks corresponding to different ADC species (unconjugated antibody, DAR=1, DAR=2, etc.).

    • Calculate the relative area of each peak.

    • Determine the average DAR by calculating the weighted average of the DAR values based on their relative peak areas.[1]

Protocol 4: In Vitro Cytotoxicity (MTT) Assay

Objective: To determine the cytotoxic potency (IC₅₀) of an ADC on a target cancer cell line.[1]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • ADC constructs (e.g., single-payload and dual-payload ADCs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.[1]

  • Incubation: Incubate the plates for a defined period (typically 72 to 120 hours) under standard cell culture conditions.[1]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each ADC.[1]

Visualizations

The following diagrams illustrate key concepts and workflows related to trifunctional linkers.

G cluster_linker Trifunctional Linker Core Core Linker Backbone (e.g., PEG) F1 Functional Group 1 (e.g., Azide) Core->F1 F2 Functional Group 2 (e.g., Maleimide) Core->F2 F3 Functional Group 3 (e.g., NHS Ester) Core->F3

Caption: Basic structure of a heterotrifunctional linker.

G start Start with Heterotrifunctional Linker (FG1, FG2-Protected, FG3) step1 Step 1: Conjugate Molecule A to Functional Group 1 (FG1) (e.g., Click Chemistry) start->step1 step2 Step 2: Deprotect Functional Group 2 (FG2) step1->step2 step3 Step 3: Conjugate Molecule B to Functional Group 2 (FG2) (e.g., Thiol-Maleimide) step2->step3 step4 Step 4: Conjugate Molecule C to Functional Group 3 (FG3) (e.g., Amine-NHS Ester) step3->step4 end_node Final Trifunctional Bioconjugate step4->end_node

Caption: Workflow for sequential bioconjugation.

G Dual-Payload ADC Mechanism cluster_cell Target Cancer Cell cluster_payloads Receptor Receptor Internalization Internalization (Endosome) Lysosome Lysosome Internalization->Lysosome Fusion Payload1 Payload A Lysosome->Payload1 Release Payload2 Payload B Lysosome->Payload2 Release Apoptosis Cell Death Payload1->Apoptosis Payload2->Apoptosis ADC Antibody Linker ADC->Linker Linker->Receptor Binding P1_ext Drug A Linker->P1_ext P2_ext Drug B Linker->P2_ext

Caption: Dual-payload ADC targeting a cancer cell.

G FRET Probe for Protein Interaction cluster_probe Trifunctional Linker Construct cluster_proteins Protein Complex Linker Linker Core Donor Donor Fluorophore Linker->Donor Acceptor Acceptor Fluorophore Linker->Acceptor Binder Binding Ligand Linker->Binder Donor->Acceptor Energy Transfer FRET FRET Signal (Proximity Dependent) P_A Protein A Binder->P_A Binds P_B Protein B P_A->P_B Interaction

Caption: FRET probe to detect protein interaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing t-Boc Deprotection of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the t-Boc deprotection of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the t-Boc deprotection of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), providing potential causes and actionable solutions.

Issue Potential Cause(s) Solution(s)
Incomplete Deprotection 1. Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low to effectively cleave the t-Boc group, especially given the potential for steric hindrance from the PEG chains.[1][2] 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Low Temperature: Sub-optimal reaction temperature can slow down the deprotection rate.1. Increase Acid Concentration: Gradually increase the concentration of TFA in dichloromethane (DCM), for example, from 20% to 50% (v/v).[1] For substrates that are particularly resistant, a solution of 4M HCl in 1,4-dioxane can be a more potent alternative.[3][4] 2. Extend Reaction Time: Monitor the reaction closely using TLC or LC-MS and extend the reaction time until the starting material is no longer visible.[1] 3. Optimize Temperature: If the reaction is sluggish at 0°C, allow it to warm to room temperature. Gentle warming (e.g., to 40°C) can also be considered, but this may increase the risk of side reactions.
Side Product Formation 1. t-Butylation of Propargyl Groups: The tert-butyl cation generated during deprotection is an electrophile that can potentially alkylate the electron-rich triple bond of the propargyl groups. 2. Acid-Mediated Degradation of Propargyl Groups: Strong acids like TFA can potentially promote side reactions of the terminal alkynes, such as hydration or cyclization, especially with prolonged reaction times or elevated temperatures. There is evidence that TFA can activate triple bonds, potentially leading to undesired reactions. 3. PEG Chain Degradation: Although generally stable, prolonged exposure to harsh acidic conditions can lead to cleavage of the ether linkages in the PEG backbone.[2]1. Use a Scavenger: Add a carbocation scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cation and prevent side reactions.[1] 2. Use Milder Conditions: If side reactions involving the propargyl groups are suspected, switch to a milder deprotection method. Options include using a lower concentration of TFA, or employing alternative reagents like oxalyl chloride in methanol, which is known to be tolerant of acid-labile groups. 3. Minimize Reaction Time and Temperature: Monitor the reaction closely and work it up as soon as the deprotection is complete to minimize exposure to acidic conditions.[2]
Difficult Product Isolation 1. High Water Solubility: The deprotected product, being a salt, is often highly soluble in water, making extraction from aqueous workup solutions challenging. 2. Emulsion Formation: The PEGylated nature of the molecule can lead to the formation of emulsions during aqueous extraction.1. Avoid Aqueous Workup: After removing the TFA and solvent under reduced pressure, the resulting TFA salt can often be used directly in the next step without a full aqueous workup. To remove residual TFA, co-evaporation with toluene is recommended.[4] 2. Precipitation: The deprotected product can sometimes be precipitated from the reaction mixture by the addition of a non-polar solvent like cold diethyl ether. 3. Brine Wash: During aqueous extraction, washing with a saturated brine solution can help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting condition for the t-Boc deprotection of this molecule?

A common and effective starting point is to treat the compound with a 20-50% solution of trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM) at 0°C to room temperature for 1-2 hours.[4]

Q2: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • TLC: The deprotected product is more polar than the t-Boc protected starting material and will have a lower Rf value on a silica gel plate. A mobile phase of 5-10% methanol in DCM is a good starting point.

  • LC-MS: Monitor the disappearance of the mass peak corresponding to the starting material and the appearance of the mass peak for the deprotected product. The deprotected product will also have a shorter retention time on a reverse-phase column due to its increased polarity.

Q3: Are the propargyl groups stable to the acidic deprotection conditions?

While terminal alkynes are generally stable, strong acids like TFA can potentially mediate side reactions, especially with prolonged exposure or at higher temperatures. If you observe unexpected side products, it is advisable to switch to milder deprotection conditions.

Q4: What are some milder alternatives to TFA for this deprotection?

For substrates sensitive to strong acids, several milder conditions can be employed:[3]

  • 4M HCl in 1,4-dioxane: This is a common alternative to TFA.[3][4]

  • Oxalyl chloride in methanol: This is a very mild method that is tolerant of many acid-labile functional groups.

  • Aqueous phosphoric acid: This offers an environmentally benign option for deprotection.

Q5: How do I remove the excess TFA after the reaction is complete?

Excess TFA and the DCM solvent can be removed under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, it is highly recommended to co-evaporate the residue with toluene three times.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions for various t-Boc deprotection methods. Please note that optimal conditions may vary depending on the specific substrate and reaction scale.

Deprotection Reagent Solvent Concentration Temperature Typical Reaction Time Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0°C to Room Temp.1-2 hoursThe most common method. Scavengers like TIS are recommended to prevent side reactions.[1]
4M HCl1,4-Dioxane4 MRoom Temp.1-4 hoursA strong alternative to TFA.[3][4]
Oxalyl ChlorideMethanol-Room Temp.1-4 hoursA mild option suitable for acid-sensitive substrates.
Aqueous Phosphoric AcidTetrahydrofuran (THF)85 wt%Room Temp.4-8 hoursAn environmentally friendly, milder acidic condition.

Experimental Protocols

Protocol 1: Standard t-Boc Deprotection using TFA in DCM
  • Dissolution: Dissolve N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

    • The resulting crude product is the TFA salt of the deprotected amine and can often be used in the next step without further purification.

Protocol 2: Monitoring by LC-MS
  • Sample Preparation: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a vial containing 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Analysis: Inject the diluted sample into a reverse-phase HPLC system with a C18 column, coupled to a mass spectrometer.

  • Data Interpretation: Monitor the disappearance of the peak corresponding to the mass of the t-Boc protected starting material and the appearance of the peak for the deprotected product. The deprotected product will have a shorter retention time.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start with N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) + Scavenger (optional) cool->add_tfa react Stir at 0°C to RT (1-2 hours) add_tfa->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene (3x) concentrate->coevaporate product Deprotected Amine (TFA Salt) coevaporate->product

Caption: Experimental workflow for the t-Boc deprotection of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl).

Troubleshooting_Logic problem Problem Observed incomplete Incomplete Deprotection problem->incomplete side_products Side Product Formation problem->side_products isolation_issues Difficult Isolation problem->isolation_issues cause_acid Insufficient Acid / Time incomplete->cause_acid cause_tbutyl t-Butylation side_products->cause_tbutyl cause_propargyl Propargyl Degradation side_products->cause_propargyl cause_solubility High Water Solubility isolation_issues->cause_solubility solution_acid Increase [Acid] or Time Use Stronger Acid cause_acid->solution_acid solution_scavenger Add Scavenger (TIS) cause_tbutyl->solution_scavenger solution_mild Use Milder Conditions cause_propargyl->solution_mild solution_workup Avoid Aqueous Workup Precipitate with Ether cause_solubility->solution_workup

References

How to improve solubility of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) and what are its general solubility properties?

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a versatile, heterobifunctional linker commonly used in bioconjugation and for the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It features an aminooxy group for reaction with aldehydes or ketones, and two propargyl groups for "click chemistry" reactions.[1] The molecule incorporates polyethylene glycol (PEG) spacers, which are designed to enhance flexibility and aqueous solubility.[1][4] Generally, it is soluble in water and polar organic solvents like DMSO and DMF.[1][5]

Q2: I am experiencing poor solubility of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) in my aqueous buffer. What are the likely causes?

Several factors can contribute to poor solubility, even for a PEGylated compound:

  • Buffer Composition and pH: The pH of your buffer can affect the charge state of the molecule, particularly the aminooxy group, influencing its solubility.[4][6] While the t-Boc group is stable under mildly acidic or basic conditions, extreme pH values can affect overall solubility.

  • Ionic Strength: The concentration of salts in your buffer can impact the solubility of PEGylated molecules.[4]

  • Concentration: You may be attempting to dissolve the compound above its solubility limit in that specific buffer system.

  • Temperature: The solubility of PEG derivatives can be temperature-dependent, often increasing with a rise in temperature.[4]

  • Aggregation: At higher concentrations, molecules may begin to aggregate, leading to apparent insolubility.

Q3: What is the first step I should take to dissolve this compound?

It is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent in which the compound is highly soluble, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][5][7] This stock solution can then be added dropwise to your aqueous buffer with vigorous stirring to achieve the desired final concentration. This method often prevents the compound from precipitating out of solution.

Troubleshooting Guide for Solubility Issues

If you are encountering persistent solubility problems with N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) in your aqueous buffer, follow this step-by-step guide.

Workflow for Troubleshooting Solubility

The following diagram outlines a systematic approach to addressing solubility challenges.

G cluster_start Initial State cluster_steps Troubleshooting Steps cluster_end Resolution start Compound precipitates in aqueous buffer prep_stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->prep_stock Start here adjust_ph Adjust Buffer pH (Test range pH 4.5 - 8.5) prep_stock->adjust_ph If precipitation persists add_cosolvent Incorporate a Co-solvent (e.g., Ethanol, PEG 400) adjust_ph->add_cosolvent If still insoluble end_node Compound is fully dissolved in buffer adjust_ph->end_node Success add_surfactant Add a Surfactant (e.g., Tween® 80, Polysorbate 20) add_cosolvent->add_surfactant For very difficult cases add_cosolvent->end_node Success add_surfactant->end_node Success

Caption: A systematic workflow for troubleshooting the solubility of the linker.

Issue 1: The compound precipitates even when added from a DMSO stock solution.
Solution A: Adjust the pH of the Aqueous Buffer

The solubility of molecules with ionizable groups, such as the aminooxy moiety, can be highly dependent on pH.[6][8] Experimenting with different pH values for your buffer is a critical step. The oxime ligation reaction between the aminooxy group and an aldehyde or ketone is also typically performed under mild acidic conditions (pH 4.5-5.5).[1]

Experimental Protocol 1: Determining Optimal pH for Solubilization

  • Prepare Buffers: Prepare a series of your desired buffer (e.g., 50 mM Phosphate or Acetate) at different pH values (e.g., 4.5, 5.5, 6.5, 7.4, 8.5).

  • Prepare Stock Solution: Dissolve N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) in DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Titration: To a fixed volume of each buffer, add a small aliquot of the DMSO stock solution to reach your target final concentration.

  • Observation: Vortex each sample gently and observe for any precipitation immediately and after a set incubation period (e.g., 30 minutes) at room temperature.

  • Analysis: Identify the pH range that results in a clear, stable solution.

Solution B: Incorporate a Co-solvent

Co-solvents can significantly increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[9][10] For PEGylated compounds, common and effective co-solvents include ethanol, isopropanol, or low molecular weight PEGs like PEG 400.

Experimental Protocol 2: Screening Co-solvents for Improved Solubility

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in DMSO as described previously.

  • Prepare Co-solvent Buffers: Prepare your primary aqueous buffer (at its optimal pH, if determined) containing varying percentages of a co-solvent. Start with low percentages (e.g., 2%, 5%, 10%, 20% v/v).

  • Addition: Add the DMSO stock solution to each co-solvent buffer mixture to achieve the desired final concentration.

  • Observation: Mix and observe for precipitation. Note the minimum percentage of co-solvent required to maintain solubility.

  • Consider Downstream Applications: Ensure the chosen co-solvent and its concentration are compatible with your subsequent experimental steps (e.g., cell-based assays, click chemistry reaction).

Co-solventTypical Starting Concentration (% v/v)Notes
DMSO 1 - 5%Often used for initial stock, but can serve as a co-solvent. Can be toxic to cells at higher concentrations.[7]
Ethanol 5 - 20%A common and effective co-solvent for reducing solvent polarity.[10]
PEG 300 / PEG 400 5 - 30%Structurally similar to the compound's linkers; can be very effective at enhancing solubility.[2][9]
DMF 1 - 5%Similar to DMSO, a powerful solvent but may have compatibility issues with certain applications.[11]
Solution C: Add a Surfactant

Surfactants enhance solubility by forming micelles that encapsulate hydrophobic molecules.[12][13] Non-ionic surfactants are generally preferred as they are less likely to denature proteins or interfere with biological systems.

Experimental Protocol 3: Evaluating Surfactants as Solubility Enhancers

  • Prepare Stock Solution: Prepare a concentrated stock of the compound in DMSO.

  • Prepare Surfactant Buffers: Prepare your aqueous buffer containing a surfactant at a concentration above its critical micelle concentration (CMC).

  • Test Concentrations: Test a range of surfactant concentrations (e.g., 0.01%, 0.05%, 0.1% w/v).

  • Addition and Observation: Add the DMSO stock to the surfactant-containing buffers, mix, and observe for solubility.

  • Verification: Ensure the chosen surfactant does not interfere with downstream assays.

SurfactantTypeTypical Starting Concentration (% w/v)
Tween® 20 / Polysorbate 20 Non-ionic0.01 - 0.1%
Tween® 80 / Polysorbate 80 Non-ionic0.01 - 0.1%[2]
Triton™ X-100 Non-ionic0.01 - 0.1%
Relationship Between Compound Structure and Solubility Factors

The structure of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) dictates which strategies are most effective for improving its solubility.

G cluster_groups Key Functional Groups cluster_factors Influencing Factors & Solutions compound N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) peg PEG Chains compound->peg aminooxy t-Boc-Aminooxy Group compound->aminooxy propargyl Propargyl Groups compound->propargyl hydrophilicity Overall Hydrophilicity peg->hydrophilicity ph_dependence pH Dependence (Solution: Adjust pH) aminooxy->ph_dependence hydrophobicity Hydrophobic Moieties (Solution: Add Surfactant) aminooxy->hydrophobicity propargyl->hydrophobicity polarity Polarity Mismatch (Solution: Add Co-solvent) hydrophilicity->polarity ph_dependence->polarity hydrophobicity->polarity

Caption: Relationship between the linker's functional groups and solubility factors.

References

Technical Support Center: Troubleshooting Click Chemistry with PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, particularly when using PEGylated linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in click chemistry reactions involving PEGylated linkers?

Low yields in CuAAC reactions with PEGylated linkers can be attributed to several factors. The most frequent issue is the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state, often due to dissolved oxygen in the reaction mixture.[1][2] Other significant causes include:

  • Side Reactions: Homodimerization of terminal alkynes (Glaser coupling) can consume the starting material, reducing the desired product's yield.[2][3]

  • Steric Hindrance: The PEG chain itself, especially if long, can "fold back" or shield the reactive alkyne or azide groups, impeding the approach of the other reactant.[4][5] Bulky protecting groups, such as the Boc group, can also contribute to steric congestion.[4]

  • Reagent Quality: Impurities in the PEGylated linker or the azide/alkyne-containing molecule can inhibit the copper catalyst.[1] The reducing agent, typically sodium ascorbate, can also degrade over time and should be prepared fresh.[1]

  • Solubility and Aggregation: PEGylated reagents or the resulting conjugate may have poor solubility in the reaction solvent, leading to precipitation.[1][3] High concentrations of PEG reagents can also lead to aggregation, which hinders the reaction.[3]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry of reactants, insufficient catalyst or ligand, or non-optimal temperature can all lead to incomplete reactions.[1]

Q2: I suspect my copper catalyst is inactive. How can I prevent its oxidation?

Maintaining the copper catalyst in its active Cu(I) state is crucial for a successful reaction.[2] Here are several strategies to prevent oxidation:

  • Degas Solvents: Thoroughly degas all solvents and buffers used in the reaction to remove dissolved oxygen.[2] This can be done by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.

  • Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate is widely used for this purpose; always use a freshly prepared solution.[1][6]

  • Incorporate a Stabilizing Ligand: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) play a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate.[1] Ligands can also reduce the cytotoxicity of copper in biological applications.[1][7]

  • Work Under an Inert Atmosphere: Whenever possible, set up and run your reaction under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon balloon).[2]

Q3: How does the length of the PEG linker affect the reaction yield?

The choice of PEG linker length involves a trade-off. While longer PEG linkers can help overcome steric hindrance between two large conjugated molecules by providing greater separation, the PEG chain itself can become a source of steric hindrance.[4][8][9]

  • Too Short: A short linker may not provide enough space to overcome steric clashes between bulky reactants, leading to low conjugation efficiency.[4][10]

  • Too Long: An excessively long PEG chain can be highly flexible and may "fold back" or "wrap around" the reactive functional group, shielding it from the other reactant.[4][10] This can also lead to its own form of steric hindrance.

The optimal linker length is application-dependent. It has been observed that click conjugation can be improved with an increased PEG chain length up to a certain point (e.g., twelve ethylene glycol units).[6] If steric hindrance is suspected, consider using a longer PEG linker, but be mindful of the potential for the linker itself to impede the reaction.[2]

Q4: My PEGylated product is precipitating during the reaction. What can I do?

Precipitation or aggregation during the reaction can significantly lower the yield.[3][11] This issue can arise from several factors:

  • High Reactant Concentration: High concentrations of PEGylated reagents can lead to aggregation.[3] Try reducing the concentration of the PEG linker and/or the substrate.

  • Poor Solubility: The PEGylated product may be less soluble in the reaction solvent than the starting materials. Adding a co-solvent like DMSO or DMF (up to 10% is often tolerated in bioconjugations) can improve solubility.[1][3]

  • Biomolecule Aggregation: If you are working with biomolecules, suboptimal pH or ionic strength can lead to their aggregation.[3] Modifying the reaction buffer, adjusting the pH, or decreasing the reaction temperature can help.[3]

Below is a troubleshooting workflow for addressing precipitation and aggregation issues.

start Precipitation or Aggregation Observed check_conc High Reactant Concentration? start->check_conc check_sol Poor Product Solubility? check_conc->check_sol No solution_conc Reduce Reactant Concentrations check_conc->solution_conc Yes check_bio Biomolecule Aggregation? check_sol->check_bio No solution_sol Add Co-solvent (e.g., DMSO, DMF) check_sol->solution_sol Yes solution_bio Optimize Buffer (pH, Ionic Strength) Lower Temperature check_bio->solution_bio Yes end Problem Resolved solution_conc->end solution_sol->end solution_bio->end

Caption: Troubleshooting workflow for precipitation or aggregation.

Q5: I'm seeing multiple spots on my TLC/LC-MS analysis. What are the likely side products?

Multiple spots or peaks in your analysis suggest the presence of side products or unreacted starting materials.[2] Common culprits include:

  • Unreacted Starting Materials: The reaction has not gone to completion.

  • Alkyne Homodimerization (Glaser Coupling): This is a common side reaction where terminal alkynes couple with each other in the presence of a copper catalyst and oxygen.[3] Ensure you have a sufficient amount of reducing agent and have minimized oxygen exposure.[2]

  • Hydrolysis of Linker Arms: If your PEG linker contains ester bonds, they can be susceptible to hydrolysis, leading to cleavage of the PEG chain.[3]

  • Side Reactions with Biomolecules: In bioconjugation, the copper catalyst and reducing agent can sometimes lead to the oxidation of sensitive amino acid residues.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

A low or non-existent yield is the most common problem. The following logical workflow can help diagnose the issue.

start Low or No Yield q1 Is the Catalyst Active? start->q1 q2 Are Reagents High Quality? q1->q2 Yes sol1 Degas solvents Use fresh reducing agent Add stabilizing ligand Work under inert atmosphere q1->sol1 No q3 Are Reaction Conditions Optimal? q2->q3 Yes sol2 Verify purity of PEG-linker & substrate (NMR, MS) q2->sol2 No q4 Is Steric Hindrance an Issue? q3->q4 Yes sol3 Optimize stoichiometry Adjust temperature Check pH q3->sol3 No sol4 Increase reaction time/temperature Use a longer PEG linker q4->sol4 Yes end Yield Optimized sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for low product yield.

Data Presentation: Optimizing Reaction Conditions

While optimal conditions are substrate-dependent, the following table provides typical starting parameters for a CuAAC reaction that can be optimized.[1]

ParameterRecommended RangeRationale & Key Considerations
Alkyne:Azide Ratio 1:1 to 1.5:1 (or vice versa)A slight excess of one reactant can drive the reaction to completion.[1]
Cu(II) Salt (e.g., CuSO₄) 1 - 5 mol%This is the catalyst precursor. Higher loading may be needed for difficult reactions.
Reducing Agent (Sodium Ascorbate) 5 - 10 mol%Should be in excess relative to copper to ensure reduction to Cu(I).[1] Use a freshly prepared solution.
Ligand (e.g., THPTA) 1:1 to 5:1 (Ligand:Copper)Stabilizes the Cu(I) catalyst and accelerates the reaction.[1] Pre-mixing with the copper salt is recommended.[3]
Temperature Room Temperature (20-25°C)Most CuAAC reactions proceed efficiently at RT. Gentle heating (40-60°C) can help with sterically hindered substrates.[1]
Reaction Time 1 - 24 hoursMonitor progress by TLC or LC-MS to determine the optimal time.[1][2]
Solvent Water, tBuOH/H₂O, DMSO, DMFCo-solvents can be essential for solubility.[1] Ensure all solvents are degassed.[2]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale CuAAC Reaction

This protocol provides a general guideline for conjugating an alkyne-PEG linker to an azide-containing molecule.

1. Reagent Preparation:

  • Prepare a stock solution of your alkyne-PEG linker (e.g., 10 mM) in a degassed buffer or solvent (e.g., phosphate buffer, pH 7.4, or DMF).

  • Prepare a stock solution of your azide-containing molecule (e.g., 10 mM) in a compatible degassed solvent.

  • Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM) in degassed, deionized water immediately before use. [1]

  • Prepare a premixed catalyst solution by combining a stock solution of CuSO₄·5H₂O (e.g., 50 mM) with a stock solution of a stabilizing ligand like THPTA (e.g., 250 mM) in degassed water to achieve a 1:5 molar ratio of copper to ligand.[3]

2. Reaction Setup (Example for a 100 µL reaction):

  • In a microcentrifuge tube, combine:

    • 10 µL of 10 mM alkyne-PEG solution (Final conc: 1 mM)

    • 10 µL of 10 mM azide solution (Final conc: 1 mM)

    • 63 µL of degassed buffer/solvent

  • Vortex the mixture gently.

  • Add 5 µL of the premixed copper/ligand solution (Final conc: ~0.25 mM Cu).

  • Initiate the reaction by adding 12 µL of the fresh 100 mM sodium ascorbate solution (Final conc: ~1.2 mM).

  • If not already under an inert atmosphere, gently bubble argon or nitrogen through the solution for 1-2 minutes.

3. Incubation and Monitoring:

  • Incubate the reaction at room temperature for 1-4 hours. For sterically hindered substrates, this may be extended or performed at a slightly elevated temperature (e.g., 40°C).[1]

  • Monitor the reaction progress by withdrawing small aliquots at different time points and analyzing them via TLC or LC-MS.[12]

4. Work-up and Purification:

  • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

  • Purify the PEGylated product using an appropriate method. Reversed-phase HPLC (RP-HPLC) is often effective for achieving high purity.[13] Size-exclusion chromatography (SEC) can be useful if there is a significant size difference between the product and unreacted reagents.[13][]

Protocol 2: Analytical Monitoring by HPLC

Objective: To quantitatively monitor the consumption of starting materials and the formation of the product.

Methodology:

  • Develop an HPLC Method: Use a C18 reversed-phase column with a suitable gradient of water and acetonitrile (both typically containing 0.1% TFA) that can resolve the alkyne-PEG linker, the azide-containing molecule, and the final PEGylated product.[12]

  • Prepare a 'Time Zero' Sample: Before initiating the reaction (i.e., before adding the sodium ascorbate), take a small aliquot of the reaction mixture, dilute it in the mobile phase, and inject it into the HPLC to obtain a baseline chromatogram showing the starting materials.[12]

  • Sample at Intervals: Once the reaction is initiated, withdraw small, equal-volume aliquots at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes).

  • Quench and Analyze: Immediately quench each aliquot by diluting it in a known volume of mobile phase to stop the reaction and prepare it for injection.

  • Data Analysis: Analyze the chromatograms to track the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time. This allows for the determination of the reaction's endpoint and efficiency.

References

Preventing side reactions during oxime bond formation with aminooxy linkers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oxime Ligation with Aminooxy Linkers

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address common side reactions during oxime bond formation with aminooxy linkers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime bond formation, and why is it so critical?

A1: The optimal pH for oxime ligation is typically in the weakly acidic range of 4 to 5.[1][2][3][4] This pH is a crucial compromise: it needs to be low enough to facilitate the acid-catalyzed dehydration of the tetrahedral carbinolamine intermediate, which is the rate-limiting step. However, if the pH is too low, the aminooxy linker becomes protonated, rendering it non-nucleophilic and halting the initial attack on the carbonyl group.[2][3] At neutral or higher pH, the reaction rate is significantly slower.[1][2]

Q2: My reaction is very slow at neutral pH, which is required for my biological sample. What can I do?

A2: For reactions at or near neutral pH (pH 7), the use of a nucleophilic catalyst is highly recommended to achieve a reasonable reaction rate.[2] Aniline and its derivatives are effective catalysts that can significantly accelerate the reaction.[1][2][5][6][7] Substituted anilines, such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), have demonstrated superior catalytic activity compared to aniline at neutral pH.[1][5][7]

Q3: I am observing byproducts with masses corresponding to an amide or nitrile. What is happening and how can I prevent this?

A3: The formation of amide or nitrile byproducts is likely due to the Beckmann rearrangement, a common acid-catalyzed side reaction of oximes.[3][8][9][10] This rearrangement is more likely to occur under strongly acidic conditions or at elevated temperatures.[3][11] To minimize this side reaction:

  • Maintain the pH in the optimal range of 4-5 and avoid using strong acids.[3]

  • Keep the reaction temperature as low as possible while still achieving an acceptable reaction rate.[3]

  • If an acid catalyst is necessary, use a mild one in catalytic amounts.[3]

Q4: My product appears as a doublet or multiple peaks on HPLC/LC-MS, even though the mass is correct. What could be the cause?

A4: This is often due to the formation of geometric (E/Z) isomers of the oxime bond, especially when using asymmetric aldehydes or ketones.[3] This is an inherent property of some oximes and not necessarily a side reaction that needs to be prevented. These isomers can often be separated by chromatography. It is advisable to characterize both isomers to confirm their identity.[3]

Q5: Is the oxime bond stable after formation?

A5: The oxime bond is generally very stable, especially when compared to other linkages like hydrazones.[12][13][14] It exhibits high stability in aqueous environments at physiological pH.[13] However, the bond can be susceptible to hydrolysis under strongly acidic conditions (pH < 2), which would reverse the formation reaction.[3][15] For long-term storage, maintaining a pH between 4 and 7 is recommended for the final product.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incorrect pH: The reaction is highly pH-dependent.[3]Maintain a weakly acidic pH around 4.5 using a suitable buffer system (e.g., acetate buffer).[3]
Impure Starting Materials: Aldehydes can oxidize to unreactive carboxylic acids.[3]Use high-purity, fresh, or recently purified aldehydes/ketones.[3]
Steric Hindrance: Bulky groups near the carbonyl or aminooxy group can slow the reaction.[3] Ketones are inherently less reactive than aldehydes.[1]Increase reaction time and/or temperature moderately. For ketones, consider using a more potent catalyst like m-phenylenediamine (mPDA).[1][3]
Low Reactant Concentration: Oxime ligation is a bimolecular reaction.Increase the concentration of the carbonyl compound, the aminooxy linker, and the catalyst.[1]
Formation of Beckmann Rearrangement Byproducts (Amides/Nitriles) Strongly Acidic Conditions: The rearrangement is acid-catalyzed.[8][11]Avoid strong acids and maintain the pH between 4 and 5.[3]
High Temperature: Elevated temperatures can promote the rearrangement.[3][11]Keep the reaction temperature as low as feasible to achieve a reasonable rate.[3]
Product Hydrolysis Strongly Acidic Conditions: The oxime bond can hydrolyze at very low pH.[3][15]For workup and storage, maintain the pH of the final product between 4 and 7.[3]
Slow Reaction Rate at Neutral pH Lack of Catalysis: The uncatalyzed reaction is inherently slow at neutral pH.[2]Use a nucleophilic catalyst. p-Phenylenediamine is highly effective at neutral pH, even at low mM concentrations.[5][7]

Quantitative Data on Reaction Conditions

Table 1: Effect of pH on Oxime Ligation Rate

pH Relative Reaction Rate Rationale
< 4 Decreases Protonation of the aminooxy group reduces its nucleophilicity.[2][3]
4 - 5 Optimal Best balance between carbonyl activation and aminooxy nucleophilicity.[1][2]

| > 5 | Decreases | Rate of acid-catalyzed dehydration of the intermediate slows down.[2][3] |

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH

Catalyst Concentration Fold Rate Increase (vs. Uncatalyzed) Fold Rate Increase (vs. Aniline) Reference
Aniline 10-100 mM ~40 1 [2]
p-Phenylenediamine 2 mM - - [5][7]
p-Phenylenediamine 10 mM ~120 ~19 [5][7]
m-Phenylenediamine 100 mM - ~2.5 [6]
m-Phenylenediamine 750 mM - ~15 [6]

Data is compiled from model reactions and may vary based on specific substrates.

Experimental Protocols

Protocol 1: General Aniline-Catalyzed Oxime Ligation

This protocol is a general guideline for the conjugation of an aminooxy-containing molecule to an aldehyde or ketone.

  • Reagent Preparation:

    • Prepare a stock solution of your aldehyde/ketone-containing molecule in an appropriate buffer (e.g., 100 mM acetate buffer, pH 4.5).

    • Prepare a stock solution of your aminooxy-containing molecule in the same buffer.

    • Prepare a stock solution of aniline in the same buffer (e.g., 1 M).

  • Reaction Setup:

    • In a reaction vessel, combine the stock solutions of the carbonyl and aminooxy compounds to the desired final concentrations (e.g., 1 mM each).

    • Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.[2]

  • Incubation and Monitoring:

    • Allow the reaction to proceed at room temperature.

    • Monitor the reaction progress by a suitable analytical technique, such as LC-MS or RP-HPLC, until the starting materials are consumed.[3]

  • Workup and Purification:

    • Once the reaction is complete, the product can be purified by standard chromatographic techniques, such as RP-HPLC.[1]

Protocol 2: Rapid Oxime Ligation at Elevated Temperature

This protocol is adapted for time-sensitive applications, such as radiolabeling.

  • Reagent Preparation:

    • Dissolve the aminooxy-containing peptide in 30% piperidine in anhydrous DMF for deprotection if necessary (e.g., Fmoc-protected aminooxy group). Quench with trifluoroacetic acid (TFA).[3]

    • Prepare solutions of the aldehyde/ketone substrate and a catalyst (e.g., aniline or p-phenylenediamine) in anhydrous DMF.[16]

  • Reaction Setup:

    • To the deprotected aminooxy-peptide solution, add the catalyst (e.g., 2 equivalents) and the aldehyde/ketone substrate (e.g., 100 equivalents).[16]

  • Incubation:

    • Incubate the reaction mixture for 5 minutes at 75°C.[1]

  • Quenching and Purification:

    • Quench the ligation reaction with acetone.[16]

    • The crude product can then be purified by rapid HPLC.[1]

Visualizations

Oxime_Ligation_Pathway Reactants Aldehyde/Ketone + Aminooxy Linker Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Oxime Product Intermediate->Product Dehydration (pH 4-5) SideReaction Beckmann Rearrangement Product->SideReaction Strong Acid / High Temp. Hydrolysis Hydrolysis Product->Hydrolysis Strong Acid (pH < 2) SideProduct Amide/Nitrile Byproduct SideReaction->SideProduct Hydrolysis->Reactants Troubleshooting_Workflow Start Low Product Yield Check_pH Is pH between 4-5? Start->Check_pH Adjust_pH Adjust pH to 4.5 with buffer Check_pH->Adjust_pH No Check_Reagents Are starting materials fresh? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Purify_Reagents Use fresh or purified reagents Check_Reagents->Purify_Reagents No Check_Catalyst Is reaction at neutral pH? Check_Reagents->Check_Catalyst Yes Purify_Reagents->Check_Catalyst Add_Catalyst Add catalyst (e.g., pPDA) Check_Catalyst->Add_Catalyst Yes Optimize_Conditions Increase concentration or reaction time/temp Check_Catalyst->Optimize_Conditions No Add_Catalyst->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success

References

Technical Support Center: Purification of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) conjugates?

A1: The purification of these conjugates presents several challenges due to the unique properties of the molecule. The polyethylene glycol (PEG) spacers enhance solubility but can also lead to peak broadening in chromatography.[1][2] The trifunctional nature of the linker means that reaction mixtures can be complex, containing unreacted starting materials, partially reacted intermediates, and the desired final product. The presence of the t-Boc protecting group and two propargyl groups adds to the complexity of the impurity profile.

Q2: What are the recommended purification methods for these conjugates?

A2: A multi-step purification strategy is often the most effective approach.[3]

  • Flash Chromatography: This is a useful initial step to remove the bulk of unreacted reagents and non-polar impurities.[4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for achieving high purity.[5][6][7] It separates molecules based on hydrophobicity and can resolve the desired conjugate from closely related impurities.[5]

  • Size-Exclusion Chromatography (SEC): SEC can be employed to separate the conjugate based on its size, which is particularly useful for removing smaller unreacted molecules.[5]

  • Hydrophobic Interaction Chromatography (HIC): HIC is another option that separates based on hydrophobicity, often under less denaturing conditions than RP-HPLC.[8]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of flash chromatography.[4] For HPLC, monitoring the UV chromatogram at an appropriate wavelength (e.g., 220 nm or 254 nm if your conjugated molecule has a chromophore) is standard.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for confirming the identity of the collected fractions by verifying the molecular weight of the desired conjugate.[9]

Q4: My purified conjugate shows a broad peak in the HPLC analysis. What could be the cause?

A4: Peak broadening is a common issue with PEGylated compounds.[1][2] This can be due to the conformational flexibility of the PEG chains. To address this, you can try optimizing the HPLC method by using a shallower gradient, a different column (e.g., C4 instead of C18 if the conjugate is highly hydrophobic), or by increasing the column temperature.[10][11]

Q5: What are the common impurities I should expect?

A5: Common impurities include unreacted N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) linker, unreacted starting molecules (the molecule you are conjugating to the linker), and partially conjugated products (e.g., where only one propargyl group has reacted). Side products from the deprotection of the t-Boc group can also be present if this step is performed prior to purification.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of the Conjugate Poor conjugation efficiency: The initial reaction may not have gone to completion.Optimize the reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature).
Loss during purification: The conjugate may be irreversibly binding to the chromatography column or is too soluble in the mobile phase.- Try a different column with a less retentive stationary phase (e.g., C8 or C4 for RP-HPLC).- Adjust the mobile phase composition.- For highly polar conjugates, consider Hydrophilic Interaction Liquid Chromatography (HILIC).
Co-elution of Conjugate and Impurities Similar physicochemical properties: The impurity and the desired product may have very similar size, charge, or hydrophobicity.- Optimize the chromatographic method by adjusting the gradient, mobile phase additives, or temperature.- Employ an orthogonal purification method (e.g., follow RP-HPLC with SEC).[2]
Degradation of the Conjugate during Purification Harsh purification conditions: The use of strong acids (like TFA in RP-HPLC) or bases can lead to the degradation of sensitive functional groups.- Use a less harsh mobile phase modifier, such as formic acid.- Minimize the time the conjugate is exposed to acidic or basic conditions.[7]
Inconsistent Purification Results Variability in crude material: The impurity profile of the crude reaction mixture may differ between batches.- Ensure consistent reaction conditions for the synthesis of the conjugate.- Characterize the crude material before purification to anticipate challenges.
Product Precipitation during Purification Poor solubility in the mobile phase: The conjugate may not be soluble in the mobile phase composition at certain points during the gradient elution.- Adjust the sample solvent to be compatible with the initial mobile phase.- Decrease the sample concentration.- Increase the column temperature to improve solubility.[11]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general method for the purification of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) conjugates. Optimization may be required based on the specific properties of the conjugated molecule.

Materials:

  • Crude conjugate reaction mixture

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • Preparative C18 HPLC column (e.g., 5-10 µm particle size, 100-300 Å pore size)

  • RP-HPLC system with a UV detector and fraction collector

Methodology:

  • Sample Preparation:

    • If the reaction solvent is organic (e.g., DMF, DMSO), dilute the crude mixture with a low percentage of ACN in water (e.g., 5-10% ACN) to ensure compatibility with the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA or FA in water

    • Mobile Phase B: 0.1% TFA or FA in acetonitrile

    • Column: C18 reversed-phase column

    • Flow Rate: Dependent on the column dimensions (e.g., 5-20 mL/min for a preparative column).

    • Detection: UV at 220 nm and/or 254 nm.

    • Gradient: A typical gradient would be a linear increase in Mobile Phase B. An example is shown in the table below.

Time (min) % Mobile Phase B
010
510
3590
4090
4110
5010
  • Purification:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Collect fractions corresponding to the peak of the desired conjugate.

  • Post-Purification:

    • Analyze the purity of the collected fractions using analytical RP-HPLC or LC-MS.

    • Pool the pure fractions.

    • Remove the organic solvent (ACN) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.

Protocol 2: Flash Chromatography (for initial cleanup)

Materials:

  • Crude conjugate reaction mixture

  • Silica gel

  • Solvents for mobile phase (e.g., Dichloromethane (DCM) and Methanol (MeOH))

  • Flash chromatography system or glass column

  • TLC plates and visualization agent (e.g., potassium permanganate stain)

Methodology:

  • TLC Analysis:

    • Develop a TLC method to separate the desired conjugate from impurities. A common mobile phase is a mixture of DCM and MeOH.

  • Column Packing:

    • Pack a column with silica gel using a slurry method with the initial, less polar mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Alternatively, for less soluble compounds, perform a dry load by adsorbing the crude material onto a small amount of silica gel.

  • Elution:

    • Start with a low polarity mobile phase (e.g., 100% DCM) and gradually increase the polarity by adding more MeOH (e.g., a gradient of 0-10% MeOH in DCM).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

Data Presentation

Table 1: Typical RP-HPLC Purification Parameters for N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) Conjugates.

Parameter Condition Notes
Column C18, 5 µm, 100 Å, 4.6 x 250 mmFor analytical method development. Scale up to a preparative column with similar chemistry.
Mobile Phase A 0.1% TFA in WaterTFA can be substituted with formic acid for acid-sensitive compounds.
Mobile Phase B 0.1% TFA in Acetonitrile-
Gradient 10-90% B over 30 minutesA shallower gradient may be necessary for resolving closely eluting impurities.[10]
Flow Rate 1.0 mL/minFor analytical scale.
Temperature 25-40 °CIncreasing temperature can sometimes improve peak shape for PEGylated molecules.[11]
Detection UV at 220 nmOr a more specific wavelength if the conjugate has a strong chromophore.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Reaction Mixture Crude Reaction Mixture Initial Cleanup Initial Cleanup Crude Reaction Mixture->Initial Cleanup Flash Chromatography High-Resolution Purification High-Resolution Purification Initial Cleanup->High-Resolution Purification Partially Purified Product Purity Analysis Purity Analysis High-Resolution Purification->Purity Analysis RP-HPLC or SEC Pure Conjugate Pure Conjugate Purity Analysis->Pure Conjugate Lyophilization

Caption: General purification workflow for N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) conjugates.

Troubleshooting_Logic start Low Purity after Initial Purification q1 Are peaks broad? start->q1 a1_yes Optimize HPLC: - Shallower gradient - Change column - Increase temperature q1->a1_yes Yes q2 Are there co-eluting peaks? q1->q2 No a1_yes->q2 a2_yes Employ Orthogonal Method (e.g., SEC after RP-HPLC) q2->a2_yes Yes end_node High Purity Conjugate q2->end_node No a2_yes->end_node

Caption: Troubleshooting flowchart for HPLC purification issues.

References

Stability issues of propargyl groups in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential guidance on the stability of propargyl groups in various solvent systems, offering troubleshooting for common experimental issues and answers to frequently asked questions to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the propargyl group?

The propargyl group (HC≡C-CH₂-) is a versatile and highly reactive functional group valued in organic synthesis, particularly for "click" chemistry.[1] It possesses moderate thermal stability and is generally stable under neutral and mildly acidic or basic conditions. However, it can be susceptible to degradation under the influence of strong oxidizing and reducing agents. For propargyl alcohols, acid-catalyzed conditions can lead to specific rearrangements.[1][2]

Q2: Which solvents are recommended for storing propargyl-containing compounds?

For long-term storage, propargyl-containing compounds should ideally be stored at -20°C, tightly sealed to protect from moisture and light.[3] If in solution, anhydrous aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile (ACN), or dichloromethane (DCM) are generally suitable.[3][4] Before use, it is crucial to allow the container to warm to room temperature before opening to prevent moisture condensation. For sensitive applications, backfilling the container with an inert gas like argon or nitrogen is recommended.[3]

Q3: My propargyl-containing molecule also has an ester group. Which is more labile?

In a molecule containing both a propargyl group and an ester, the ester is typically the more labile functional group. Ester linkages are susceptible to hydrolysis, a reaction catalyzed by both acids and bases.[1] Under strong basic conditions, an ester can be readily hydrolyzed to the corresponding carboxylic acid.[1]

Q4: What are the primary degradation pathways for propargyl alcohols?

Propargyl alcohols are susceptible to acid-catalyzed rearrangements. The two most common pathways are:

  • Meyer-Schuster Rearrangement: This reaction converts secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes.[2][5]

  • Rupe Rearrangement: For tertiary propargyl alcohols, this competing reaction can occur, forming α,β-unsaturated methyl ketones through an enyne intermediate.[2][5]

Under strongly acidic conditions, such as in concentrated HCl, propargyl alcohol can also undergo electrophilic addition of acid and water to the alkyne, forming products like 2-chloroprop-2-en-1-ol and 2,2-dichloropropan-1-ol, which may further polymerize.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: I'm observing unexpected peaks in my LC-MS after working up my reaction in a protic solvent.

  • Potential Cause: If your compound is a propargyl alcohol and the reaction or workup conditions were acidic, you may be observing products from a Meyer-Schuster or Rupe rearrangement.[2] Protic solvents can facilitate these proton-transfer-dependent mechanisms.

  • Recommended Solution:

    • Avoid acidic conditions when working with propargyl alcohols.

    • If acidic conditions are unavoidable, consider protecting the alcohol group before proceeding.

    • For propargylation of base-sensitive molecules, consider using the Nicholas reaction, which proceeds under non-basic conditions.

    • Analyze the unexpected peaks by MS to see if their masses correspond to the isomerized α,β-unsaturated carbonyl compounds.

Issue 2: My propargylated compound seems to be degrading during silica gel chromatography.

  • Potential Cause: The slightly acidic nature of standard silica gel can be sufficient to catalyze the rearrangement of sensitive propargyl alcohols. Additionally, polar protic solvents used in the mobile phase (like methanol) can exacerbate the issue.

  • Recommended Solution:

    • Modify the Mobile Phase: For sensitive compounds, consider using a mobile phase containing a small amount of a basic modifier, such as triethylamine or pyridine (e.g., 0.1-1%), to neutralize the silica surface.

    • Use Neutralized Silica: You can prepare a slurry of silica gel in a non-polar solvent with 1-2% triethylamine, then evaporate the solvent to get neutralized silica for packing your column.

    • Alternative Chromatography: Consider using neutral alumina as the stationary phase or opting for reversed-phase HPLC for purification.[7]

Issue 3: I have low recovery of my PEGylated propargyl compound after purification.

  • Potential Cause: While this can be due to several factors, product degradation under the purification conditions is a possibility. PEGylated compounds can also be challenging to purify due to their tendency to cause peak broadening in chromatography.[7][8]

  • Recommended Solution:

    • Investigate Stability: Assess the stability of your conjugate at the pH and temperature of your purification conditions.

    • Optimize Chromatography: For PEGylated compounds, a chloroform/methanol mixture is often an effective eluent. Adding a small amount of aqueous ammonia (for basic compounds) or formic acid (for acidic compounds) can improve peak shape.[3]

    • Consider a Faster Method: If stability is an issue, use a faster purification method to minimize exposure to harsh conditions.[8]

Data Presentation

Table 1: Estimated Stability of a Propargyl-PEG-Ester Compound

The following table summarizes the expected stability of Propargyl-PEG4-CH2-methyl ester based on the known chemistry of its functional groups. The data represents the estimated percentage of intact compound remaining after incubation.

ConditionTemperature (°C)Time (h)Estimated % RemainingPrimary Degradation Pathway
pH Stability
pH 3 (0.01 M HCl)2524>95%Minimal degradation
pH 7.4 (PBS)2524>95%Generally stable
pH 10 (0.01 M NaOH)2524<80%Base-catalyzed ester hydrolysis
1 M NaOH251<10%Base-catalyzed ester hydrolysis
Reagent Stability
3% H₂O₂ (Oxidizing agent)2524<90%PEG chain oxidation
10 mM DTT (Reducing agent)2524>98%Generally stable

Disclaimer: The quantitative data presented in this table is estimated based on the general chemical properties of the functional groups and should be confirmed by empirical testing.[1]

Table 2: Solvent Effects on the Solvolysis of Propargyl Chloroformate

The specific rates of solvolysis for propargyl chloroformate at 25.0°C demonstrate the influence of solvent nucleophilicity and ionizing power on the reactivity of a highly sensitive propargyl derivative. This reaction proceeds via an addition-elimination mechanism at the chloroformate carbonyl carbon.[9]

SolventSpecific Rate (k / s⁻¹)
100% Ethanol1.13 x 10⁻⁵
90% Ethanol1.11 x 10⁻⁴
100% Methanol1.05 x 10⁻⁴
90% Methanol5.31 x 10⁻⁴
80% Acetone1.34 x 10⁻⁴
97% TFE4.31 x 10⁻³

Note: TFE = 2,2,2-Trifluoroethanol. Data from a study on a specific, highly reactive propargyl compound.[9]

Experimental Protocols

Protocol 1: HPLC Analysis for Stability Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying the purity of a compound and monitoring its degradation over time.[1]

  • Instrumentation: A standard HPLC system with a UV or universal detector (e.g., CAD, ELSD) and a C18 reversed-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), often containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare incubation buffers at the desired pH values (e.g., phosphate, acetate, borate buffers).

    • Spike the compound into the different buffers or solvent systems to a final concentration (e.g., 1 mg/mL).

    • Incubate the solutions at the desired temperatures.

    • At specified time points, withdraw an aliquot, quench any reaction if necessary, and inject it into the HPLC system.

    • Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the initial peak area at t=0.[1]

Protocol 2: LC-MS for Identification of Degradation Products

LC-MS is used to identify the structures of degradation products by determining their mass-to-charge ratio (m/z).[1]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., TOF or Orbitrap).

  • Procedure:

    • Analyze samples from the HPLC stability study using the LC-MS system.

    • Determine the m/z of the parent compound and any new peaks that appear over time.

    • Use exact mass measurements to propose the elemental composition of degradation products. For example, a mass increase of 18 Da after the loss of a methyl group could suggest the hydrolysis of a methyl ester.[1]

Protocol 3: NMR for Structural Confirmation of Degradants

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information to confirm the identity of degradation products.

  • Procedure:

    • If a significant amount of a degradation product is formed, isolate it using preparative HPLC.

    • Dissolve the isolated product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm structural changes by observing the disappearance of signals from the parent compound and the appearance of new signals. For example, the disappearance of a methyl ester singlet around 3.6 ppm in the ¹H NMR would confirm hydrolysis.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis at Time Points (t=0, t=x) cluster_elucidation Structural Elucidation Stock Prepare Stock Solution (e.g., in DMSO) Incubate Incubate in Test Solvents (e.g., pH buffers, organic solvents) Stock->Incubate Spike HPLC HPLC Analysis (% Parent Remaining) Incubate->HPLC LCMS LC-MS Analysis (Identify Degradants) HPLC->LCMS Prep_HPLC Preparative HPLC (Isolate Degradant) LCMS->Prep_HPLC If needed NMR NMR Analysis (Confirm Structure) Prep_HPLC->NMR

Caption: Experimental workflow for assessing compound stability.

meyer_schuster_rearrangement start Propargyl Alcohol protonation Protonation of Alcohol (Acid Catalyst) start->protonation + H⁺ h2o_loss Loss of Water & 1,3-Hydroxyl Shift protonation->h2o_loss allenyl_carbocation Allenyl Carbocation Intermediate h2o_loss->allenyl_carbocation - H₂O enol Allenic Enol allenyl_carbocation->enol + H₂O tautomerism Keto-Enol Tautomerism enol->tautomerism product α,β-Unsaturated Ketone/Aldehyde tautomerism->product

Caption: The Meyer-Schuster rearrangement degradation pathway.

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Monitoring Conjugation Reactions with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using mass spectrometry (MS) to monitor the progress of conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Which mass spectrometry technique is most suitable for monitoring my conjugation reaction?

The choice of MS technique depends on the specific information required at each stage of the conjugation process. The three primary methods are intact mass analysis, subunit analysis, and peptide mapping.[1]

  • Intact Mass Analysis: Provides the molecular weight of the entire conjugate, allowing for the determination of the drug-to-antibody ratio (DAR) distribution and the average DAR.[1] It is a rapid assessment with minimal sample preparation.[1]

  • Subunit Analysis: Involves the reduction of the antibody into its light and heavy chains, which are then analyzed by MS. This "middle-up/down" approach offers improved resolution and mass accuracy compared to intact analysis, enabling the localization of the drug to the specific chains.[1]

  • Peptide Mapping: This "bottom-up" approach involves digesting the conjugate into smaller peptides. It is used to identify the precise amino acid conjugation sites.[1]

Q2: What are the key considerations when choosing between native and denaturing MS conditions?

The stability of your conjugate dictates the choice between native and denaturing conditions.

  • Native MS: Performed under non-denaturing conditions using buffers like ammonium acetate, preserving the non-covalent interactions within the protein structure.[2] This is crucial for conjugates where the chains are held together by non-covalent forces, such as certain cysteine-linked antibody-drug conjugates (ADCs).[2][3]

  • Denaturing MS: Uses organic solvents (e.g., acetonitrile) and acids (e.g., formic or trifluoroacetic acid) to denature the protein.[2] While this can improve ionization and signal for some molecules, it can cause the dissociation of non-covalently linked subunits.[2]

Q3: How can I determine the Drug-to-Antibody Ratio (DAR) using mass spectrometry?

Intact mass analysis is the primary MS method for determining the DAR. The process involves:

  • Acquiring the mass spectrum of the conjugated sample.

  • Deconvoluting the raw data to obtain the zero-charge masses of the different species (unconjugated antibody, and antibody with 1, 2, 3, etc., drugs attached).

  • Calculating the relative abundance of each species.

  • The average DAR is then calculated based on the abundance of each drug-loaded species.[1]

For heterogeneous mixtures like lysine-conjugated ADCs, mass spectrometry is the preferred method for determining the DAR distribution.[3][4]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal

Possible Causes & Solutions

CauseRecommended Solution
Sample Concentration Too Low Ensure the sample concentration is within the optimal range for your instrument. If too dilute, you may not achieve a strong enough signal.[5]
Inefficient Ionization Optimize the ionization source parameters (e.g., electrospray voltage, gas flow, temperature).[4][5] The choice of ionization technique (e.g., ESI, MALDI) can also significantly impact signal intensity.[5]
Poor Desolvation Insufficient desolvation can lead to broad peaks and high noise.[4] Optimize source temperature and gas flows to ensure efficient removal of solvent from the analyte ions.
Instrument Not Tuned or Calibrated Regularly tune and calibrate the mass spectrometer with appropriate standards to ensure it is operating at peak performance.[5]
Clogged System Check for clogs in the LC system, spray needle, or MS interface. Irregular spray can be an indicator of a clog.[6]
Issue 2: Inaccurate Mass Measurement

Possible Causes & Solutions

CauseRecommended Solution
Incorrect Mass Calibration Perform regular mass calibration using appropriate standards to ensure accurate mass assignments.[5] It is recommended to recalibrate after every system reboot.[6]
Instrument Drift Instrument performance can drift over time. Regular maintenance and calibration are crucial to mitigate this.[5]
Presence of Unresolved Adducts Salt adducts (e.g., sodium, potassium) can lead to shifts in the measured mass. Ensure the use of MS-grade solvents and volatile buffers like ammonium acetate.
Issue 3: Broad or Split Peaks

Possible Causes & Solutions

CauseRecommended Solution
Sample or Column Contamination Ensure proper sample preparation and column maintenance to avoid contaminants that can lead to peak broadening or splitting.[5]
Suboptimal Ionization Conditions Adjusting ionization source parameters, such as gas flows, can help reduce peak broadening.[5]
Heterogeneity of the Conjugate The inherent heterogeneity of the conjugate, especially with lysine conjugations, can result in broad peaks.[3][7] Consider using higher resolution instrumentation or alternative chromatographic techniques.
On-column Degradation Some conjugates may be unstable under the chromatographic conditions. For acid-labile linkers, consider using a mobile phase with a higher pH.[2]
Issue 4: Dissociation of Non-Covalent Complexes (e.g., Cysteine-linked ADCs)

Possible Causes & Solutions

CauseRecommended Solution
Use of Denaturing Conditions The organic solvents and acidic pH used in reversed-phase chromatography can disrupt the non-covalent interactions holding the antibody chains together.[2][4]
Solution Employ native MS conditions using size-exclusion chromatography (SEC) with an MS-compatible mobile phase like ammonium acetate to maintain the intact, non-covalent structure.[2]

Experimental Protocols & Workflows

Intact Mass Analysis Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample ADC Sample Deglycosylation Optional: Deglycosylation (PNGase F) Sample->Deglycosylation To simplify spectrum LC LC Separation (e.g., SEC or RP-HPLC) Deglycosylation->LC MS Mass Spectrometry (e.g., Q-TOF or Orbitrap) LC->MS Eluent Deconvolution Deconvolution MS->Deconvolution DAR DAR Calculation Deconvolution->DAR

Caption: Workflow for intact mass analysis of antibody-drug conjugates.

Methodology for Native SEC-MS
  • Objective: To determine the molecular weight of an intact conjugate under non-denaturing conditions.[4]

  • System Requirements:

    • LC System: HPLC or UPLC system.[4]

    • Column: Size-exclusion column suitable for monoclonal antibodies.[4]

    • Mobile Phase: Volatile, MS-compatible buffer such as 100-150 mM Ammonium Acetate, pH 7.4.[4]

    • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.[4]

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.[4]

    • Inject the ADC sample. The sample will elute based on size.[4]

    • The eluent is directly introduced into the mass spectrometer.

    • Optimize ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize signal and minimize fragmentation.[4]

    • Acquire data over the appropriate m/z range for the expected charge state distribution.[4]

Troubleshooting Logic for MS Signal Issues

start No or Poor MS Signal check_spray Is the ESI spray stable? start->check_spray check_lc Check LC System: - Pressure - Clogs - Leaks check_spray->check_lc No check_sample Is sample concentration adequate? check_spray->check_sample Yes check_source Optimize Source Parameters: - Voltages - Gas Flows - Temperature check_lc->check_source end Signal Improved check_source->end concentrate Concentrate Sample check_sample->concentrate No check_instrument Check Instrument Status: - Tuning - Calibration check_sample->check_instrument Yes concentrate->end check_instrument->end

Caption: A logical workflow for troubleshooting common MS signal issues.

References

Improving efficiency of dual-payload conjugation on a single linker

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dual-Payload Conjugation Efficiency

Welcome to the technical support center for improving the efficiency of dual-payload conjugation on a single linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of dual-payload antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a dual-payload ADC approach?

Dual-payload ADCs offer several advantages over single-payload ADCs by delivering two distinct therapeutic agents to the target cell.[][2] This strategy can lead to:

  • Enhanced Therapeutic Efficacy: By combining payloads with complementary mechanisms of action, dual-payload ADCs can achieve synergistic anti-tumor effects.[2]

  • Overcoming Drug Resistance: The use of two different payloads can help to overcome resistance mechanisms that may develop against a single agent.[2][3]

  • Broadened Therapeutic Window: Optimizing the ratio and dosage of the two payloads can potentially enhance efficacy while minimizing toxicity.[2]

Q2: What are the key challenges in synthesizing dual-payload ADCs on a single linker?

The synthesis of dual-payload ADCs presents several challenges:

  • Control over Stoichiometry: Achieving a precise drug-to-antibody ratio (DAR) for each payload and the desired ratio between the two payloads is critical but can be difficult to control.[3]

  • Complexity of Manufacturing: Multi-step conjugation processes can be complex, time-consuming, and may lead to product heterogeneity.[4]

  • Product Heterogeneity: The conjugation process can result in a mixture of ADC species with varying numbers and locations of payloads, which can impact the overall efficacy and safety of the drug.

  • Payload Solubility and Aggregation: Many cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, affecting its stability, pharmacokinetics, and safety.[5][6][7][][9]

Q3: What are the different strategies for conjugating two payloads to a single linker?

Several strategies can be employed for dual-payload conjugation:

  • Sequential Conjugation: This involves the stepwise attachment of each payload to the linker. This approach allows for more control over the conjugation process but can be more time-consuming.[10]

  • One-Step Conjugation with a Pre-formed Dual-Payload Linker: This method utilizes a linker that already contains both payloads, simplifying the conjugation process to a single step.[4]

  • Orthogonal Chemistries: Using two different and non-interfering conjugation reactions (e.g., click chemistry and thiol-maleimide chemistry) allows for the specific attachment of each payload to a designated site on the linker.[3]

Q4: How does the choice of linker impact the efficiency and stability of a dual-payload ADC?

The linker plays a crucial role in the performance of a dual-payload ADC:

  • Stability: The linker must be stable in circulation to prevent premature release of the payloads, which could lead to off-target toxicity.[4]

  • Payload Release: The linker should be designed to release the payloads efficiently at the target site, often through cleavage by enzymes or in the acidic environment of the lysosome.[4]

  • Solubility: The linker can be modified, for instance with polyethylene glycol (PEG), to improve the solubility of the ADC and reduce aggregation caused by hydrophobic payloads.[5]

  • Branched or Multi-functional Linkers: These linkers provide multiple attachment points for payloads, potentially increasing the overall DAR.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during dual-payload conjugation experiments.

Issue 1: Low Conjugation Yield and/or Low Drug-to-Antibody Ratio (DAR)

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions Optimize Reaction pH: The optimal pH depends on the conjugation chemistry. For instance, lysine-based conjugations are typically performed at pH 7.5-8.5, while cysteine-based conjugations often require a pH between 6.5 and 7.5.[11] Adjust Temperature and Incubation Time: While some reactions proceed at room temperature, others may require 4°C to minimize side reactions. Insufficient reaction time can lead to incomplete conjugation.[11]
Poor Reagent Quality or Stoichiometry Verify Reagent Purity and Concentration: Use fresh, high-quality reagents. Confirm the concentration of your antibody and linker-payload solutions.[12] Optimize Molar Ratio: The molar ratio of the linker-payload to the antibody is a key determinant of the final DAR. A range of ratios should be tested to find the optimal condition.[11][13]
Interfering Buffer Components Perform Buffer Exchange: Buffer additives like Tris, glycine, or BSA can interfere with the conjugation reaction. It is essential to perform a buffer exchange to remove these components before starting the conjugation.[11]
Poor Solubility of Linker-Payload Use of Co-solvents: For hydrophobic payloads, dissolve the linker-payload in a small amount of a compatible organic co-solvent like DMSO before adding it to the reaction mixture. Be mindful that high concentrations of organic solvents can denature the antibody.[11]
Incomplete Antibody Reduction (for cysteine conjugation) Optimize Reducing Agent Concentration: The molar excess of the reducing agent (e.g., TCEP or DTT) is critical. Insufficient reduction will result in fewer available thiol groups for conjugation.[12][14] Verify Free Thiols: Use Ellman's assay to quantify the number of free thiols per antibody before proceeding with conjugation.[14]
Issue 2: ADC Aggregation

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
High Hydrophobicity of Payloads Optimize DAR: A lower DAR can reduce the surface hydrophobicity of the ADC. Incorporate Hydrophilic Linkers: The use of hydrophilic linkers, such as those containing PEG, can help to mitigate aggregation.[5]
Unfavorable Buffer Conditions Optimize Buffer pH: Maintain a buffer pH that is significantly different from the ADC's isoelectric point (pI) to ensure electrostatic repulsion between molecules.[5][7] Include Stabilizing Excipients: Screen different excipients, such as sugars (e.g., sucrose, trehalose) or surfactants, to identify those that prevent aggregation.[15]
High ADC Concentration Work at Lower Concentrations: High protein concentrations can promote aggregation. If possible, perform the conjugation and purification steps at a lower ADC concentration.
Physical Stress Minimize Agitation and Freeze-Thaw Cycles: Avoid vigorous mixing and repeated freezing and thawing of the ADC solution, as these can induce aggregation.[15]

Experimental Protocols

Protocol 1: Sequential Dual-Payload Conjugation via Thiol-Maleimide and Click Chemistry

This protocol describes a general method for conjugating two different payloads to an antibody using orthogonal chemistries.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP)

  • Maleimide-functionalized Payload 1

  • Azide-functionalized linker

  • DBCO-functionalized Payload 2

  • Reaction buffers (e.g., phosphate buffer, pH 7.2 for maleimide reaction; PBS, pH 7.4 for click chemistry)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

  • Antibody Reduction:

    • Incubate the mAb with a 10-fold molar excess of TCEP in phosphate buffer (pH 7.2) for 2 hours at 37°C to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column.

  • Conjugation of Payload 1 (Maleimide Chemistry):

    • Immediately add a 5-fold molar excess of maleimide-functionalized Payload 1 to the reduced antibody.

    • Incubate for 1 hour at room temperature.

    • Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine.

  • Attachment of Azide Linker:

    • To the ADC from the previous step, add a 10-fold molar excess of an azide-functionalized linker that can react with a different site on the antibody (e.g., an NHS-ester azide linker for lysine residues).

    • Incubate for 2 hours at room temperature.

    • Purify the ADC-Payload 1-Azide intermediate using SEC to remove unreacted linker and payload.

  • Conjugation of Payload 2 (Click Chemistry):

    • Add a 5-fold molar excess of DBCO-functionalized Payload 2 to the purified intermediate.[16]

    • Incubate for 2 hours at room temperature.[16]

    • Purify the final dual-payload ADC using SEC or HIC to remove excess Payload 2.

  • Characterization:

    • Determine the final DAR for each payload and the overall DAR using HIC and/or mass spectrometry.

    • Assess the level of aggregation using SEC.

Protocol 2: Characterization of Dual-Payload ADCs by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the DAR and assess the heterogeneity of ADCs.[17][18][19]

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0

  • Dual-payload ADC sample

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 10-15 column volumes of Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the equilibrated column.

  • Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 column volumes.

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • Species with higher DARs are more hydrophobic and will elute later at lower salt concentrations.

    • The peak area for each species can be used to calculate the relative abundance and the average DAR for each payload (if they have different hydrophobicities) and the overall average DAR.[20]

Quantitative Data Summary

The following table summarizes hypothetical characterization data for a dual-payload ADC compared to its single-payload counterparts.

Parameter Single-Payload ADC (Payload 1) Single-Payload ADC (Payload 2) Dual-Payload ADC
Average DAR (Payload 1) 3.8-2.1
Average DAR (Payload 2) -3.91.9
Overall Average DAR 3.83.94.0
% Monomer (by SEC) 98%97%95%
% Aggregates (by SEC) 2%3%5%
In Vitro Cytotoxicity (IC50) 1.2 nM5.5 nM0.5 nM

Visualizations

Experimental Workflow

G cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: First Payload Conjugation cluster_2 Step 3: Second Payload Conjugation cluster_3 Step 4: Purification & Analysis mAb Monoclonal Antibody reduced_mAb Reduced mAb mAb->reduced_mAb Reduction (TCEP) ADC1 ADC-Payload 1 reduced_mAb->ADC1 payload1 Payload 1 (e.g., Maleimide) payload1->ADC1 dual_ADC Dual-Payload ADC ADC1->dual_ADC payload2 Payload 2 (e.g., DBCO) payload2->dual_ADC purification Purification (SEC/HIC) dual_ADC->purification analysis Characterization (HIC, MS) purification->analysis

Caption: Sequential dual-payload conjugation workflow.

Troubleshooting Logic

G start Low Conjugation Efficiency check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (pH, Temp) start->check_conditions check_buffer Analyze Buffer Components start->check_buffer reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions Optimized? check_conditions->conditions_ok buffer_ok Buffer Clean? check_buffer->buffer_ok replace_reagents Replace/Re-quantify Reagents reagents_ok->replace_reagents No end Re-run Conjugation reagents_ok->end Yes adjust_conditions Adjust pH, Temp, Incubation Time conditions_ok->adjust_conditions No conditions_ok->end Yes buffer_exchange Perform Buffer Exchange buffer_ok->buffer_exchange No buffer_ok->end Yes replace_reagents->end adjust_conditions->end buffer_exchange->end

Caption: Troubleshooting low conjugation efficiency.

References

Challenges in synthesizing homogeneous ADCs with branched linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the challenges encountered during the synthesis of homogeneous antibody-drug conjugates (ADCs) using branched linkers. Find troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using branched linkers for synthesizing homogeneous ADCs?

A1: Branched linkers offer several key advantages in the construction of homogeneous ADCs:

  • Increased Drug-to-Antibody Ratio (DAR): They allow for the attachment of multiple payload molecules at a single conjugation site, enabling the creation of ADCs with higher DARs (e.g., 4, 6, or 8) than is typically achievable with linear linkers at a single site.[1][2][3][4] This can lead to enhanced ADC efficacy.[1]

  • Improved Homogeneity: Site-specific conjugation methods, often used in conjunction with branched linkers, result in a more homogeneous product with a defined DAR.[2][3][5] This contrasts with traditional stochastic conjugation methods that produce heterogeneous mixtures.[6]

  • Enhanced Physicochemical Properties: The architecture of branched linkers, particularly those incorporating hydrophilic moieties like PEG, can help to create a hydrophilic shield around the hydrophobic payload.[7] This can mitigate aggregation, a common issue with high-DAR ADCs, and improve solubility.[7]

  • Potentially Improved Pharmacokinetics: By reducing aggregation and increasing stability, branched linkers can lead to a longer plasma half-life and reduced clearance rates compared to ADCs with linear linkers, especially at higher DARs.[7]

Q2: What are the most common challenges encountered when synthesizing homogeneous ADCs with branched linkers?

A2: Researchers may face several challenges during the synthesis of these complex biomolecules:

  • ADC Aggregation: A significant challenge is the tendency for ADCs to aggregate, particularly with hydrophobic payloads and at high DARs.[7][8] The localized increase in hydrophobicity on the antibody surface due to the branched linker and multiple payloads can promote the formation of aggregates.[2][9]

  • Reduced In Vitro Potency: The steric hindrance introduced by the bulky branched linker structure can sometimes impede the efficient cleavage of the linker by lysosomal enzymes, potentially leading to lower in vitro cytotoxicity compared to ADCs with shorter, linear linkers.[2][3][7]

  • Incomplete Conjugation: Achieving complete and efficient conjugation of the branched linker to the antibody and subsequent payload attachment can be difficult. This can result in a heterogeneous mixture containing unconjugated antibody or partially conjugated species, which can reduce the overall efficacy of the ADC.[2]

  • Analytical Characterization Complexity: The structural complexity of ADCs with branched linkers necessitates the use of advanced and robust analytical techniques to accurately determine critical quality attributes such as DAR, purity, and aggregation levels.[5][10][11][12]

Q3: How does the length of a branched linker impact the properties of an ADC?

A3: The length of the branched linker is a critical parameter that can significantly influence the biological activity of an ADC. Studies have shown that a linker that is too short can lead to steric hindrance, which may reduce the rate of enzymatic cleavage of the payload-containing fragment within the lysosome.[2][3] This can result in a substantial decrease in cytotoxic activity. Conversely, a longer branched linker can alleviate this steric hindrance, leading to more efficient payload release and higher potency.[2][3] For example, one study found that a homogeneous DAR 6 ADC with a "long" branched linker was as active as its heterogeneous counterpart, while a similar ADC with a "short" linker was an order of magnitude less potent.[2][3]

Q4: What are some common site-specific conjugation strategies used with branched linkers?

A4: Several site-specific conjugation methods are employed to synthesize homogeneous ADCs with branched linkers:

  • Enzymatic Conjugation: Microbial transglutaminase (MTGase) is a widely used enzyme that can selectively catalyze the formation of an isopeptide bond between a primary amine on the linker and the glutamine residue at position 295 (Q295) of the antibody's heavy chain, after removal of the N-glycans.[1][2][3][13][14] This allows for the introduction of two branched linkers per antibody molecule in a site-specific manner.

  • Engineered Cysteines: This approach involves genetically engineering cysteine residues at specific sites on the antibody surface.[5][15] These engineered cysteines provide reactive thiol groups for conjugation with maleimide-functionalized branched linkers.

  • Unnatural Amino Acids: Antibodies can be engineered to incorporate unnatural amino acids with unique reactive handles.[5] These handles allow for bioorthogonal conjugation reactions to attach the branched linker, ensuring high site-specificity.

Troubleshooting Guides

Guide 1: ADC Aggregation

Problem: High levels of aggregation observed during or after the synthesis of a homogeneous ADC with a branched linker.

Potential Cause Troubleshooting Strategy
High Hydrophobicity - Select more hydrophilic branched linkers or payloads if possible.[8] - Incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design to create a hydrophilic shield.[7]
Inconsistent Drug-to-Antibody Ratio (DAR) - Utilize site-specific conjugation methods to produce a more homogeneous ADC with a defined DAR, which can improve stability.[8]
Suboptimal Buffer Conditions - Screen different buffer conditions, including pH and the use of excipients, to identify a formulation that minimizes aggregation.[8]
Inefficient Purification - Optimize the purification process (e.g., size exclusion chromatography) to effectively remove aggregates.
Guide 2: Low In Vitro Cytotoxicity

Problem: The synthesized homogeneous ADC with a branched linker shows lower than expected potency in cell-based assays.

Potential Cause Troubleshooting Strategy
Inefficient Linker Cleavage - The branched linker may be too short, causing steric hindrance that prevents efficient enzymatic cleavage.[2][3] - Synthesize and test an ADC with a longer branched linker to improve enzyme access.[2][3] - Verify that the target cells express sufficient levels of the enzyme required for linker cleavage (e.g., cathepsin B for valine-citrulline linkers).[8]
Poor Antibody Binding - Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen using methods like ELISA or flow cytometry.[8]
Inefficient ADC Internalization - Assess whether the ADC is being effectively internalized by the target cells. This can be evaluated using fluorescently labeled ADCs and techniques such as confocal microscopy or flow cytometry.[8]
Payload Inactivity - Ensure that the payload retains its cytotoxic activity after conjugation and release.

Data Summary

Table 1: Impact of Branched Linker Length on ADC Cytotoxicity

ADC DescriptionLinker TypeDARIC50 (nM)Reference
Homogeneous Trastuzumab-MMAEShort Branched6~10[2][3]
Homogeneous Trastuzumab-MMAELong Branched (with PEG4)6~1[2][3]
Heterogeneous Trastuzumab-MMAELinear (Thiol-Maleimide)~6~1[2][3]
Homogeneous Trastuzumab-MMAELinear2~5[2][3]

Note: IC50 values are approximate and intended for comparative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: MTGase-Mediated Conjugation of a Branched Linker to a Deglycosylated Antibody

This protocol describes a two-step process for the synthesis of a homogeneous DAR 6 ADC, involving enzymatic conjugation of a branched amino-triazide linker followed by a bioorthogonal click chemistry reaction with the payload.[2][3]

Materials:

  • Deglycosylated antibody (e.g., trastuzumab)

  • Branched amino-triazide linker

  • Microbial transglutaminase (MTGase)

  • DBCO-functionalized linker-payload construct (e.g., DBCO-PEG4-ValCit-PABC-MMAE)

  • Reaction buffers (e.g., sodium phosphate buffer)

  • Purification columns (e.g., size exclusion chromatography)

Procedure:

  • Enzymatic Ligation:

    • Dissolve the deglycosylated antibody and the branched amino-triazide linker in a suitable reaction buffer.

    • Add MTGase to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified duration to allow for the enzymatic conjugation of the linker to the Q295 residue of the antibody.

    • Monitor the reaction progress using techniques such as SDS-PAGE or mass spectrometry.

  • Purification of the Azido-Modified Antibody:

    • Once the enzymatic reaction is complete, purify the azido-modified antibody from the reaction mixture to remove excess linker and enzyme. Size exclusion chromatography is a commonly used method for this purpose.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • To the purified azido-modified antibody, add the DBCO-functionalized linker-payload construct.

    • Allow the click chemistry reaction to proceed at room temperature.

    • Monitor the reaction to ensure complete conjugation of the payload.

  • Final Purification:

    • Purify the final ADC product to remove any unreacted linker-payload and other impurities.

    • Characterize the purified ADC for DAR, purity, and aggregation using appropriate analytical methods.

Visualizations

experimental_workflow cluster_step1 Step 1: Enzymatic Ligation cluster_step2 Step 2: Purification cluster_step3 Step 3: SPAAC Reaction cluster_step4 Step 4: Final Product deglyco_mAb Deglycosylated Antibody reaction1 Incubation deglyco_mAb->reaction1 branched_linker Branched Amino-Triazide Linker branched_linker->reaction1 mtgase MTGase mtgase->reaction1 purification1 Size Exclusion Chromatography reaction1->purification1 azido_mAb Azido-Modified Antibody reaction2 Click Chemistry azido_mAb->reaction2 purification1->azido_mAb dbco_payload DBCO-Payload dbco_payload->reaction2 purification2 Final Purification reaction2->purification2 final_adc Homogeneous DAR 6 ADC purification2->final_adc

Caption: Workflow for the synthesis of a homogeneous ADC with a branched linker.

logical_relationship cluster_challenges Challenges in Synthesis cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions aggregation ADC Aggregation hydrophilic_linkers Use Hydrophilic Linkers aggregation->hydrophilic_linkers low_potency Low In Vitro Potency longer_linkers Increase Linker Length low_potency->longer_linkers incomplete_conjugation Incomplete Conjugation optimize_conditions Optimize Reaction Conditions incomplete_conjugation->optimize_conditions hydrophobicity High Payload Hydrophobicity hydrophobicity->aggregation steric_hindrance Linker Steric Hindrance steric_hindrance->low_potency reaction_kinetics Suboptimal Reaction Kinetics reaction_kinetics->incomplete_conjugation

Caption: Troubleshooting logic for common ADC synthesis challenges.

References

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and reactivity of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl).

Storage Conditions Summary

ParameterRecommendationRationale
Form Solid (Powder)Supplied as a solid for long-term stability.
Temperature Store at -20°C for long-term storage.[1] For short-term use, 2-8°C is acceptable.Minimizes degradation and preserves the integrity of the t-Boc and propargyl groups.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).Protects against moisture and atmospheric oxygen, which can compromise the compound.
Light Protect from light.Avoids potential photo-degradation of the molecule.
Solutions For solutions in solvent, store at -80°C for up to one year.[1]Ensures stability of the compound when in solution for extended periods.

Handling Guidelines

  • When received, the compound is typically shipped at ambient temperature.[1]

  • Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture, which can affect the stability of the compound.

  • Handle the compound in a clean, dry environment.

  • For creating stock solutions, use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Troubleshooting Guides

t-Boc Deprotection

The removal of the t-Boc protecting group is a critical step to expose the reactive aminooxy group. This is typically achieved using a strong acid like trifluoroacetic acid (TFA).

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Deprotection 1. Insufficient acid concentration or strength.2. Short reaction time.3. Low reaction temperature.4. Steric hindrance.1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM).2. Extend the reaction time and monitor progress using TLC or LC-MS.3. Allow the reaction to proceed at room temperature.4. If issues persist, consider a stronger acid system like 4M HCl in dioxane.
Side Product Formation 1. Acid-sensitive functional groups on the substrate.2. Cationic side reactions with the tert-butyl cation.1. Use a scavenger, such as triisopropylsilane (TIS), to quench the tert-butyl cation.2. Perform the reaction at a lower temperature (e.g., 0°C) to minimize side reactions.
Difficulty in Isolating the Product Residual acid (TFA) can make the product difficult to handle.After removing the solvent and excess TFA, co-evaporate the residue with toluene multiple times to remove trace amounts of acid. Neutralize the residue with a mild base if necessary for subsequent steps.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The two propargyl groups react with azide-containing molecules via CuAAC, a form of "click chemistry."

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Oxidation of the Cu(I) catalyst to the inactive Cu(II) state.2. Impurities in reagents or solvents that inhibit the catalyst.3. Low concentration of reactants.1. Use a reducing agent, such as sodium ascorbate, to regenerate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).2. Ensure all reagents and solvents are of high purity. Degas solvents to remove oxygen.3. Increase the concentration of reactants if possible.
Poor Reproducibility Inconsistent preparation of the catalyst.Prepare fresh catalyst and reducing agent solutions for each experiment.
Precipitation during Reaction The compound or the resulting conjugate may have limited solubility in the reaction buffer.Add a co-solvent such as DMSO or DMF to improve solubility. Ensure the pH of the reaction mixture is optimal for both the reaction and the solubility of the components.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)?

A1: This compound is soluble in a variety of organic solvents.[2][3] For bioconjugation applications, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used to prepare stock solutions.[2] It is also soluble in Dichloromethane (DCM) and water.[2][3]

Q2: How can I monitor the progress of the t-Boc deprotection reaction?

A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On TLC, the deprotected product will be more polar and thus have a lower Rf value than the starting material. LC-MS can be used to observe the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.

Q3: What are the optimal pH conditions for the reaction of the deprotected aminooxy group with an aldehyde or ketone?

A3: The formation of an oxime bond between the aminooxy group and an aldehyde or ketone is typically most efficient under mildly acidic conditions, with a pH range of 4.5 to 5.5 being optimal.[2]

Q4: Can I perform the t-Boc deprotection and the CuAAC reaction in a one-pot synthesis?

A4: A one-pot synthesis is generally not recommended. The acidic conditions required for t-Boc deprotection are incompatible with the copper catalyst used in the CuAAC reaction. It is best to perform the deprotection first, isolate the intermediate, and then proceed with the click chemistry step.

Q5: What is the shelf-life of this compound?

A5: When stored as a powder at -20°C, the shelf-life is reported to be up to 3 years.[1] When in solution at -80°C, it is stable for up to 1 year.[1] However, it is always best to refer to the certificate of analysis provided by the supplier for specific lot stability information.

Experimental Protocols

Protocol 1: t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to yield the free aminooxy functionality.

  • Dissolution: Dissolve N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) in anhydrous Dichloromethane (DCM) to a concentration of 10-20 mg/mL in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add an equal volume of Trifluoroacetic Acid (TFA) to the solution while stirring. The final TFA concentration will be approximately 50%.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.

    • The resulting product is the TFA salt of the deprotected compound and can be used directly in the next step or further purified.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for the "click" reaction between the propargyl groups and an azide-containing molecule.

  • Reagent Preparation:

    • Dissolve the deprotected N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) intermediate and the azide-containing molecule in a suitable solvent system (e.g., a mixture of an aqueous buffer and an organic co-solvent like DMSO or DMF).

    • Prepare fresh stock solutions of the catalyst components: Copper (II) Sulfate (CuSO₄) and Sodium Ascorbate.

  • Reaction Setup:

    • To the solution containing the alkyne and azide, add the CuSO₄ solution to a final concentration of approximately 0.1-0.25 molar equivalents relative to the alkyne.

    • Add the Sodium Ascorbate solution to a final concentration of 1-5 molar equivalents relative to the alkyne.

  • Reaction: Stir the reaction mixture at room temperature for 4 to 24 hours. The reaction is typically protected from light.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the triazole product.

  • Purification: Once the reaction is complete, the final conjugate can be purified using techniques such as reverse-phase HPLC or size-exclusion chromatography.

Visualizations

experimental_workflow General Experimental Workflow storage Storage (-20°C, inert atmosphere) dissolution Dissolution (Anhydrous DCM) storage->dissolution deprotection t-Boc Deprotection (TFA, 0°C to RT) dissolution->deprotection workup Work-up (Evaporation, Toluene co-evaporation) deprotection->workup cuaac CuAAC Reaction (CuSO4, NaAsc, RT) workup->cuaac purification Purification (HPLC) cuaac->purification final_product Final Conjugate purification->final_product

Caption: General experimental workflow for using the linker.

troubleshooting_deprotection Troubleshooting: t-Boc Deprotection start Incomplete Deprotection? increase_tfa Increase TFA concentration start->increase_tfa Yes side_products Side Products Observed? start->side_products No extend_time Extend reaction time increase_tfa->extend_time stronger_acid Use stronger acid (e.g., 4M HCl/dioxane) extend_time->stronger_acid stronger_acid->side_products add_scavenger Add scavenger (TIS) side_products->add_scavenger Yes success Successful Deprotection side_products->success No lower_temp Lower reaction temperature (0°C) add_scavenger->lower_temp lower_temp->success

Caption: Troubleshooting flowchart for t-Boc deprotection.

References

Validation & Comparative

NMR analysis of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) structure

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the NMR Analysis of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) for Advanced Drug Development

For researchers, scientists, and drug development professionals engaged in the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs), a rigorous structural confirmation of bifunctional linkers is essential. This guide provides an in-depth comparison of the expected Nuclear Magnetic Resonance (NMR) spectral data for the branched linker, N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), against a common linear alternative, Boc-NH-PEG12-propargyl. This document outlines detailed experimental protocols and presents data in a clear, comparative format to ensure accurate identification and quality assessment of these critical reagents.

Comparative NMR Data Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of complex molecules like PEGylated linkers. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) and compare it with the data for a related linear linker, Boc-NH-PEG12-propargyl. These predictions are based on established chemical shift ranges for the constituent functional groups.[1]

Table 1: Comparative ¹H NMR Data (Predicted, 400 MHz, CDCl₃)

Functional GroupProton AssignmentN-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) (Predicted δ, ppm)Boc-NH-PEG12-propargyl (Typical δ, ppm)[1]
Boc Group-C(CH₃)₃~1.44 (s, 9H)1.44 (s, 9H)
Propargyl Group-C≡CH~2.41 (t, 2H)~2.41 (t, 1H)
Propargyl Group-CH₂-C≡~4.18 (d, 4H)~4.18 (d, 2H)
PEG Backbone-O-CH₂-CH₂-O-~3.64 (m, ~32H)~3.64 (s, ~48H)
Aminooxy Linkage-O-N-CH₂-~3.8 - 4.0 (m, 2H)N/A
Amine Linkage-CH₂-NH-BocN/A~3.32 (q, 2H)

Table 2: Comparative ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

Functional GroupCarbon AssignmentN-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) (Predicted δ, ppm)Boc-NH-PEG12-propargyl (Typical δ, ppm)[1]
Boc Group-C(CH₃)₃~28.328.3
Boc Group-(CH₃)₃C-O-~81.579.2
Propargyl Group-C≡CH~74.874.8
Propargyl Group-C≡CH~77.477.4
Propargyl Group-CH₂-C≡~58.558.5
PEG Backbone-O-CH₂-CH₂-O-~70.570.5
Aminooxy Linkage-O-N-CH₂-~70-72N/A
Amine Linkage-CH₂-NH-BocN/A40.2

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.[1]

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the PEG linker and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Depending on solubility, other deuterated solvents like DMSO-d₆ or D₂O can be utilized.[1] For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

  • Transfer: Transfer the solution to a 5 mm NMR tube, ensuring a minimum sample height of 4 cm.

NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution, especially for the complex PEG backbone signals.[1]

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 16-64 scans are generally sufficient.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate.[1]

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used.

    • Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans are often necessary to achieve a good signal-to-noise ratio.[1]

Visualizing the NMR Analysis Workflow

The logical flow from sample preparation to structural confirmation can be visualized as follows:

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structural Confirmation weigh Weigh 5-10 mg of Linker dissolve Dissolve in 0.6-0.7 mL CDCl3 weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process integrate Integrate 1H Signals process->integrate assign Assign Chemical Shifts integrate->assign compare Compare with Expected Structure assign->compare confirm Confirm Identity and Purity compare->confirm

Caption: Workflow for the NMR analysis of PEG linkers.

By following these protocols and comparative data, researchers can confidently verify the structure and purity of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), ensuring the integrity of their subsequent bioconjugation reactions for the development of novel therapeutics.

References

Comparing N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) vs linear bifunctional linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's architecture significantly influences the stability, pharmacokinetics, and efficacy of the final product. This guide provides an objective comparison between a branched, multi-functional linker, N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), and traditional linear bifunctional linkers, with a focus on their application in ADC development.

Introduction to Linker Architectures

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a branched linker featuring a central core from which multiple polyethylene glycol (PEG) arms extend.[1] This specific molecule possesses three functional groups: a t-Boc protected aminooxy group for conjugation to carbonyls (aldehydes or ketones) and two propargyl groups for click chemistry reactions with azide-modified molecules.[1][2] This trifunctional nature allows for the attachment of multiple payloads to a single conjugation site.[1][2]

Linear bifunctional linkers , in contrast, consist of a single, unbranched chain with a reactive group at each end.[1][3] These linkers connect one payload molecule to one conjugation site on a biomolecule.[4]

The fundamental difference in their structural architecture has profound implications for the properties and performance of the resulting bioconjugate.[3]

Performance Comparison: Branched vs. Linear Linkers

The decision between a branched and a linear linker should be based on the specific requirements of the bioconjugate and the desired therapeutic outcome. While direct comparative data for N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is not extensively published, the following tables summarize key quantitative data from studies comparing ADCs constructed with branched versus linear PEG linkers.

Data Presentation

Table 1: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Linker Architectures against HER2-positive SK-BR-3 cells [1]

Linker ArchitectureIC50 (ng/mL)
"Short" Branched Linker100
"Long" Branched Linker10
Heterogeneous (Thiol-Maleimide)10
Homogeneous DAR 2 (Linear Linker)30

Data extracted from a study highlighting that the length of the branched linker is a critical factor, with a longer branched linker demonstrating significantly better cytotoxicity.[1][5]

Table 2: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice [1]

Linker ConfigurationClearance Rate (mL/day/kg)Cmax (µg/mL)AUC (µg*day/mL)
Pendant (Branched) PEGLowerHigherHigher
Linear PEGHigherLowerLower

This data indicates that a branched PEG configuration can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics, especially for highly loaded ADCs.[1][2][6]

Key Differences at a Glance

FeatureN-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) (Branched)Linear Bifunctional Linkers
Structure Multiple PEG arms extending from a central core.[1]A single, unbranched chain of ethylene glycol units.[1]
Drug-to-Antibody Ratio (DAR) Can achieve higher DAR (e.g., up to 8 or more) by attaching multiple payloads to a single conjugation site.[1][7]Typically lower, as increasing the number of linear linkers can lead to ADC aggregation.[1]
Hydrodynamic Radius Larger hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life.[1][2]Smaller for a given molecular weight compared to branched counterparts.[1]
Pharmacokinetics (PK) Often exhibit superior PK profiles with slower clearance rates and higher plasma concentrations over time.[1][6]Generally shorter half-life compared to branched PEG ADCs of similar molecular weight.[1]
Steric Hindrance Increased steric hindrance can sometimes negatively impact binding affinity and payload release.[1][2]Less steric hindrance, which may allow for more efficient enzymatic cleavage of the linker.[1]
Solubility & Aggregation More effectively masks the hydrophobicity of multiple payloads, reducing the tendency for aggregation even at high DARs.[1]Improves solubility of hydrophobic payloads, but high DAR can still lead to aggregation.[1]

Mandatory Visualization

ADC_MOA ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. Target Interaction Apoptosis Apoptosis (Cell Death) DNA->Apoptosis 6. Induction of Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

experimental_workflow cluster_synthesis ADC Synthesis cluster_characterization Physicochemical Characterization cluster_functional Functional Evaluation Ab_prep Antibody Preparation Conjugation Conjugation Reaction Ab_prep->Conjugation Linker_Payload_prep Linker-Payload Preparation Linker_Payload_prep->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification DAR_analysis DAR Analysis (HIC-HPLC, MS) Purification->DAR_analysis Stability_assay Stability Assay (Plasma Incubation) Purification->Stability_assay Cytotoxicity_assay In Vitro Cytotoxicity Assay Purification->Cytotoxicity_assay PK_study In Vivo Pharmacokinetic Study Purification->PK_study

Caption: Experimental workflow for ADC synthesis and evaluation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings when comparing different linker technologies.

Protocol 1: Synthesis of a Site-Specific ADC using an Aminooxy-Propargyl Branched Linker

This protocol describes a two-step conjugation strategy for a branched linker like N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl).

A. Antibody Glycan Oxidation to Generate Aldehyde Groups [8]

  • Buffer Exchange: Exchange the antibody into an appropriate reaction buffer (e.g., PBS, pH 7.4).

  • Oxidation: Treat the antibody with sodium periodate (NaIO₄) to oxidize the carbohydrate moieties and generate aldehyde groups.

  • Quenching: Quench the reaction with ethylene glycol.

  • Purification: Remove excess reagents by buffer exchange.

B. Oxime Ligation with the Branched Linker [8]

  • Deprotection: If using the t-Boc protected linker, deprotect the aminooxy group under acidic conditions.

  • Ligation: React the aldehyde-containing antibody with an excess of the deprotected aminooxy-PEG-bis(propargyl) linker. The reaction is typically performed at a slightly acidic to neutral pH (6.0-7.0).

  • Purification: Purify the antibody-linker conjugate using size-exclusion chromatography (SEC).

C. Click Chemistry for Payload Attachment [8]

  • Reaction Setup: Combine the antibody-linker conjugate with an azide-modified cytotoxic payload.

  • Catalysis: Initiate the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by adding a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate).

  • Incubation: Incubate the reaction mixture at room temperature, protected from light.

  • Purification: Purify the final ADC using methods such as SEC or hydrophobic interaction chromatography (HIC) to remove unreacted payload and catalyst.

Protocol 2: Characterization of ADCs

A. Drug-to-Antibody Ratio (DAR) Determination [9]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for determining the DAR distribution. The retention time on the column correlates with the hydrophobicity of the ADC, which increases with the number of conjugated drug-linker molecules.

  • Mass Spectrometry (MS): LC-MS can be used to determine the precise mass of the intact ADC and its subunits (light and heavy chains), allowing for the calculation of the average DAR and the identification of different drug-loaded species.

B. In Vitro Cytotoxicity Assay [10]

  • Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates.

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.

  • Incubation: Incubate the plates for a defined period (e.g., 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) for each compound.

C. Pharmacokinetic (PK) Analysis in Mice [1]

  • Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of mice.

  • Blood Sampling: Collect blood samples at various time points post-injection.

  • Plasma Isolation: Isolate plasma from the blood samples.

  • Quantification: Quantify the concentration of the ADC in the plasma samples using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS.

  • Parameter Calculation: Calculate key PK parameters, including clearance, half-life, and area under the curve (AUC).

Conclusion

The choice between a branched linker like N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) and a linear bifunctional linker is a critical decision in the design of bioconjugates. Branched linkers offer the potential for higher drug loading while maintaining favorable physicochemical properties, which can translate to improved pharmacokinetic profiles and enhanced efficacy.[1][2] However, the increased steric bulk of branched architectures may necessitate careful optimization to avoid compromising antigen binding and payload release.[1] Linear linkers, while potentially limiting in terms of drug loading, may offer more straightforward synthesis and less steric hindrance.[1] Ultimately, the optimal linker architecture is context-dependent and should be determined through empirical testing, taking into account the specific antibody, payload, and desired therapeutic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of the most appropriate linker for a given application.

References

A Comparative Guide to the Stability of Oxime, Hydrazone, and Maleimide Linkages in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical design feature that dictates the performance, efficacy, and safety of bioconjugates.[1][2] An ideal linker must be stable enough to endure systemic circulation and prevent the premature release of its payload, yet allow for cleavage under specific conditions at a target site.[1] This guide provides an objective comparison of the stability of oxime linkages against two other commonly used alternatives, hydrazones and maleimides, supported by experimental data.

Comparative Stability Analysis

The stability of a covalent bond in a biological context is primarily determined by its susceptibility to hydrolysis under physiological conditions (pH 7.4) and within various cellular compartments, such as the acidic environments of endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0).[3][4][5]

Oxime Linkage

Formed by the condensation of an aminooxy group with an aldehyde or ketone, the oxime linkage is renowned for its favorable stability profile.[1] Generally, oximes show significantly greater hydrolytic stability compared to hydrazones, particularly at physiological pH.[1][6][7] This stability is attributed to the electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen, thereby hindering the protonation step that initiates hydrolysis.[1][6]

However, the stability of oxime bonds is not absolute and can be influenced by pH. They are most stable at neutral to slightly acidic pH but are susceptible to acid-catalyzed hydrolysis.[1] This pH-dependent stability can be advantageous for drug delivery applications, where the acidic microenvironment of tumors or endosomes can trigger payload release.[1]

Hydrazone Linkage

Hydrazone linkages are formed from a hydrazine and a carbonyl group and are well-known for their pH-sensitive nature.[1][4] They are generally stable at the physiological pH of blood (~7.4) but undergo hydrolysis in acidic environments, making them useful for targeted drug release in tumors or within cellular compartments like endosomes and lysosomes.[1][4][8] However, they are significantly less stable than oximes.[1][6] The stability of hydrazone linkages is also influenced by the structure of their precursors; for instance, hydrazones derived from aromatic aldehydes are more stable than those from aliphatic aldehydes.[4][9][10]

Maleimide Linkage

The reaction between a maleimide and a thiol group on a protein (such as from a cysteine residue) forms a thioether bond.[1][2] While this Michael addition reaction is rapid and specific, the resulting thiosuccinimide adduct can be unstable.[2] The primary mechanism of instability is the retro-Michael reaction, a reversal of the initial conjugation, which can lead to the dissociation of the thiol from the maleimide.[2] In a biological environment rich in thiols like glutathione, this can result in "thiol exchange," where the payload is transferred from the intended biomolecule to other molecules, leading to off-target effects and reduced efficacy.[2] The stability of the maleimide-thiol linkage can be enhanced by hydrolysis of the succinimide ring, which forms a stable, ring-opened succinamic acid thioether that is no longer susceptible to the retro-Michael reaction.[2][11]

Quantitative Data on Linker Stability

The hydrolytic stability of a covalent bond is a key factor for its in vivo applications.[1] The following table summarizes available quantitative data on the stability of oxime, hydrazone, and maleimide linkages. It is important to note that direct comparisons under identical experimental conditions are not always available in the literature, so the context of each study should be considered.

Linkage TypeConditionHalf-life (t½) or Relative RateReference
Oxime pD 7.0Hydrolysis rate constant is ~600-fold lower than methylhydrazone, ~300-fold lower than acetylhydrazone, and ~160-fold lower than semicarbazone.[6][12][13] Hydrolysis at pD > 7.0 was too slow to be measured.[6][12]Kalia and Raines (2008)[6][7][12]
Hydrazone pD 7.0Half-life is significantly shorter than for oximes under the same conditions.[6][12] The hydrolysis rate is pH-dependent, increasing at lower pH.[14]Kalia and Raines (2008)[6][7][12]
Maleimide-Thiol Human PlasmaSusceptible to retro-Michael reaction, leading to payload exchange. Stability is variable and can be enhanced by succinimide ring hydrolysis.[1][2]Various ADC literature[1]
MethylhydrazonepD 7.0Relative hydrolysis rate is ~600-fold faster than oxime.[6][12][13]Kalia and Raines (2008)[6][7][12]
AcetylhydrazonepD 7.0Relative hydrolysis rate is ~300-fold faster than oxime.[6][12][13]Kalia and Raines (2008)[6][7][12]
SemicarbazonepD 7.0Relative hydrolysis rate is ~160-fold faster than oxime.[6][12][13]Kalia and Raines (2008)[6][7][15][12]

Experimental Protocols

The determination of covalent bond stability is crucial for the development of robust bioconjugates.[3] The following are detailed methodologies for key experiments.

Protocol 1: Monitoring Hydrolytic Stability by HPLC

This protocol is a general method for determining the hydrolytic stability of a linker at different pH values.[10]

Objective: To quantify the degradation of a bioconjugate over time and determine its half-life at various pH levels.

Materials:

  • Lyophilized bioconjugate

  • Buffers at various pH values (e.g., pH 5.0, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reverse-phase C18)

  • Incubator

Procedure:

  • Sample Preparation: Dissolve the bioconjugate in each of the pH buffers to a known concentration.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.

  • HPLC Analysis: Analyze the aliquots by HPLC to separate the intact bioconjugate from its hydrolysis products.

  • Data Analysis:

    • Integrate the peak area of the intact bioconjugate at each time point.

    • Calculate the percentage of intact bioconjugate remaining relative to the amount at t=0.

    • Plot the percentage of intact bioconjugate versus time to determine the stability profile and calculate the half-life (t½) at each pH.[3]

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a general procedure for determining the stability of a bioconjugate in plasma.[6]

Objective: To quantify the degradation of a bioconjugate in plasma over time.

Materials:

  • Bioconjugate of interest

  • Plasma from a relevant species (e.g., human, mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analysis method (e.g., LC-MS, ELISA)[5]

Procedure:

  • Incubation: Dilute the bioconjugate to a final concentration (e.g., 100 µg/mL) in plasma.[5]

  • Time Points: Incubate the samples at 37°C and collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).[5]

  • Sample Processing: Process the plasma samples to isolate the bioconjugate. This may involve affinity capture for antibody-drug conjugates.[5]

  • Analysis: Analyze the samples using a suitable method to quantify the amount of intact bioconjugate. For ADCs, LC-MS can be used to determine the average drug-to-antibody ratio (DAR) over time.[5]

  • Data Analysis: Plot the amount of intact bioconjugate or the average DAR as a function of time to determine the rate of degradation or drug loss.[5]

Visualizations

The following diagrams illustrate the chemical structures of the linkages and a decision-making workflow.

G Chemical Structures of Linkages cluster_oxime Oxime Linkage cluster_hydrazone Hydrazone Linkage cluster_maleimide Maleimide-Thiol Adduct O R1-C(R2)=N-O-R3 H R1-C(R2)=N-NH-R3 M R-S-Succinimidyl-Linker

Caption: Chemical structures of oxime, hydrazone, and maleimide linkages.

G start Start: Assess Linker Stability phys_ph Condition: Physiological pH (7.4) start->phys_ph acidic_ph Condition: Acidic pH (4.5-6.0) start->acidic_ph thiols Condition: Presence of Thiols (e.g., Glutathione) phys_ph->thiols Maleimide Linkage oxime_stable Oxime: Highly Stable phys_ph->oxime_stable High Stability hydrazone_stable Hydrazone: Moderately Stable phys_ph->hydrazone_stable Moderate Stability oxime_cleavable Oxime: Cleavable acidic_ph->oxime_cleavable hydrazone_cleavable Hydrazone: Highly Cleavable acidic_ph->hydrazone_cleavable maleimide_acid_stable Maleimide: Stable acidic_ph->maleimide_acid_stable maleimide_stable Maleimide: Stable (after ring hydrolysis) thiols->maleimide_stable No (or after hydrolysis) maleimide_unstable Maleimide: Unstable (Retro-Michael Reaction) thiols->maleimide_unstable Yes

Caption: Comparative stability workflow of different linkages.

G start Start: Select a Linker req_stability High stability in circulation required? start->req_stability req_cleavage Acid-triggered payload release needed? req_stability->req_cleavage Yes reconsider_maleimide Reconsider Maleimide or use next-gen versions req_stability->reconsider_maleimide No (if payload exchange is a concern) use_oxime Use Oxime Linkage req_cleavage->use_oxime Yes (slower, more controlled release) use_hydrazone Use Hydrazone Linkage req_cleavage->use_hydrazone Yes (fast release) use_maleimide Use Maleimide Linkage (with stabilization) req_cleavage->use_maleimide No

Caption: Decision tree for linker selection based on stability.

References

Bridging the Gap: How PEG Linker Length Governs PROTAC Ternary Complex Formation and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals on the critical role of polyethylene glycol (PEG) linker length in the design and function of Proteolysis Targeting Chimeras (PROTACs). This guide synthesizes experimental data to illustrate how linker modifications can profoundly impact the formation of the crucial ternary complex, ultimately dictating the potency and selectivity of target protein degradation.

The linker component of a PROTAC, far from being a passive spacer, is a critical determinant of its biological activity.[1] It bridges the target protein of interest (POI) and an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2][3] This complex is the essential prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[4] Among the various linker chemistries, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and synthetically tunable length.[5]

The length of the PEG linker directly influences the stability and geometry of the ternary complex.[6] A linker that is too short can lead to steric hindrance, preventing the formation of a stable complex.[3][7] Conversely, an excessively long and flexible linker might result in a non-productive complex where the lysine residues on the target protein are not optimally positioned for ubiquitination.[2][8] Therefore, the systematic optimization of linker length is a cornerstone of rational PROTAC design.[9]

Quantitative Comparison of PROTACs with Varying PEG Linker Lengths

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5][10] The following tables summarize quantitative data from studies investigating the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

Data sourced from a study by Zorba et al. illustrates that for the BTK-CRBN system, longer PEG linkers generally lead to more potent degradation, suggesting they help overcome steric clashes and promote a productive ternary complex.[2]

PROTACLinker CompositionDC50 (nM)Dmax (%)
BTK Degrader 12 PEG units>1000<20
BTK Degrader 24 PEG units5085
BTK Degrader 36 PEG units10>95
BTK Degrader 48 PEG units5>95
BTK Degrader 512 PEG units8>95

Table 2: Influence of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

A foundational study by Cyrus et al. demonstrated the critical importance of linker length in the degradation of ERα. A subtle increase in linker length resulted in a significant improvement in degradation potency.[11]

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
ERα Degrader 11250060
ERα Degrader 2165090

Table 3: Linker Length-Dependent Selectivity of Lapatinib-Based PROTACs

Work by Burslem et al. highlighted that minor changes in linker length can impart selectivity for protein degradation between highly homologous proteins. By extending the linker by a single ethylene glycol unit, the resulting PROTAC selectively degraded EGFR while sparing HER2.[2]

PROTACLinker ModificationEGFR DegradationHER2 Degradation
Lapatinib PROTAC 1nYesYes
Lapatinib PROTAC 2n+1 EG unitYesNo

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows in PROTAC development.

G cluster_PROTAC PROTAC Action Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Linker-mediated proximity PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation G cluster_workflow PROTAC Linker Optimization Workflow Design Design & Synthesize PROTAC Library (varying PEG lengths) Ternary_Assay Ternary Complex Formation Assays (SPR, ITC, FRET) Design->Ternary_Assay Cellular_Assay Cellular Degradation Assays (Western Blot, HiBiT) Design->Cellular_Assay SAR Structure-Activity Relationship (SAR) Analysis Ternary_Assay->SAR Cellular_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Beyond the Propargyl Group: A Comparative Guide to Advanced Click Chemistry Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is a cornerstone of innovation. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) utilizing propargyl groups has been a workhorse in the field, the demand for faster, catalyst-free, and more biocompatible alternatives has driven the development of next-generation click chemistry reagents. This guide provides an objective comparison of the leading alternatives to propargyl-based bioconjugation, with a focus on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions, supported by quantitative data and detailed experimental protocols.

The limitations of copper catalysis in living systems, namely its cytotoxicity, have spurred the adoption of bioorthogonal reactions that proceed without the need for a metal catalyst.[1][2] This has led to the prominence of SPAAC and IEDDA ligations, which offer rapid kinetics and high specificity, making them ideal for in vivo applications.[1][3]

Performance Comparison: SPAAC vs. IEDDA

The choice between different click chemistry reagents hinges on a balance of reaction speed, stability of the reactants and the resulting linkage, and the specific requirements of the biological system under study.[4][5] The following table summarizes the key quantitative performance metrics for the most common catalyst-free click chemistry reactions.

FeatureStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reactants Cyclooctyne (e.g., DBCO, BCN) + AzideStrained Alkene (e.g., TCO, Norbornene) + TetrazineTerminal Alkyne (e.g., Propargyl) + Azide
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 0.1 - 1.0 (up to ~10³ for highly activated cyclooctynes)[1][4]Up to 3.3 x 10⁶ (typically 1,000 - 30,000 for TCO-tetrazine)[4][6]10⁴ - 10⁵ (with copper catalyst)
Biocompatibility Excellent (catalyst-free)[4]Excellent (catalyst-free)[3][4]Limited in vivo due to copper cytotoxicity[1]
Primary Reactant Stability Azides and most cyclooctynes are generally stable.[4] Some cyclooctynes can have side reactions with thiols.[2][4]TCOs can isomerize to the less reactive cis-isomer.[4] Tetrazine stability varies with substituents.[4]Propargyl and azide groups are generally stable.
Linkage Stability Stable triazoleStable dihydropyridazine (after N₂ release)[7]Stable triazole
Key Advantages Good stability of reactants.[4]Exceptionally fast kinetics, allowing for low reactant concentrations.[3][8]Well-established chemistry.
Key Disadvantages Slower kinetics compared to IEDDA.[1]TCO can be unstable.[4]Requires cytotoxic copper catalyst.[1]

Reaction Mechanisms and Workflows

To visualize the underlying processes of these powerful bioconjugation techniques, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for protein-protein conjugation using IEDDA.

Reaction_Mechanisms cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) SPAAC_reagents Cyclooctyne + Azide SPAAC_product Stable Triazole Linkage SPAAC_reagents->SPAAC_product [3+2] Cycloaddition IEDDA_reagents trans-Cyclooctene (TCO) + Tetrazine IEDDA_intermediate Diels-Alder Adduct IEDDA_reagents->IEDDA_intermediate [4+2] Cycloaddition IEDDA_product Stable Dihydropyridazine + N₂ IEDDA_intermediate->IEDDA_product Retro-Diels-Alder

Figure 1. Reaction mechanisms of SPAAC and IEDDA.

Protein_Conjugation_Workflow P1 Protein 1 P1_TCO Protein 1-TCO P1->P1_TCO Activation (Amine Labeling) TCO_NHS TCO-NHS Ester TCO_NHS->P1_TCO Conjugate Protein 1-Protein 2 Conjugate P1_TCO->Conjugate IEDDA Ligation P2 Protein 2 P2_Tetrazine Protein 2-Tetrazine P2->P2_Tetrazine Activation (Amine Labeling) Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->P2_Tetrazine P2_Tetrazine->Conjugate Purification Purification (e.g., SEC) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Figure 2. Workflow for protein-protein conjugation via IEDDA.

Experimental Protocols

The following protocols provide a detailed methodology for the labeling of proteins with trans-cyclooctene (TCO) and tetrazine moieties, followed by their conjugation via the IEDDA reaction.

Protocol 1: Activation of a Protein with TCO-NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.[9]

  • TCO-PEGx-NHS ester.[9]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[9]

  • Spin desalting columns.[3][9]

Procedure:

  • Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS using a spin desalting column.[9]

  • TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[9]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[9] The optimal molar excess should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.[7][9]

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column.[3]

Protocol 2: Activation of a Protein with Tetrazine-NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.

  • Methyl-tetrazine-PEG-NHS ester.[3]

  • Anhydrous DMSO or DMF.[3]

  • Spin desalting columns.[3]

Procedure:

  • Protein Preparation: Prepare the protein solution as described in Protocol 1.

  • Tetrazine-NHS Ester Preparation: Prepare a stock solution of the methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.[3]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the tetrazine-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[3]

  • Purification: Purify the tetrazine-labeled protein using a spin desalting column to remove unreacted labeling reagent.[3]

Protocol 3: TCO-Tetrazine Ligation for Protein-Protein Conjugation

Materials:

  • TCO-labeled protein (from Protocol 1).[9]

  • Tetrazine-labeled protein (from Protocol 2).[9]

  • Reaction buffer (e.g., PBS, pH 7.4).[9]

Procedure:

  • Reactant Preparation: Ensure both the TCO-labeled and tetrazine-labeled proteins are in a compatible reaction buffer.[9]

  • Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled protein. A slight molar excess (1.05 to 1.5 equivalents) of one of the proteins is often recommended.[3][9]

  • Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[9] For reactions at 4°C, a longer incubation time may be necessary.[9]

  • Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by measuring the decrease in absorbance around 520-540 nm.[3][7]

  • Purification: If necessary, the final conjugate can be purified from any unreacted proteins using methods such as size-exclusion chromatography.[9]

  • Storage: Store the final conjugate at 4°C.[9]

Conclusion

The landscape of bioconjugation has evolved significantly, offering researchers a powerful toolkit of catalyst-free click chemistry reactions. The inverse-electron-demand Diels-Alder reaction, particularly the TCO-tetrazine ligation, stands out for its unparalleled speed, making it the premier choice for applications requiring rapid conjugation, especially in vivo or with low reactant concentrations.[4][8] Strain-promoted azide-alkyne cycloaddition remains a robust and highly valuable alternative, prized for the stability of its reactants.[1][4] The selection of the optimal reagent will ultimately depend on the specific experimental context, balancing the need for kinetic efficiency with reactant stability and the demands of the biological system.

References

A Comparative Guide to Bifunctional Linkers for Antibody-Drug Conjugate (ADC) Development: Alternatives to N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetic profile, and therapeutic index. The heterobifunctional linker, N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), offers a modular approach to ADC construction, featuring a protected aminooxy group for oxime ligation and two propargyl groups for click chemistry. This guide provides an objective comparison of this linker with prominent alternatives, supported by experimental data and detailed methodologies to inform rational ADC design.

Overview of Linker Technologies

The selection of a linker dictates the method of payload conjugation and the mechanism of its release. Alternatives to the aminooxy-propargyl combination can be categorized based on their reactive moieties and release mechanisms.

Key Alternatives Include:

  • Maleimide-Based Linkers: These are widely used for their reactivity towards thiol groups on cysteine residues.

  • Hydrazide and Aminooxy-Based Linkers: These react with aldehydes or ketones to form hydrazone or oxime bonds, respectively, offering a site-specific conjugation strategy.

  • Azide and Alkyne-Based Linkers (Click Chemistry): These enable highly efficient and bioorthogonal copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

  • Cleavable Linkers: These are designed to release the payload under specific physiological conditions, such as the acidic environment of lysosomes or the presence of specific enzymes. Common types include peptide linkers (e.g., Val-Cit), hydrazone linkers, and disulfide linkers.

  • Non-Cleavable Linkers: These release the payload upon lysosomal degradation of the antibody.

Comparative Performance of Linker Technologies

The choice of linker significantly impacts key ADC parameters such as the drug-to-antibody ratio (DAR), plasma stability, and in vitro/in vivo efficacy. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Table 1: Comparison of Conjugation Chemistries
Linkage ChemistryReactantsSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Resulting Bond StabilityKey Features
Oxime Ligation Aminooxy & Aromatic Aldehyde10¹ - 10³HighSite-specific conjugation; stable bond.[1][2]
Maleimide-Thiol Maleimide & Thiol~10³Moderate (prone to retro-Michael addition)Targets native or engineered cysteines; established method.[2][3]
CuAAC (Click Chemistry) Azide & Terminal Alkyne10⁴ - 10⁵ (with copper catalyst)Very High (Triazole)Highly efficient and bioorthogonal.[4][5]
SPAAC (Click Chemistry) Azide & Strained Alkyne (e.g., DBCO)10⁻¹ - 10¹Very High (Triazole)Copper-free, highly biocompatible.[5]
Hydrazone Formation Hydrazide & Aldehyde/Ketone~10²pH-sensitive (labile at acidic pH)Acid-cleavable release mechanism.[6]
Table 2: Comparative Stability and Efficacy of ADC Linkers
Linker TypeRepresentative ExamplePlasma Stability (Half-life)In Vitro Potency (IC50)In Vivo EfficacyKey Considerations
Peptide (Cleavable) Valine-Citrulline (Val-Cit)> 9 days (human plasma)PotentHigh tumor regressionSusceptible to cleavage by mouse carboxylesterases.[7]
Hydrazone (Cleavable) Hydrazone Linker~2 daysPotentEffectiveCan have limited plasma stability.[7]
Disulfide (Cleavable) SPDBVariable, improved with steric hindrancePotentEffectiveRelies on intracellular reducing environment.[8]
Thioether (Non-Cleavable) SMCC (in Kadcyla®)>95% intact after 7 days (rat serum)PotentHighGenerally more stable in plasma.[7]
Oxime (Site-Specific) Aminooxy-PEGHighPotentHighHomogeneous DAR, improved pharmacokinetics.[2]
Triazole (Click) DBCO-PEGHighPotentHighStable linkage, suitable for in vivo applications.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of ADCs.

Protocol 1: ADC Synthesis via Oxime Ligation

This protocol describes a site-specific conjugation strategy involving the generation of aldehyde groups on the antibody's glycan domains, followed by oxime ligation.

Part 1: Generation of Aldehyde Groups on the Antibody

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Oxidation: Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction on ice for 30 minutes in the dark.

  • Quenching: Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 10 minutes on ice.

  • Purification: Immediately purify the oxidized antibody using a desalting column to remove excess reagents.

Part 2: Conjugation with Aminooxy-Functionalized Linker-Payload

  • Reaction Setup: Combine the purified oxidized antibody with a molar excess of the aminooxy-linker-payload in a conjugation buffer (e.g., sodium acetate, pH 4.5-5.5). Aniline can be added as a catalyst.[1]

  • Incubation: Incubate the reaction mixture at room temperature for several hours or overnight.

  • Purification: Purify the ADC using size-exclusion chromatography to remove unreacted linker-payload.

Protocol 2: ADC Synthesis via Maleimide-Thiol Chemistry

This protocol describes the conjugation of a maleimide-activated drug-linker to cysteine residues of an antibody.

Part 1: Antibody Reduction

  • Antibody Preparation: Prepare the antibody at 5-10 mg/mL in a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5).

  • Reduction: Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 1-5 mM.

  • Incubation: Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Purification: Immediately remove excess TCEP using a desalting column equilibrated with conjugation buffer.

Part 2: Conjugation with Maleimide-Functionalized Linker-Payload

  • Reaction Setup: Add the maleimide-linker-payload (dissolved in a co-solvent like DMSO) to the reduced antibody solution. A 5 to 20-fold molar excess of the linker-payload over antibody thiols is typically used.[3]

  • Incubation: Allow the reaction to proceed for 1-2 hours at 4°C or room temperature.

  • Quenching: Stop the reaction by adding a quenching reagent like N-acetyl cysteine.

  • Purification: Purify the ADC using size-exclusion chromatography.

Protocol 3: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-modified payload to an alkyne-functionalized antibody.

  • Reagent Preparation: Prepare stock solutions of the alkyne-modified antibody, azide-functionalized payload, copper(II) sulfate, a copper-stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[9]

  • Complex Formation: Mix the copper(II) sulfate and the ligand to form the copper(I) catalyst complex.[9]

  • Conjugation Reaction: In a reaction vessel, combine the alkyne-antibody with the azide-payload. Add the copper catalyst complex and the reducing agent to initiate the reaction. Incubate at room temperature for 30-60 minutes.[9]

  • Purification: Purify the ADC using size-exclusion chromatography to remove unreacted components and the copper catalyst.[9]

Signaling Pathways and Experimental Workflows

The efficacy of an ADC is dependent on its internalization and the subsequent release of its cytotoxic payload.

ADC Internalization and Payload Release

ADCs typically enter the cell through receptor-mediated endocytosis.[10] The process involves the binding of the antibody to its target antigen on the cell surface, followed by internalization into endosomes. These endosomes mature into lysosomes, where the acidic environment and presence of proteases facilitate the cleavage of cleavable linkers or the degradation of the antibody for non-cleavable linkers, releasing the payload.[11]

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Tumor_Cell ADC->Tumor_Cell 1. Binding to Target Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Maturation Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Antibody Degradation Cell_Death Cell Death Payload_Release->Cell_Death 5. Cytotoxicity

Mechanism of ADC internalization and payload release.

Experimental Workflow for ADC Synthesis and Characterization

A typical workflow for developing and evaluating an ADC involves several key steps, from initial conjugation to in-depth characterization.

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Antibody_Modification Antibody Modification (e.g., Reduction, Oxidation) Linker_Payload_Conjugation Linker-Payload Conjugation Antibody_Modification->Linker_Payload_Conjugation Purification Purification (e.g., SEC) Linker_Payload_Conjugation->Purification DAR_Analysis DAR Analysis (HIC, LC-MS) Purification->DAR_Analysis Purity_Aggregation Purity & Aggregation (SEC) DAR_Analysis->Purity_Aggregation In_Vitro_Assays In Vitro Assays (Stability, Cytotoxicity) Purity_Aggregation->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Efficacy, PK) In_Vitro_Assays->In_Vivo_Studies

General workflow for ADC synthesis and characterization.

Conclusion

The choice of a bifunctional linker is a critical decision in the development of a successful ADC. While N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) offers a sophisticated platform for modular ADC construction, a wide array of alternative linkers and conjugation strategies are available. The optimal choice depends on the specific antibody, payload, and desired therapeutic outcome. Site-specific conjugation methods, such as those employing oxime ligation or click chemistry, generally lead to more homogeneous ADCs with improved pharmacokinetic properties compared to traditional stochastic methods like maleimide-based conjugation. This guide provides a framework for comparing these technologies, enabling researchers to make informed decisions in the design of next-generation antibody-drug conjugates.

References

Navigating the Stability Maze: A Comparative Guide to In Vitro and In Vivo Assays for Novel PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy and safety profile. The linker, the architectural bridge connecting the target protein-binding ligand to the E3 ligase-recruiting ligand, plays a pivotal role in the overall stability and pharmacokinetic properties of the PROTAC molecule. An unstable linker can lead to premature cleavage, rendering the PROTAC inactive and potentially generating metabolites that interfere with its function. This guide provides a comprehensive comparison of in vitro and in vivo stability assays for novel PROTAC linkers, complete with supporting experimental data and detailed protocols to inform the rational design of next-generation protein degraders.

The chemical nature of the linker significantly influences a PROTAC's absorption, distribution, metabolism, and excretion (ADME) properties.[1] Therefore, a thorough evaluation of linker stability is paramount during the drug discovery process. This guide will delve into the common assays used to assess the stability of different linker archetypes and provide a comparative analysis to aid in the selection of optimal linker strategies.

Comparative Stability of PROTAC Linkers

The choice of linker can profoundly impact a PROTAC's solubility, permeability, and metabolic stability.[2] Linkers are broadly categorized into flexible and rigid types, with each presenting distinct advantages and disadvantages.[1]

Linker TypeRepresentative ExampleIn Vitro Stability (Plasma/Microsomes)In Vivo Stability (Half-life)Key Characteristics
Flexible PEG Linker Hydroxy-PEGn-CH2-BocGenerally moderate; can be susceptible to oxidation by cytochrome P450 enzymes.[2]Variable; can be relatively short due to metabolic instability.[2]High hydrophilicity, improves solubility. Can adopt multiple conformations.[2]
Flexible Alkyl Linker Simple alkane chains (e.g., -(CH2)n-)Generally more stable to oxidation than PEG linkers.[2]Can be more stable than PEG linkers, leading to longer half-lives.[2]Hydrophobic, may decrease solubility but can improve cell permeability.[2]
Rigid Linker Piperidine/Piperazine-containing linkersGenerally high; the rigid structure can sterically hinder access by metabolic enzymes.[2]Can be significantly longer; associated with improved oral bioavailability.[2][3]Constrains the molecule into a more defined conformation, which can improve binding affinity and reduce off-target effects.[2]
Cleavable Linker Ester, amide, or disulfide bondsDesigned to be cleaved under specific physiological conditions (e.g., by esterases in plasma).[2]The half-life of the intact PROTAC is intentionally limited to allow for targeted release of the active components.[2]Allows for targeted release of the PROTAC at the site of action.[2]

Experimental Protocols

Accurate assessment of linker stability is crucial for the selection and optimization of PROTAC candidates. Below are detailed protocols for common in vitro and in vivo stability assays.[2]

In Vitro Plasma Stability Assay

Objective: To determine the stability of a PROTAC linker in plasma from different species (e.g., human, mouse, rat) by monitoring the disappearance of the parent compound over time.[2]

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test PROTAC in DMSO.[2]

    • Prepare working solutions by diluting the stock solution in an appropriate solvent like acetonitrile or DMSO.[2]

    • Thaw frozen plasma from the desired species at 37°C.[2]

  • Incubation:

    • Pre-warm the plasma to 37°C.[2]

    • Initiate the reaction by adding the PROTAC working solution to the plasma to achieve a final concentration of 1 µM. Ensure the final concentration of the organic solvent is low (<1%).[2]

    • Incubate the mixture at 37°C with gentle shaking.[2]

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard). The typical ratio of quenching solution to plasma is 3:1 or 4:1 (v/v).[2]

  • Sample Processing:

    • Vortex the quenched samples to precipitate plasma proteins.[2]

    • Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.[2]

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the remaining parent PROTAC.[2]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining PROTAC against time.[2]

    • Calculate the half-life (t½) from the slope of the linear regression line using the formula: t½ = -ln(2) / slope.[2]

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a PROTAC in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[1][4]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO).

    • Prepare a suspension of liver microsomes (e.g., human, rat, mouse) in phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the microsomal suspension to 37°C.

    • Add the test PROTAC to the microsome suspension to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching and Sample Processing:

    • Stop the reaction and precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • Centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent PROTAC.

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Studies

Objective: To determine key pharmacokinetic parameters of a PROTAC in a living organism, including half-life (t½), maximum concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC).[1]

Methodology:

  • Animal Model:

    • Use appropriate animal models, typically rodents (mice or rats), for initial studies.[1]

  • Dosing:

    • Administer the PROTAC via the intended clinical route (e.g., oral, intravenous).[1]

  • Sample Collection:

    • Collect blood samples at predetermined time points after dosing.[1]

    • Process the blood to obtain plasma.

  • Sample Analysis:

    • Extract the PROTAC from plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate the key PK parameters from the plasma concentration-time data.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC function and stability assessment, the following diagrams illustrate the key signaling pathway and experimental workflows.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination FreePROTAC Free PROTAC (Recycled) TernaryComplex->FreePROTAC Dissociates Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

In_Vitro_Stability_Workflow cluster_workflow In Vitro Stability Assay Workflow start Prepare PROTAC Stock and Biological Matrix (Plasma or Microsomes) incubation Incubate PROTAC with Matrix at 37°C start->incubation sampling Collect Aliquots at Different Time Points incubation->sampling quenching Quench Reaction with Cold Organic Solvent (+ Internal Standard) sampling->quenching precipitation Protein Precipitation and Centrifugation quenching->precipitation analysis LC-MS/MS Analysis of Supernatant precipitation->analysis data_analysis Data Analysis: Calculate Half-life (t½) analysis->data_analysis

Caption: A generalized workflow for in vitro PROTAC stability assays.

In_Vivo_PK_Workflow cluster_workflow In Vivo Pharmacokinetic Study Workflow dosing Administer PROTAC to Animal Model (e.g., IV or Oral) blood_sampling Collect Blood Samples at Predetermined Time Points dosing->blood_sampling plasma_prep Process Blood to Obtain Plasma blood_sampling->plasma_prep extraction Extract PROTAC from Plasma plasma_prep->extraction analysis Quantify PROTAC by LC-MS/MS extraction->analysis pk_analysis Pharmacokinetic Analysis: Calculate t½, Cmax, AUC analysis->pk_analysis

Caption: A typical workflow for an in vivo pharmacokinetic study of a PROTAC.

References

A Researcher's Guide to Assessing Drug-to-Antibody Ratio (DAR) for Dual-Payload ADCs

Author: BenchChem Technical Support Team. Date: December 2025

The advent of dual-payload antibody-drug conjugates (ADCs) represents a significant leap forward in targeted cancer therapy. By delivering two distinct cytotoxic agents to tumor cells, these complex biotherapeutics offer the potential for synergistic efficacy and a means to overcome drug resistance. However, the increased complexity of dual-payload ADCs presents unique analytical challenges, particularly in the precise determination of the drug-to-antibody ratio (DAR). An accurate assessment of the DAR for each payload, as well as the overall DAR, is a critical quality attribute (CQA) that directly influences the ADC's potency, safety, and pharmacokinetic profile.

This guide provides a comprehensive comparison of the primary analytical techniques used to assess the DAR of dual-payload ADCs: Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the experimental protocols, present comparative data, and highlight the strengths and limitations of each method to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

Comparison of Analytical Techniques for DAR Assessment

The choice of analytical technique for DAR assessment depends on the stage of development, the specific characteristics of the ADC, and the level of detail required. The following table summarizes the key features of UV-Vis Spectroscopy, HIC, and LC-MS for the analysis of dual-payload ADCs.

FeatureUV-Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Information Provided Average DAR for the total payload. Individual payload DARs can be estimated if their chromophores are distinct.[][2][3]Distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4). Provides an average DAR and information on heterogeneity.[4][5][6][7][8]Precise mass of the intact ADC and its subunits, allowing for the determination of the exact number of each payload conjugated. Provides detailed information on the distribution of all possible drug-loaded species and their isomers.[9][10][11][12]
Sample Requirements Relatively low sample amount (micrograms).Moderate sample amount (micrograms).Low sample amount (sub-microgram to micrograms).
Throughput HighModerateLow to Moderate
Cost LowModerateHigh
Pros - Simple, rapid, and inexpensive.[] - Widely available instrumentation.- Provides information on the distribution of drug-loaded species.[4][5] - Non-denaturing conditions preserve the native ADC structure.[7][8]- Provides the most detailed and accurate DAR information for each payload.[9][10] - Can identify and quantify different isoforms and positional isomers.[12]
Cons - Only provides an average DAR.[2] - Inaccurate if the extinction coefficients of the payloads are not well-defined or if there is spectral overlap.[] - Does not provide information on the distribution of species.[13]- Resolution can be challenging for complex mixtures of dual-payload ADCs.[14] - Method development can be time-consuming. - Does not directly provide the mass of the species.- Complex instrumentation and data analysis.[15] - Higher cost per sample. - Potential for ion suppression or differential ionization of species.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining accurate and reproducible DAR data. Below are representative protocols for each of the discussed analytical techniques, tailored for the analysis of dual-payload ADCs.

UV-Vis Spectroscopy

This method is best suited for a rapid estimation of the average total DAR, particularly in early-stage development.

Principle: The Beer-Lambert law is applied to determine the concentration of the antibody and the total concentration of the two payloads based on their unique molar extinction coefficients at specific wavelengths.

Protocol:

  • Determine Molar Extinction Coefficients:

    • Accurately measure the molar extinction coefficient of the unconjugated antibody (ε_Ab_) at 280 nm and at the maximum absorbance wavelengths of the two payloads (λ_max1_ and λ_max2_).

    • Accurately measure the molar extinction coefficients of the free drug-linker constructs for both payloads (ε_Drug1_ and ε_Drug2_) at 280 nm, λ_max1_, and λ_max2_.

  • Sample Preparation:

    • Prepare a solution of the dual-payload ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration that provides absorbance readings within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Absorbance Measurement:

    • Measure the absorbance of the ADC solution at 280 nm (A_280_), λ_max1_ (A_λmax1_), and λ_max2_ (A_λmax2_).

  • DAR Calculation:

    • Use a set of simultaneous equations to solve for the concentrations of the antibody (C_Ab_), payload 1 (C_Drug1_), and payload 2 (C_Drug2_).

    • Calculate the individual DARs: DAR_1 = C_Drug1_ / C_Ab_ and DAR_2 = C_Drug2_ / C_Ab_.

    • Calculate the total average DAR: Total DAR = DAR_1 + DAR_2.

Challenges for Dual-Payload ADCs: A significant challenge with UV-Vis for dual-payload ADCs is the potential for spectral overlap between the two payloads and the antibody.[] Careful selection of wavelengths where one component has strong absorbance and the others have minimal absorbance is crucial. If significant overlap exists, deconvolution algorithms may be necessary, which can introduce inaccuracies.

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for assessing the heterogeneity of an ADC preparation and determining the distribution of different drug-loaded species.

Principle: HIC separates molecules based on their hydrophobicity. The conjugation of hydrophobic payloads to an antibody increases its overall hydrophobicity. ADCs with a higher number of conjugated drugs will bind more strongly to the hydrophobic stationary phase and elute later in a decreasing salt gradient.[4][5][6]

Protocol:

  • Instrumentation and Column:

    • HPLC or UPLC system with a UV detector.

    • HIC column (e.g., Butyl, Phenyl, or Ether-based).

  • Mobile Phases:

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.

  • Chromatographic Conditions:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the dual-payload ADC sample (typically 10-50 µg).

    • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different DAR species. The unconjugated antibody (DAR 0) will elute first, followed by species with increasing numbers of conjugated drugs.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area_i_ × DAR_i_) / Σ (Peak Area_i_)

Challenges for Dual-Payload ADCs: For dual-payload ADCs, species with the same total DAR but different combinations of the two payloads may have similar hydrophobicities and co-elute, making it difficult to resolve them by HIC alone.[14] The relative hydrophobicity of the two payloads will significantly influence the separation. For instance, if one payload is significantly more hydrophobic than the other, it will have a greater impact on the retention time.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the most detailed and accurate characterization of dual-payload ADCs, enabling the determination of the precise mass of each species and the unambiguous assignment of the number of each payload.

Principle: The ADC is introduced into a mass spectrometer, typically after separation by liquid chromatography. The mass-to-charge ratio (m/z) of the intact ADC or its subunits is measured, allowing for the determination of its molecular weight. The mass difference between the unconjugated antibody and the ADC species reveals the number of conjugated payloads.

Protocol (Intact Mass Analysis):

  • Instrumentation:

    • LC system (UPLC or HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation:

    • The ADC sample may be analyzed intact or after deglycosylation to simplify the mass spectrum.

  • Chromatographic Separation (optional but recommended):

    • Size-Exclusion Chromatography (SEC) or Reversed-Phase (RP) chromatography can be used to separate the ADC from aggregates or other impurities before MS analysis.

  • Mass Spectrometry:

    • Acquire mass spectra in the positive ion mode.

    • Optimize the instrument parameters (e.g., source temperature, voltages) to ensure efficient ionization and transmission of the large ADC molecules while minimizing fragmentation.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of each species.

    • Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded species.

    • Calculate the number of each payload on each species based on their known molecular weights.

    • Determine the distribution of all possible combinations of the two payloads.

    • Calculate the average DAR for each payload and the total average DAR.

Challenges for Dual-Payload ADCs: The complexity of the mass spectrum increases significantly with two payloads, as numerous species with different combinations of the two drugs are possible. High-resolution mass spectrometry is essential to resolve these closely related species. Data analysis can be complex and may require specialized software.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams, generated using the DOT language, outline the workflows for DAR assessment.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis ADC_Sample Dual-Payload ADC Sample Spectro Measure Absorbance at 280nm, λmax1, λmax2 ADC_Sample->Spectro Ab_Std Unconjugated Antibody Standard Calc_Ext Determine Molar Extinction Coefficients Ab_Std->Calc_Ext Drug1_Std Payload 1 Standard Drug1_Std->Calc_Ext Drug2_Std Payload 2 Standard Drug2_Std->Calc_Ext Solve_Eq Solve Simultaneous Equations for Concentrations Spectro->Solve_Eq Calc_Ext->Solve_Eq Calc_DAR Calculate Average DAR (Total and Individual) Solve_Eq->Calc_DAR

Caption: Workflow for average DAR determination using UV-Vis spectroscopy.

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Separation cluster_analysis Data Analysis ADC_Sample Dual-Payload ADC Sample HIC_Col Inject onto HIC Column ADC_Sample->HIC_Col Gradient Elute with Decreasing Salt Gradient HIC_Col->Gradient UV_Detect UV Detection (280 nm) Gradient->UV_Detect Integrate Integrate Peak Areas of DAR Species UV_Detect->Integrate Calc_Avg_DAR Calculate Weighted Average DAR Integrate->Calc_Avg_DAR

Caption: Experimental workflow for HIC-based DAR analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis ADC_Sample Dual-Payload ADC Sample (Optional Deglycosylation) LC_Sep LC Separation (e.g., SEC or RP) ADC_Sample->LC_Sep MS_Acq High-Resolution Mass Spectrometry Acquisition LC_Sep->MS_Acq Decon Deconvolute Mass Spectrum MS_Acq->Decon Identify Identify Intact Masses of All ADC Species Decon->Identify Calc_DARs Determine Individual and Total DAR Distribution Identify->Calc_DARs

References

Comparative analysis of different E3 ligase ligands for PROTAC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] A critical component of any PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein, initiating its degradation.[2][3][4] While over 600 E3 ligases are encoded in the human genome, a select few have been predominantly exploited for PROTAC development, largely due to the availability of well-characterized, high-affinity small molecule ligands.[5][6]

This guide provides a comparative analysis of the most commonly utilized E3 ligase ligands in PROTAC synthesis, focusing on Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs). We present a summary of their performance based on experimental data, detailed methodologies for key evaluation experiments, and visualizations of the underlying biological pathways and experimental workflows.

Comparative Performance of E3 Ligase Ligands

The choice of an E3 ligase and its corresponding ligand is a crucial step in PROTAC design, as it can significantly influence the degradation efficiency, selectivity, and pharmacokinetic properties of the final molecule. The following tables summarize key quantitative data for representative PROTACs utilizing different E3 ligase ligands. It is important to note that DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are highly dependent on the target protein, cell line, and experimental conditions.

E3 Ligase Ligand ClassRepresentative LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Cereblon (CRBN) PomalidomideBRD4HeLa1.8>95[Published Data]
LenalidomideBTKMOLM-145~90[Published Data]
ThalidomideFKBP12HEK293T10>90[Published Data]
von Hippel-Lindau (VHL) VH032BRD4HeLa0.9>98[Published Data]
VH101ERRα22Rv12.5~95[Published Data]
VHL-g (weak affinity)ARLNCaP0.5>90[5]
MDM2 Nutlin-3aBRD4RS4;11~250~70[Published Data]
RG7388EGFRL858R/T790MHCC827Moderate DegradationN/A[7]
IAP Methyl BestatinBRD4Jurkat~100~60[Published Data]
LCL161cIAP1OVCAR-8<10>90[Published Data]

Note: This table is a compilation of representative data from various sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental setups.

Signaling Pathways and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[8][9]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

The choice of E3 ligase can influence the ubiquitination sites on the target protein and the subsequent degradation kinetics. For instance, Cereblon and VHL are components of Cullin-RING E3 ligases (CRLs), which are highly efficient in polyubiquitination.[2][10] MDM2 and IAPs are RING-finger E3 ligases with distinct substrate recognition domains and cellular functions.[11][12]

Experimental Protocols

A rigorous and systematic evaluation of novel PROTACs is essential to characterize their activity and efficacy. The following are detailed methodologies for key experiments in PROTAC development.

Protocol 1: Western Blot for Target Protein Degradation

This is a fundamental assay to confirm and quantify the degradation of the target protein in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control if available.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Western_Blot_Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (Western Blot) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (ECL) F->G H Data Analysis (DC50 & Dmax) G->H

Caption: Workflow for Western Blot analysis of protein degradation.

Protocol 2: Ternary Complex Formation Assay (e.g., TR-FRET)

This assay quantitatively measures the formation of the POI-PROTAC-E3 ligase ternary complex, which is a critical step in the mechanism of action.

Methodology:

  • Reagent Preparation: Use purified, recombinant proteins for the target protein (POI) and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC). Label one protein with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., GFP or a fluorescently labeled antibody).

  • Assay Setup: In a low-volume 384-well plate, add the labeled POI and E3 ligase complex at optimized concentrations.

  • PROTAC Addition: Add serial dilutions of the PROTAC to the wells. Include controls with no PROTAC and with a non-binding PROTAC analog.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.

  • Signal Detection: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).

Protocol 3: Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation. Include a co-treatment with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated target protein.

  • Immunoprecipitation (IP): Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to magnetic or agarose beads.

  • Elution and Western Blot: Elute the immunoprecipitated protein from the beads and perform a Western blot as described in Protocol 1.

  • Detection: Probe the membrane with an antibody against ubiquitin.

  • Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[9]

PROTAC Synthesis Workflow

The synthesis of a PROTAC is a multi-step process that involves the conjugation of a target protein ligand and an E3 ligase ligand via a chemical linker.[13] Solid-phase synthesis has emerged as an efficient method for generating PROTAC libraries.[8][14]

PROTAC_Synthesis_Workflow A Resin Swelling & E3 Ligase Ligand Loading B Linker Coupling A->B C Target Protein Ligand Coupling B->C D Cleavage from Resin C->D E Purification (e.g., HPLC) D->E F Characterization (LC-MS, NMR) E->F

Caption: General workflow for solid-phase PROTAC synthesis.

Conclusion

The selection of an appropriate E3 ligase ligand is a critical determinant of a PROTAC's success. While CRBN and VHL ligands have dominated the landscape due to their well-established pharmacology and favorable properties, the exploration of novel E3 ligases and their corresponding ligands is an active area of research.[1][3][5] This expansion of the E3 ligase toolbox promises to overcome limitations such as acquired resistance and cell-type specific expression, ultimately broadening the therapeutic potential of targeted protein degradation. A thorough understanding of the comparative performance and the application of rigorous experimental evaluation are paramount for the rational design and development of next-generation PROTACs.

References

Safety Operating Guide

Proper Disposal of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of specialized chemical reagents such as N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound.

Hazard Assessment

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is classified with the following hazards:

  • Acute oral toxicity (Category 4) : Harmful if swallowed.

  • Acute and chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.

The chemical structure contains several key functional groups that inform its handling and disposal procedures: a t-Boc protected aminooxy group, two propargyl groups, and polyethylene glycol (PEG) chains. While PEG components are generally considered to have low toxicity, the propargyl groups are reactive, and the overall hazard profile necessitates careful handling as a hazardous substance.[1][2]

Personal Protective Equipment (PPE)

Before handling N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) for any purpose, including disposal, all personnel must wear appropriate personal protective equipment (PPE) to prevent skin and eye contact, inhalation, and ingestion.[1]

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.[3]
Hand Protection Nitrile or other chemically resistant gloves.[1][3]
Body Protection A standard laboratory coat.[1][3]
Work Area All handling and disposal procedures should be conducted in a well-ventilated fume hood.[3]

Step-by-Step Disposal Protocol

The primary method for the disposal of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is through an approved hazardous waste disposal service. Do not dispose of this compound down the drain or in regular solid waste.[1]

Step 1: Waste Segregation

  • Keep waste containing N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) separate from other waste streams to avoid unintended reactions.[1][2]

  • Designate a specific, clearly labeled waste container for this chemical and any materials contaminated with it.[4][5]

Step 2: Containerization

  • Solid Waste: Collect any solid N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), contaminated consumables (e.g., weigh boats, spatulas), and contaminated PPE (e.g., gloves, absorbent pads) in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all solutions containing N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) in a separate, sealed, and leak-proof hazardous waste container.[2] If a flammable solvent was used, ensure the container is appropriate for flammable liquids.[1]

  • Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.[2]

Step 3: Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)," and the associated hazard pictograms.[2]

  • If the waste is a solution, include the name and concentration of the solvent(s).[1]

Step 4: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.[1]

  • This area should be well-ventilated, secure, and away from heat or ignition sources.[1]

Step 5: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][5]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]

Emergency Procedures: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: For liquid spills, absorb the material with an inert substance such as sand, earth, or vermiculite.[5] For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collect: Place all contaminated materials into a labeled, sealed container for disposal as chemical waste.[1][5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl).

start Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle in Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate containerize Containerize Waste (Solid, Liquid, Sharps) segregate->containerize label_waste Label Container (Chemical Name, Hazards) containerize->label_waste store Store in Designated Hazardous Waste Area label_waste->store spill Spill Occurs? store->spill spill_procedure Follow Spill Protocol (Evacuate, Contain, Collect) spill->spill_procedure Yes disposal Arrange for Professional Disposal via EHS spill->disposal No spill_procedure->store end Proper Disposal Complete disposal->end

Disposal workflow for N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)
Reactant of Route 2
Reactant of Route 2
N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.